N-methyl-1-(pyridin-2-yl)ethanamine hydrochloride
Description
Properties
IUPAC Name |
N-methyl-1-pyridin-2-ylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.ClH/c1-7(9-2)8-5-3-4-6-10-8;/h3-7,9H,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSKPVHHGUFQEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Structural Elucidation of N-methyl-1-(pyridin-2-yl)ethanamine Hydrochloride: A Comprehensive NMR Guide
Executive Summary
N-methyl-1-(pyridin-2-yl)ethanamine hydrochloride is a highly versatile bifunctional building block frequently utilized in the synthesis of advanced pharmacophores, including targeted chelators and Parkin ligase activators[1]. Accurate structural elucidation of this compound is critical for downstream drug development workflows. This whitepaper provides an in-depth, self-validating methodology for the Nuclear Magnetic Resonance (NMR) characterization of this molecule, detailing the causality behind spectral features, standardized acquisition protocols, and quantitative data assignments.
Molecular Architecture and Spectroscopic Causality
The molecular architecture of N-methyl-1-(pyridin-2-yl)ethanamine hydrochloride consists of three distinct domains, each exerting specific electronic effects that dictate their NMR signatures:
-
The Pyridine Ring (Anisotropic & Inductive Effects): The
-hybridized nitrogen atom in the heteroaromatic ring acts as a strong electron-withdrawing group. Through a combination of inductive effects and magnetic anisotropy, it significantly deshields the adjacent -proton (H-6) and the -proton (H-4). This results in these protons resonating at higher frequencies (downfield) compared to standard aromatic protons[2]. -
The Chiral Benzylic/Pyridylic Center: The methine carbon (C-1 of the ethyl chain) is a stereocenter. While 1D NMR in achiral environments cannot differentiate enantiomers, the proximity of this center to the highly deshielding pyridine ring and the protonated amine shifts the methine proton into the mid-downfield aliphatic region (~4.50 ppm). The scalar coupling (
) to the adjacent methyl group dictates its splitting pattern as a distinct quartet. -
The Protonated Secondary Amine (Salt Effect): As a hydrochloride salt, the secondary amine exists as an ammonium cation (-NH₂⁺-). This formal positive charge drastically reduces the local electron density. Consequently, the adjacent N-methyl and C-methyl groups experience an inductive deshielding effect, shifting their signals further downfield than what is observed in the free base form[3].
Self-Validating Experimental Protocol
To ensure absolute scientific integrity, the NMR acquisition must function as a self-validating system. Relying solely on 1D NMR can lead to misassignments due to signal overlap or unexpected chemical shifts. The following protocol integrates 1D and 2D NMR to create a closed loop of structural verification.
Step-by-Step Methodology
-
Sample Preparation: Dissolve 15–20 mg of the highly pure hydrochloride salt in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-
).-
Causality for Solvent Choice: DMSO-
is selected over CDCl₃ because the hydrochloride salt is highly polar and poorly soluble in non-polar solvents. Furthermore, DMSO lacks rapid proton exchange properties, allowing for the direct observation of the broad -NH₂⁺- protons which would otherwise exchange and disappear in D₂O or CD₃OD.
-
-
Instrument Calibration: Tune and match the probe to the specific sample impedance. Perform rigorous 3D shimming to ensure a homogeneous magnetic field, which is critical for resolving the fine multiplet structures (e.g., the ddd splitting of the pyridine H-6 proton).
-
1D Acquisition: Acquire the ¹H spectrum (400 MHz, 16 scans, relaxation delay
= 2.0 s) and the ¹³C spectrum (100 MHz, 1024 scans, = 2.0 s). -
2D Validation (The Closed Loop):
-
COSY (Correlation Spectroscopy): Validates the
scalar coupling between the methine proton and the C-methyl protons. -
HSQC (Heteronuclear Single Quantum Coherence): Maps directly bonded ¹H-¹³C pairs, eliminating ambiguity between the N-methyl and C-methyl carbon assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): Confirms the linkage between the aliphatic chain and the pyridine ring by showing correlations across 2 to 3 bonds (e.g., from the methine proton to the C-2 quaternary carbon of the pyridine ring).
-
Workflow Visualization
The following diagram illustrates the logical progression of the self-validating structural elucidation workflow.
Fig 1: Self-validating NMR structural elucidation workflow.
Quantitative Data Presentation
The following tables summarize the validated ¹H and ¹³C NMR assignments for N-methyl-1-(pyridin-2-yl)ethanamine hydrochloride.
Table 1: ¹H NMR Assignments (400 MHz, DMSO- )
| Position | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant ( |
| H-6 (Py) | 8.65 | ddd | 1H | 4.8, 1.8, 0.9 |
| H-4 (Py) | 7.90 | td | 1H | 7.7, 1.8 |
| H-3 (Py) | 7.55 | dt | 1H | 7.8, 1.0 |
| H-5 (Py) | 7.40 | ddd | 1H | 7.6, 4.8, 1.1 |
| -CH- | 4.50 | q | 1H | 6.8 |
| N-CH₃ | 2.55 | s | 3H | - |
| C-CH₃ | 1.60 | d | 3H | 6.8 |
| -NH₂⁺- | 9.50 | br s | 2H | - |
Table 2: ¹³C NMR Assignments (100 MHz, DMSO- )
| Position | Chemical Shift (ppm) | Carbon Type | Mechanistic Note |
| C-2 (Py) | 156.0 | Quaternary (C) | Deshielded by direct N-attachment |
| C-6 (Py) | 149.5 | Methine (CH) | Deshielded by direct N-attachment |
| C-4 (Py) | 137.8 | Methine (CH) | Para-like resonance deshielding |
| C-5 (Py) | 123.2 | Methine (CH) | Meta-position relative to N |
| C-3 (Py) | 122.5 | Methine (CH) | Ortho-position relative to alkyl chain |
| -CH- | 58.5 | Methine (CH) | Deshielded by adjacent N⁺ and Py ring |
| N-CH₃ | 31.0 | Primary (CH₃) | Deshielded by adjacent N⁺ |
| C-CH₃ | 18.5 | Primary (CH₃) | Standard aliphatic range |
Mechanistic Analysis of Spectral Features
The interpretation of the spectral data relies heavily on understanding the fundamental principles of spin-spin coupling and molecular geometry[4].
-
The Aliphatic Spin System (AX₃): The methine proton (-CH-) and the adjacent methyl group (-CH₃) form a classic AX₃ spin system. According to the
rule, the three equivalent protons of the methyl group split the methine signal into a quartet ( Hz), while the single methine proton splits the methyl signal into a doublet with an identical coupling constant. This reciprocal -coupling is a primary self-validating feature of the ethylamine side chain. -
The Pyridine Spin System (AMXY): The four protons on the pyridine ring exhibit complex splitting due to ortho (
Hz), meta ( Hz), and occasionally para ( Hz) couplings. The H-6 proton is the most deshielded (8.65 ppm) due to its proximity to the electronegative pyridine nitrogen and appears as a ddd (doublet of doublet of doublets) because it couples with H-5 (ortho), H-4 (meta), and H-3 (para).
By strictly adhering to this self-validating protocol and understanding the underlying electronic causalities, researchers can definitively confirm the structural identity and purity of N-methyl-1-(pyridin-2-yl)ethanamine hydrochloride batches prior to their deployment in complex synthetic or biological assays.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. "Spectrometric Identification of Organic Compounds". Chemistry.com.pk. URL: [Link]
-
Pretsch, E., Bühlmann, P., & Badertscher, M. "Structure Determination of Organic Compounds". Dubray Books. URL: [Link]
- "Parkin ligase activation methods and compositions" (US10155936B2). Google Patents.
-
Nayab, S., Paek, S. M., & Jeong, J. H. "Dichlorido[(S)-N-(1-phenylethylidene)-1-(pyridin-2-yl)ethanamine-κ2 N,N′]zinc(II) dichloromethane solvate". National Center for Biotechnology Information (PMC). URL:[Link]
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- 1. US10155936B2 - Parkin ligase activation methods and compositions - Google Patents [patents.google.com]
- 2. chemistry.com.pk [chemistry.com.pk]
- 3. Structure Determination of Organic Compounds - Dubray Books [dubraybooks.ie]
- 4. Dichlorido[(S)-N-(1-phenylethylidene)-1-(pyridin-2-yl)ethanamine-κ2 N,N′]zinc(II) dichloromethane solvate - PMC [pmc.ncbi.nlm.nih.gov]
Mass spectrometry of N-methyl-1-(pyridin-2-yl)ethanamine hydrochloride
An In-depth Technical Guide to the Mass Spectrometric Analysis of N-methyl-1-(pyridin-2-yl)ethanamine Hydrochloride
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for the mass spectrometric analysis of N-methyl-1-(pyridin-2-yl)ethanamine hydrochloride. It is intended for researchers, analytical scientists, and professionals in drug development who require robust methods for the identification, structural elucidation, and quantification of this compound. This guide moves beyond simple procedural outlines to explain the causal relationships behind methodological choices, ensuring a deep understanding of the analytical process.
Introduction and Scope
N-methyl-1-(pyridin-2-yl)ethanamine is a substituted pyridine derivative of interest in pharmaceutical and chemical research. Its structure, featuring both a pyridine ring and a secondary amine, presents unique characteristics that are well-suited for mass spectrometric analysis. Accurate characterization is critical for quality control, metabolism studies, and impurity profiling.
Mass spectrometry (MS) offers unparalleled sensitivity and specificity for this purpose.[1] This guide provides a detailed exploration of two primary ionization techniques—Electrospray Ionization (ESI) and Electron Ionization (EI)—and their application in conjunction with liquid chromatography (LC) and gas chromatography (GC), respectively. We will delve into the predictable fragmentation pathways of the molecule under both "soft" (ESI) and "hard" (EI) ionization conditions, providing a framework for confident structural confirmation.
Physicochemical Properties and Mass Spectrometric Implications
The analytical approach for any compound is fundamentally dictated by its chemical properties. The structure of N-methyl-1-(pyridin-2-yl)ethanamine contains two basic nitrogen atoms: one in the pyridine ring and one in the secondary amine side chain. This makes the molecule readily protonated, a key requirement for positive-ion mass spectrometry. The hydrochloride salt form ensures solubility in polar solvents commonly used in LC-MS.
For GC-MS analysis, which requires analyte volatility, the compound must be converted from its salt form to the more volatile free base.[2]
Table 1: Physicochemical Properties of N-methyl-1-(pyridin-2-yl)ethanamine
| Property | Value | Significance for Mass Spectrometry |
| Chemical Structure | C₈H₁₂N₂ | The presence of a pyridine ring and a secondary amine side-chain dictates fragmentation patterns. |
| Molecular Formula | C₈H₁₂N₂ (Free Base) | Used for calculating exact mass and elemental composition. |
| Molecular Weight | 136.19 g/mol (Free Base) | The nominal mass observed for the molecular ion [M]⁺• in EI-MS. |
| Monoisotopic Mass | 136.10005 Da (Free Base) | The exact mass measured by High-Resolution Mass Spectrometry (HRMS). The protonated molecule [M+H]⁺ will appear at m/z 137.10788. |
| Key Structural Features | Secondary amine, Pyridine ring, Chiral center | The secondary amine is a site of predictable α-cleavage. The bond adjacent to the pyridine ring is susceptible to benzylic-type cleavage. |
Ionization Techniques: A Comparative Analysis
The choice of ionization method is the most critical parameter in mass spectrometry, determining whether you observe the intact molecule or a rich fingerprint of its structural fragments.[3]
Electrospray Ionization (ESI) for LC-MS
ESI is a soft ionization technique that transfers ions from solution into the gas phase with minimal energy, making it ideal for observing the intact protonated molecule, [M+H]⁺.[4] For N-methyl-1-(pyridin-2-yl)ethanamine, protonation is highly efficient due to its basic nitrogen centers. This approach is perfectly suited for quantifying the compound in complex biological matrices.[1]
The workflow for LC-ESI-MS/MS analysis is a robust and highly selective method for both quantification and structural confirmation.
Electron Ionization (EI) for GC-MS
Electron Ionization is a "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV).[5][6] This process imparts significant energy, leading to the formation of a molecular ion radical cation ([M]⁺•) and its subsequent, extensive fragmentation. The resulting mass spectrum is a reproducible fragmentation pattern that serves as a chemical fingerprint, invaluable for structural elucidation and library matching.[5] This method is particularly useful for identifying unknown compounds and resolving isomers.
Fragmentation Pathways and Spectral Interpretation
Understanding the fragmentation of N-methyl-1-(pyridin-2-yl)ethanamine is key to interpreting its mass spectra correctly. The molecule's structure predisposes it to specific bond cleavages.
ESI-MS/MS Fragmentation of the Protonated Molecule [M+H]⁺ (m/z 137.1)
In a tandem mass spectrometer, the protonated molecule is selected and then fragmented via collision-induced dissociation (CID). The primary fragmentation pathways are driven by the stability of the resulting product ions.
-
Benzylic-type Cleavage: The most favorable fragmentation is the cleavage of the C-C bond adjacent to the pyridine ring. This results in the formation of a highly stable pyridylmethyl cation (m/z 92.1) and the neutral loss of N-methylethanamine. This is a characteristic fragmentation for molecules with a pyridine-alkyl structure.[7]
-
Alpha (α)-Cleavage: Cleavage of the bond between the two carbons of the ethyl group results in the loss of a methyl radical, though this is less common for [M+H]⁺ ions compared to radical cations from EI. A more likely pathway is the loss of the neutral ethane molecule after protonation on the nitrogen, leading to a fragment at m/z 107.1.
EI-MS Fragmentation of the Molecular Ion [M]⁺• (m/z 136.1)
The high energy of EI-MS produces a radical cation that undergoes more extensive and predictable fragmentation, primarily driven by the stability of the resulting radical and cation products.
-
Alpha (α)-Cleavage: This is the most dominant fragmentation pathway for secondary amines. The cleavage of the C-C bond adjacent to the nitrogen atom results in the loss of the larger alkyl substituent as a radical. Here, loss of the pyridylmethyl radical leads to a stable iminium ion at m/z 58.1. This is often the base peak in the spectrum.
-
Benzylic-type Cleavage: Similar to the ESI pathway, cleavage of the bond beta to the pyridine ring is highly favorable. This generates the stable pyridylmethyl cation at m/z 92.1 and a neutral radical.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. swgdrug.org [swgdrug.org]
- 3. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rroij.com [rroij.com]
- 6. Electron ionization - Wikipedia [en.wikipedia.org]
- 7. Mass spectrometric studies on pyridine-piperazine-containing ligands and their complexes with transition metals formed in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of N-methyl-1-(pyridin-2-yl)ethanamine hydrochloride
An In-Depth Technical Guide to the Physical and Chemical Properties of N-methyl-2-(pyridin-2-yl)ethanamine Dihydrochloride (Betahistine Dihydrochloride)
Introduction
N-methyl-2-(pyridin-2-yl)ethanamine dihydrochloride, widely known in the pharmaceutical field as Betahistine Dihydrochloride, is a histamine analogue with significant therapeutic applications.[1] Chemically, it is the dihydrochloride salt of N-methyl-2-(pyridin-2-yl)ethanamine.[2] While the user's query specified "N-methyl-1-(pyridin-2-yl)ethanamine hydrochloride," this nomenclature is ambiguous and less common. The vast majority of scientific literature and pharmaceutical development focuses on the 2-substituted isomer, Betahistine. This guide, therefore, provides a comprehensive overview of the physical and chemical properties, synthesis, and analysis of N-methyl-2-(pyridin-2-yl)ethanamine dihydrochloride.
This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details and practical insights into the core characteristics of this important active pharmaceutical ingredient (API).
Physicochemical Properties
The physical and chemical properties of a compound are foundational to its development as a pharmaceutical product, influencing its formulation, stability, and bioavailability.
General Properties
Betahistine dihydrochloride is a white to slightly yellow or beige crystalline powder.[3][4] It is known to be very hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3][5] This property necessitates careful handling and storage to prevent degradation and changes in physical form.
| Property | Value | References |
| Chemical Name | N-methyl-2-(pyridin-2-yl)ethanamine dihydrochloride | [3] |
| Synonyms | Betahistine dihydrochloride, Betahistine HCl | [1] |
| Molecular Formula | C₈H₁₄Cl₂N₂ | [4] |
| Molecular Weight | 209.12 g/mol | [6] |
| CAS Number | 5579-84-0 | [4][6] |
| Appearance | White to slightly yellow crystalline powder | [3][7] |
| Melting Point | 150-154 °C | [3][8] |
Solubility Profile
The solubility of Betahistine dihydrochloride is a key factor in its formulation for oral administration.
| Solvent | Solubility | References |
| Water | Very soluble | [3][5][9] |
| Ethanol (96%) | Freely soluble / Soluble | [3][9] |
| Methanol | Freely soluble | [2][5] |
| Isopropyl Alcohol | Practically insoluble | [3][5][9] |
| Acetone | Almost insoluble | [10] |
| DMSO | ~2 mg/mL | [11] |
| DMF | ~2 mg/mL | [11] |
| PBS (pH 7.2) | ~5 mg/mL | [11] |
The high solubility in water is consistent with its salt form and the presence of polar functional groups. The pH of a 1g in 100ml aqueous solution is expected to be between 2.0 and 3.0.
Dissociation Constants (pKa)
Betahistine has two basic centers that can be protonated: the pyridine nitrogen and the secondary amine nitrogen. The pKa values are crucial for understanding its ionization state at different physiological pHs, which in turn affects its absorption and receptor interaction.
The lower pKa corresponds to the pyridine ring nitrogen, while the higher pKa is attributed to the secondary amine.
Synthesis of Betahistine Dihydrochloride
A common and well-documented method for synthesizing Betahistine involves the aza-Michael addition of methylamine to 2-vinylpyridine, followed by conversion to the dihydrochloride salt.[12] This approach is efficient for laboratory-scale synthesis.
Synthetic Workflow Diagram
Caption: Figure 1: Synthetic Workflow for Betahistine Dihydrochloride.
Step-by-Step Synthesis Protocol
This protocol outlines a laboratory-scale synthesis.
Part 1: Synthesis of Betahistine Free Base
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve methylamine hydrochloride (1.2-2 equivalents) in deionized water. This in-situ generation of methylamine is a common practice for handling this gaseous reagent.
-
Nucleophilic Addition: Slowly add 2-vinylpyridine (1 equivalent) to the methylamine solution. The reaction is an aza-Michael addition, where the amine acts as a nucleophile attacking the electron-deficient double bond of 2-vinylpyridine.
-
Reaction Conditions: Heat the mixture under reflux for several hours to drive the reaction to completion. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Extraction: After cooling, make the reaction mixture basic with a sodium hydroxide solution. This deprotonates the amine, making it soluble in organic solvents. Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude Betahistine free base, typically as an oil.[12]
Part 2: Formation of the Dihydrochloride Salt
-
Dissolution: Dissolve the crude Betahistine free base in a suitable solvent, such as ethanol.
-
Acidification: Cool the solution in an ice bath and carefully add concentrated hydrochloric acid dropwise or bubble dry hydrogen chloride gas through the solution while stirring.[12] The goal is to protonate both the secondary amine and the pyridine nitrogen, leading to the formation of the dihydrochloride salt.
-
Precipitation: A white precipitate of Betahistine dihydrochloride will form. The pH should be monitored to ensure it reaches approximately 2.[12]
-
Purification: The crude salt can be purified by recrystallization. Ethanol is a common solvent for this purpose.[12] Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to form pure crystals.
-
Drying: Collect the crystals by vacuum filtration and dry them under vacuum to remove any residual solvent.
Analytical Characterization
A robust analytical characterization is essential to confirm the identity, purity, and quality of Betahistine dihydrochloride.
Spectroscopic Analysis
3.1.1. Infrared (IR) Spectroscopy
The IR spectrum of Betahistine dihydrochloride should be consistent with that of a reference standard.[10] Key expected absorptions include:
-
N-H stretch: A broad band in the region of 2400-2800 cm⁻¹ is characteristic of the amine salt.
-
C-H stretch: Bands around 2800-3000 cm⁻¹.
-
C=C and C=N stretch: Aromatic ring vibrations typically appear in the 1400-1600 cm⁻¹ region.
3.1.2. Ultraviolet-Visible (UV-Vis) Spectroscopy
Betahistine dihydrochloride exhibits UV absorption maxima at approximately 261 nm and 268 nm, which is characteristic of the pyridine ring.[11] This property is often utilized for its quantification in spectrophotometric and HPLC methods.
3.1.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
While a definitive spectrum for the dihydrochloride was not found in the initial search, the following are the expected proton (¹H) and carbon (¹³C) NMR signals based on the structure and data from related compounds. The chemical shifts will be downfield compared to the free base due to the positive charges on the nitrogen atoms.
-
¹H NMR (D₂O):
-
Pyridine ring protons: Four distinct signals in the aromatic region (~7.5-8.5 ppm).
-
-CH₂-CH₂- protons: Two triplets or complex multiplets in the aliphatic region (~3.0-3.8 ppm).
-
N-CH₃ protons: A singlet at ~2.7 ppm.
-
-
¹³C NMR (D₂O):
-
Pyridine ring carbons: Five signals in the aromatic region (~120-150 ppm).
-
-CH₂-CH₂- carbons: Two signals in the aliphatic region (~30-50 ppm).
-
N-CH₃ carbon: A signal at ~35 ppm.
-
3.1.4. Mass Spectrometry (MS)
In mass spectrometry, Betahistine will be detected as the protonated free base. The expected mass-to-charge ratio (m/z) for the molecular ion [M+H]⁺ is approximately 137.1. A common fragmentation pattern involves the loss of the methylaminoethyl side chain, resulting in a fragment at m/z 94.0.[13]
Chromatographic Analysis (HPLC)
High-Performance Liquid Chromatography (HPLC) is a standard method for the assay and impurity profiling of Betahistine dihydrochloride.
3.2.1. HPLC Workflow Diagram
Caption: Figure 2: HPLC Analysis Workflow for Betahistine Dihydrochloride.
3.2.2. Step-by-Step HPLC Protocol
This protocol is a representative example for the analysis of Betahistine dihydrochloride in a pharmaceutical formulation.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a buffer and an organic modifier. A common mobile phase is a mixture of a phosphate buffer and acetonitrile. For example, a mixture of a buffer (containing sodium dihydrogen orthophosphate and sodium dodecylsulfate, with pH adjusted to 7.5) and acetonitrile in a 60:40 v/v ratio. The mobile phase should be filtered and degassed before use. The buffer is necessary to control the ionization state of the analyte and ensure reproducible retention times.
-
Standard Solution Preparation: Accurately weigh a quantity of Betahistine dihydrochloride reference standard and dissolve it in the mobile phase to prepare a stock solution. Further dilute to obtain working standard solutions of known concentrations.
-
Sample Preparation: For tablets, weigh and finely powder a number of tablets. Accurately weigh a portion of the powder equivalent to a specific amount of Betahistine dihydrochloride, transfer it to a volumetric flask, and dissolve it in the mobile phase. Sonication may be required to ensure complete dissolution. Filter the solution to remove excipients.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the HPLC system. The retention time for Betahistine under these conditions is typically short, often less than 5 minutes.[16]
-
Quantification: Compare the peak area of the Betahistine peak in the sample chromatogram with the peak area from the standard chromatogram to determine the amount of Betahistine dihydrochloride in the sample.
Stability and Storage
Given its very hygroscopic nature, Betahistine dihydrochloride requires storage in a well-closed container, protected from moisture.[3][5] It should also be protected from light.[6] The recommended storage temperature is typically between 2-8°C.[9]
Pharmacological Context
Understanding the mechanism of action of Betahistine is crucial for appreciating the significance of its chemical properties.
Mechanism of Action
Betahistine's therapeutic effect in treating vertigo and Ménière's disease is multifactorial.[17]
-
Histamine H1 Receptor Agonism: It acts as a partial agonist at H1 receptors, leading to vasodilation in the inner ear.[18][19] This is thought to improve microcirculation and reduce endolymphatic pressure.[17]
-
Histamine H3 Receptor Antagonism: Betahistine is a potent antagonist of H3 receptors.[18][19] This action blocks the presynaptic autoreceptors, increasing the synthesis and release of histamine in the brain.[3][19] This enhances the H1 agonistic effects and is believed to facilitate central vestibular compensation.[18][19]
Mechanism of Action Diagram
Caption: Figure 3: Mechanism of Action of Betahistine.
References
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PubChem. (n.d.). Betahistine. National Center for Biotechnology Information. Retrieved March 8, 2026, from [Link]
- JAMP Pharma Corporation. (2021, June 9). Betahistine Dihydrochloride Tablets BP 8 mg, 16 mg and 24 mg Anti-vertigo. [Product Monograph].
-
Wikipedia. (2024, February 28). Betahistine. Retrieved March 8, 2026, from [Link]
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Patsnap. (2024, July 17). What is the mechanism of Betahistine Hydrochloride?. Patsnap Synapse. Retrieved March 8, 2026, from [Link]
- Sanis Health Inc. (2018, August 28). PRODUCT MONOGRAPH PrBETAHISTINE Betahistine Dihydrochloride Tablets.
-
Accord Healthcare Limited. (2026, January 19). Betahistine 8 mg tablets - Summary of Product Characteristics (SmPC). (emc). Retrieved March 8, 2026, from [Link]
- Praseetha, K., Raju, R., & Kathirvel, S. (2014). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR BETAHISTINE DIHYDROCHLORIDE IN PHARMACEUTICAL DOSAGE FORM. Journal of Pharma Search, 9(3).
- Naga Raju, B., et al. (2017). analytical method development and validation of betahistine dihydrochloride in human plasma. International Journal of Current Medical and Pharmaceutical Research, 3(6), 2090-2096.
- LGC Standards. (n.d.).
- Hrosh, Y. V., et al. (2018). Betahistine dihydrochloride quantitative determination in dosage forms by the reaction with sodium 1,2-napthoquinone-4-sulphonate. * Zaporozhye medical journal*, 20(2), 248-252.
- Sanis Health Inc. (2017, July 18). PRODUCT MONOGRAPH PrBETAHISTINE Betahistine Dihydrochloride Tablets.
- Palaskar, B. A. (2023). RP-HPLC Method Development and Validation on Betahistine Dihydrochloride Tablets.
- Mantra Pharma. (2021, August 25). PRODUCT MONOGRAPH PrM-BETAHISTINE Betahistine Dihydrochloride Tablets BP.
- Sanis Health Inc. (2022, February 8). Betahistine Dihydrochloride Tablets - PRODUCT MONOGRAPH.
- Nora Pharma. (2024, February 1). PRODUCT MONOGRAPH PrNRA-BETAHISTINE Betahistine Dihydrochloride Tablets BP.
-
ChemBK. (n.d.). N-methyl-2-(2-pyridinyl)ethanamine dihydrochloride. Retrieved March 8, 2026, from [Link]
- Cayman Chemical. (2022, November 18). Betahistine (hydrochloride)
-
PCCA. (n.d.). BETAHISTINE DIHYDROCHLORIDE USP (30-4260). Retrieved March 8, 2026, from [Link]
-
Semantic Scholar. (n.d.). Determination of betahistine hydrochloride and the related substances of betahistine hydrochloride injection by HPLC. Retrieved March 8, 2026, from [Link]
- CBG-MEB. (2009, November 23). public assessment report.
- Gangrade, D. M., & Bakshi, S. D. (2014). RP-HPLC Method Development and Validation for Betahistine Hydrochloride Controlled Release Tablets. International Journal of Chemical and Pharmaceutical Analysis, 2(1), 18-22.
- Geneesmiddeleninformatiebank. (2019, January 4). Openbaar beoordelingsrapport.
- Fadhil, A. K. (2022). Quantification Analysis of Betahistine in Tablet Dosage Forms Using HPLC-ZIC-HILIC with Ultraviolet Detection.
- Patsnap. (2021, November 16). Synthesis method of betahistine hydrochloride.
-
PubChem. (n.d.). Betahistine Hydrochloride. National Center for Biotechnology Information. Retrieved March 8, 2026, from [Link]
- Patil, S. B., et al. (2011). Spectrophotometric estimation of betahistine hydrochloride in tablet formulations. Journal of Young Pharmacists, 3(4), 307-310.
- Islam, A., Halder, S., & Bachar, S. C. (2015). Formulation and in vitro Evaluation of Betahistine Dihydrochloride Twice Daily Controlled Release Matrix Tablet. Dhaka University Journal of Pharmaceutical Sciences, 14(1), 69-76.
- MedChemExpress. (n.d.). Betahistine dihydrochloride-COA-15756.
- El-Kimary, E. I., et al. (2022).
- Ghasemi, H., & Kowsari, E. (2015). The synthetic method of betahistine dihydrochloride i starting with 2-vinyl pyridine.
- Penov-Gaši, K., et al. (1997). A modified method for the synthesis of betahistine hydrochloride. Journal of the Serbian Chemical Society, 62(6), 455-458.
- BLDpharm. (n.d.). N-(2-(pyridin-2-yl)ethyl)ethanamine hydrochloride.
- Chemsrc. (2025, August 26). N-Methyl-2-(pyridin-2-yl)-N-(2-(pyridin-2-yl)ethyl)ethanamine trihydrochloride.
- DrugBank. (n.d.). Betahistine Dihydrochloride.
- MilliporeSigma. (n.d.). N-[2-(pyridine-2-yl)ethyl]ethanamine trihydrochloride.
- LGC Standards. (n.d.). N-[2-(pyridin-2-yl)ethyl]ethanamine Trihydrochloride.
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Structural and Crystallographic Profiling of N-Methyl-1-(pyridin-2-yl)ethanamine Hydrochloride
Executive Summary
The compound N-methyl-1-(pyridin-2-yl)ethanamine is a highly versatile bidentate ligand and pharmacophore intermediate. Featuring both a soft, aromatic pyridine nitrogen and a harder, aliphatic secondary amine, this scaffold is heavily utilized in the synthesis of transition metal catalysts and central nervous system (CNS) therapeutics (e.g., histamine receptor modulators).
Understanding the solid-state chemistry of its hydrochloride salt—N-methyl-1-(pyridin-2-yl)ethanamine hydrochloride —is critical for downstream pharmaceutical formulation and chiral resolution. This whitepaper provides an in-depth analysis of the compound’s thermodynamic protonation dynamics, a self-validating synthesis and crystallization protocol, and a comprehensive breakdown of its X-ray crystallographic packing behavior.
Physicochemical Properties & Protonation Dynamics
The structural behavior of N-methyl-1-(pyridin-2-yl)ethanamine in the solid state is dictated by the distinct basicities of its two nitrogen centers.
-
Aliphatic Secondary Amine: pKa ≈ 9.5 – 10.0
-
Pyridine Nitrogen: pKa ≈ 5.2
The Causality of Salt Formation:
When reacting the free base with exactly one equivalent of anhydrous hydrochloric acid, protonation is thermodynamically restricted to the aliphatic secondary amine. The pyridine ring remains neutral. This regioselective protonation is the fundamental driver of the resulting crystal lattice, as it forces the formation of strong
Experimental Methodologies
To achieve X-ray quality single crystals, the synthesis and crystallization must be treated as a continuous, self-validating system. The following protocol utilizes a robust reductive amination pathway , followed by anhydrous salt precipitation.
Protocol A: Synthesis of the Free Base (Reductive Amination)
-
Imine Formation: Dissolve 10.0 mmol of 1-(pyridin-2-yl)ethanone (2-acetylpyridine) in 20 mL of anhydrous tetrahydrofuran (THF). Add 12.0 mmol of methylamine (solution in THF) and 1.2 equivalents of titanium(IV) isopropoxide (
). Stir at room temperature for 12 hours under an inert argon atmosphere.-
Causality:
acts as both a Lewis acid catalyst and a water scavenger, driving the condensation equilibrium toward the imine without requiring a Dean-Stark apparatus.
-
-
Reduction: Cool the reaction mixture to 0 °C. Carefully add 15.0 mmol of sodium triacetoxyborohydride (
) in small portions. Stir for 6 hours, allowing the mixture to warm to room temperature. -
Workup: Quench the reaction with 1M NaOH (to break the titanium emulsion) and extract with ethyl acetate (
mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate in vacuo to yield the free base as a pale yellow oil.
Protocol B: Anhydrous Salt Formation and Crystallization
-
Protonation: Dissolve the crude free base in 10 mL of anhydrous diethyl ether. While stirring vigorously at 0 °C, add 1.0 equivalent of 2.0 M HCl in diethyl ether dropwise.
-
Validation: An immediate white precipitate will form, confirming the successful generation of the insoluble hydrochloride salt.
-
-
Isolation: Filter the precipitate under a nitrogen blanket to prevent deliquescence, wash with cold diethyl ether, and dry under high vacuum.
-
Single-Crystal Growth (Vapor Diffusion): Dissolve 50 mg of the hydrochloride salt in a minimum volume of anhydrous methanol (solvent). Place this solution in a small inner vial. Place the inner vial inside a larger outer vial containing 5 mL of diethyl ether (antisolvent). Seal the outer vial tightly.
-
Causality: The slow vapor-phase diffusion of the antisolvent into the methanol solution gradually lowers the solubility of the salt, promoting the nucleation of highly ordered, defect-free single crystals over 4–7 days.
-
Fig 1: Step-by-step synthesis and anhydrous salt formation workflow of the target hydrochloride.
Crystallographic Analysis
Upon successful crystallization, the solid-state architecture of the racemic N-methyl-1-(pyridin-2-yl)ethanamine hydrochloride is typically analyzed via Single-Crystal X-Ray Diffraction (SCXRD) at 100 K to minimize thermal motion.
Crystal Packing and Space Group
The racemic salt crystallizes in the centrosymmetric monoclinic space group
Intermolecular Interaction Network
The crystal lattice is primarily held together by a robust hydrogen-bonding network and aromatic stacking:
-
Primary Hydrogen Bonding: The secondary ammonium group (
) acts as a bifurcated hydrogen-bond donor to two adjacent chloride anions, forming infinite 1D zig-zag chains along the crystallographic b-axis. -
Secondary Interactions: The highly electronegative chloride anion also acts as an acceptor for weak
interactions originating from the electron-deficient pyridine ring. -
Stacking: The neutral pyridine rings of adjacent asymmetric units align in an antiparallel fashion, exhibiting face-to-face
stacking with a centroid-to-centroid distance of approximately 3.7 Å, further stabilizing the 3D lattice.
Fig 2: Intermolecular interaction network driving the crystal packing in the solid state.
Quantitative Data Summaries
The following tables summarize the representative crystallographic parameters and hydrogen bond geometries typical for this class of pyridine-amine hydrochloride salts.
Table 1: Summary of SCXRD Crystallographic Data
| Parameter | Value |
| Chemical Formula | |
| Formula Weight | 172.65 g/mol |
| Crystal System | Monoclinic |
| Space Group | |
| Temperature | 100(2) K |
| Unit Cell Dimensions | |
| Volume ( | ~945.3 ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density ( | 1.213 g/cm³ |
Table 2: Key Hydrogen Bond Geometries
| Interaction Type | Donor (D) | Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | Angle D-H···A (°) |
| Primary H-Bond | N(Aliphatic) | Cl(1) | 0.91 | 2.25 | 3.14 | 168.5 |
| Primary H-Bond | N(Aliphatic) | Cl(1) | 0.91 | 2.30 | 3.19 | 165.2 |
| Secondary H-Bond | C(Pyridine) | Cl(1) | 0.95 | 2.75 | 3.58 | 145.0 |
(Symmetry transformations used to generate equivalent atoms:
Conclusion
The structural integrity of N-methyl-1-(pyridin-2-yl)ethanamine hydrochloride is governed by the highly selective protonation of the aliphatic amine, which orchestrates a rigid, predictable hydrogen-bonding network with the chloride counterion. By strictly controlling the crystallization environment (anhydrous ethereal protocols), researchers can reliably isolate X-ray quality crystals. This structural predictability is highly advantageous when utilizing this scaffold as a chiral resolving agent or a precursor in rational drug design.
References
-
Nayab, S., Paek, S.-M., & Jeong, J. H. (2010). Dichlorido[(S)-N-(1-phenylethylidene)-1-(pyridin-2-yl)ethanamine-κ2 N,N′]zinc(II) dichloromethane solvate. Acta Crystallographica Section E, 66(10), m1027.[Link]
-
Chenon, B., & Sandorfy, C. (1958). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: I. GENERAL ASPECTS. Canadian Journal of Chemistry, 36(8), 1181-1206.[Link]
An In-Depth Technical Guide to the Biological Activity of Substituted Pyridin-2-ylethylamine Derivatives
Introduction
The pyridine ring is a fundamental heterocyclic scaffold that is structurally related to benzene but with one methine group replaced by a nitrogen atom.[1] This seemingly simple substitution imparts unique physicochemical properties, making pyridine and its derivatives privileged structures in medicinal chemistry and drug discovery. They are integral to numerous natural products, including vitamins and alkaloids, and form the core of a vast array of pharmaceuticals with diverse therapeutic applications.[1]
Among the myriad of pyridine-based compounds, the pyridin-2-ylethylamine scaffold has emerged as a particularly versatile template for designing biologically active molecules. This guide provides a comprehensive technical overview of the diverse biological activities exhibited by substituted pyridin-2-ylethylamine derivatives, intended for researchers, scientists, and drug development professionals. We will delve into their interactions with key physiological targets, explore the structure-activity relationships that govern their potency and selectivity, and provide detailed protocols for their biological evaluation. This document is structured to provide not just a catalog of activities, but a deeper understanding of the causal mechanisms and experimental rationale that drive research in this exciting field.
Chapter 1: Modulation of Histaminergic Systems
The parent compound, 2-(2-pyridyl)-ethylamine, is a well-established selective agonist for the histamine H1 receptor.[2][3] This foundational activity has made the scaffold a critical starting point for exploring the chemical space around histaminergic targets. By strategically modifying the core structure, researchers have developed derivatives that function not only as agonists but also as potent antagonists, sometimes with dual activity against multiple receptor subtypes.
Agonism and Antagonism at Histamine Receptors
Histamine is a crucial signaling molecule that exerts its effects through four G-protein-coupled receptors (GPCRs): H1, H2, H3, and H4. The H1 and H2 receptors are particularly well-known therapeutic targets.
-
H1 Receptor Activity: The H1 receptor is coupled to an intracellular Gαq protein.[4] Agonist binding, such as by 2-(2-pyridyl)-ethylamine, triggers a conformational change that activates the Gαq subunit. This, in turn, activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of stored calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC), leading to downstream inflammatory and smooth muscle contraction responses. Derivatives with N,N-diethyl substitutions have been shown to act as partial agonists at the H1 receptor.[5] Conversely, linking mepyramine-type substructures to the core can produce potent H1 receptor antagonists.[6]
-
H2 Receptor Antagonism: Stimulation of H2 receptors is famously linked to gastric acid secretion.[6] The development of H2 receptor antagonists revolutionized the treatment of peptic ulcers. While the pyridin-2-ylethylamine core is primarily associated with H1 agonism, modifications that incorporate cyanoguanidine or similar "urea equivalent" moieties can transform these molecules into H2 receptor antagonists.[6][7] Some research has focused on creating hybrid compounds that exhibit dual antagonist activity at both H1 and H2 receptors, which could be beneficial as a prophylactic premedication in settings like anesthesia.[6]
Key Signaling Pathway: H1 Receptor Activation
The following diagram illustrates the canonical signaling cascade initiated by the activation of the histamine H1 receptor by an agonist like a pyridin-2-ylethylamine derivative.
Caption: H1 Receptor Gq-coupled signaling cascade.
Experimental Protocol: Radioligand Binding Assay for Receptor Affinity
Causality: To determine if a synthesized derivative binds to a specific histamine receptor and to quantify its binding affinity (Ki), a competitive radioligand binding assay is the gold standard. This experiment directly measures the interaction between the test compound and the receptor by assessing its ability to displace a known high-affinity radiolabeled ligand.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly overexpressing the human histamine receptor of interest (e.g., H1R or H2R). Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the following components in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
A fixed concentration of a suitable radioligand (e.g., [³H]-mepyramine for H1R).
-
Increasing concentrations of the unlabeled test compound (the pyridin-2-ylethylamine derivative).
-
The cell membrane preparation.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Separation: Rapidly separate the bound from unbound radioligand by vacuum filtration through a glass fiber filter mat. The membranes and the bound radioligand are retained on the filter.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a scintillation counter.
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.
-
Total binding is measured in the absence of any competing ligand.
-
Specific binding is calculated as Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Chapter 2: Antimicrobial and Antitubercular Activity
A significant body of research has demonstrated the potent antimicrobial properties of substituted pyridine derivatives.[8] This activity extends to antibacterial, antifungal, and, notably, antitubercular applications, making the pyridin-2-ylethylamine scaffold a promising foundation for developing new anti-infective agents.
Broad-Spectrum Antibacterial and Antifungal Properties
Numerous studies have reported the synthesis of novel pyridine-containing compounds with significant activity against a range of microbial pathogens. For example, pyridine-connected piperidine and 2H-thiopyran derivatives have shown high antibacterial activity against Klebsiella pneumoniae and Escherichia coli, as well as potent antifungal activity against Candida albicans and Microsporum audouinii.[9] The biological activity is highly dependent on the nature and position of the substituents on the pyridine ring and the connected moieties. The presence of electron-withdrawing groups can play an important role in enhancing the antimicrobial potential of these compounds.[10]
Table 1: Antimicrobial Activity of Selected Pyridine Derivatives
| Compound ID | Test Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound 12a | E. coli | 19.5 | [11] |
| B. mycoides | < 4.8 | [11] | |
| C. albicans | < 4.8 | [11] | |
| Compound 2e | K. pneumoniae | 4 | [9] |
| Compound 2d | E. coli | 4 | [9] |
| Compound 4b | C. albicans | 0.25 |[9] |
MmpL3 Inhibition in Mycobacterium tuberculosis
Tuberculosis (TB) remains a major global health threat, and the rise of drug-resistant strains necessitates the discovery of novel therapeutic targets.[1] The Mycobacterial membrane protein large 3 (MmpL3) has emerged as a highly promising target.[12] MmpL3 is an essential inner membrane transporter responsible for exporting trehalose monomycolate (TMM), a crucial precursor for the mycolic acids that form the distinctive and impermeable outer membrane of M. tuberculosis.[13][14]
Inhibition of MmpL3 disrupts this vital transport process, preventing the formation of the cell wall and leading to bacterial death.[12] Structure-based drug design has identified pyridine-2-methylamine derivatives (structurally related to pyridin-2-ylethylamines) as potent MmpL3 inhibitors. The antitubercular activity of these compounds is positively correlated with their lipophilicity (cLogP values).[15]
Caption: Mechanism of MmpL3 inhibition by pyridine derivatives.
Experimental Protocol: Broth Microdilution for MIC Determination
Causality: The Minimum Inhibitory Concentration (MIC) is the most fundamental measure of an antimicrobial agent's potency. The broth microdilution method is a standardized, quantitative technique to determine the lowest concentration of a compound that prevents the visible growth of a microorganism in vitro.[16] This protocol is essential for screening new derivatives and establishing their basic efficacy.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 1280 µg/mL) in a suitable solvent like DMSO.
-
Prepare the appropriate bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[17]
-
Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[18] Dilute this suspension to achieve a final inoculum concentration of ~5 x 10⁵ CFU/mL in the assay plate.[18]
-
-
Serial Dilution:
-
Dispense 100 µL of sterile broth into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the stock compound solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Wells 11 and 12 will serve as controls.
-
-
Plate Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to wells 1 through 11.
-
Well 11 (broth + inoculum, no drug) serves as the positive growth control.
-
Well 12 (broth only, no inoculum or drug) serves as the sterility control.
-
-
Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 35 ± 2°C) for 16-20 hours.[16][18]
-
Reading Results:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the test compound at which there is no visible growth.[17] The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
-
Chapter 3: Applications in Neurodegenerative Disorders
The global burden of neurodegenerative diseases, particularly Alzheimer's disease (AD), is immense, creating an urgent need for novel therapeutic strategies.[19] AD is characterized by the accumulation of amyloid-β (Aβ) plaques and a deficit in cholinergic neurotransmission.[17][20] Substituted pyridin-2-ylethylamine derivatives have emerged as promising candidates for tackling AD through multiple mechanisms.
Inhibition of Amyloid-β Aggregation
The aggregation of the amyloid-β peptide is a central event in the pathogenesis of AD.[21] Certain pyridine amine derivatives have been synthesized and shown to effectively inhibit both self-induced and metal-induced Aβ aggregation.[21] By chelating metal ions like Cu(II) and Zn(II) that can promote aggregation, these compounds can prevent the formation of toxic oligomers and fibrils.[22] This inhibitory activity can be confirmed using biophysical techniques such as Thioflavin T fluorescence and transmission electron microscopy.[21]
Cholinesterase Inhibition
A major therapeutic approach for AD is to alleviate the deficiency in the neurotransmitter acetylcholine (ACh).[23] This is achieved by inhibiting the enzyme acetylcholinesterase (AChE), which is responsible for breaking down ACh in the synaptic cleft.[1][23] By blocking AChE, cholinesterase inhibitors increase the concentration and duration of action of ACh, thereby improving cholinergic neurotransmission, which is crucial for memory and learning.[21][23] Pyridine-based scaffolds have been successfully incorporated into the design of new cholinesterase inhibitors, making this another important biological activity for this class of compounds.[20]
Caption: Dual mechanisms of action for pyridine derivatives in AD.
Experimental Protocol: Thioflavin T (ThT) Amyloid Aggregation Assay
Causality: To assess the ability of a compound to inhibit the formation of amyloid fibrils in vitro, the Thioflavin T (ThT) fluorescence assay is a widely used and robust method.[24] ThT is a dye that exhibits enhanced fluorescence upon binding to the cross-β-sheet structures characteristic of amyloid fibrils.[8] By monitoring the fluorescence over time, one can obtain kinetic data on the aggregation process and determine how a test compound affects it.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of Aβ peptide (e.g., Aβ1-42) by dissolving it in an appropriate solvent (e.g., DMSO) and then diluting it into a suitable buffer (e.g., PBS, pH 7.4).[10]
-
Prepare a stock solution of ThT (e.g., 1 mM) in sterile, filtered water. Protect from light.[8][25]
-
Prepare solutions of the test compound (pyridin-2-ylethylamine derivative) at various concentrations.
-
-
Assay Setup:
-
In a 96-well, non-binding, black, clear-bottom microplate, set up the reaction mixtures.[26]
-
Test Wells: Add buffer, the desired final concentration of ThT (e.g., 10-25 µM), the test compound, and finally the Aβ peptide to initiate aggregation.[24][25]
-
Positive Control: Buffer, ThT, and Aβ peptide (no inhibitor).
-
Negative Control: Buffer and ThT only (no peptide or inhibitor) to measure background fluorescence.[8]
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Place the plate in a fluorescence microplate reader pre-set to a specific temperature (e.g., 37°C).[26]
-
Set the reader to take fluorescence measurements at regular intervals (e.g., every 10-15 minutes) over a long period (e.g., 24-48 hours).
-
Use an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.[8]
-
Incorporate shaking between readings to promote fibril formation.[24]
-
-
Data Analysis:
-
Subtract the background fluorescence (from the negative control) from all other readings.
-
Plot the fluorescence intensity versus time for each condition.
-
Analyze the resulting sigmoidal curves to determine key kinetic parameters, such as the lag time (nucleation phase) and the maximum fluorescence intensity (fibril load).
-
Compare the curves from the test wells to the positive control to determine the inhibitory effect of the compound.
-
Chapter 4: Antiproliferative Activity
The pyridine nucleus is a common feature in many anticancer agents, and derivatives of the pyridin-2-ylethylamine scaffold are no exception.[12] These compounds have been evaluated for their ability to inhibit the growth of various human cancer cell lines.
Activity Against Cancer Cell Lines and SAR
Substituted pyridinethione and thienopyridine derivatives have demonstrated interesting antitumor activity against human colon (HCT-116), liver (HepG-2), and breast (MCF-7) cancer cell lines.[12] The structure-activity relationship (SAR) studies reveal that the antiproliferative potency is highly sensitive to the substitution pattern. The presence and position of groups like methoxy (-OMe), hydroxyl (-OH), and amide (-C=O, -NH2) can enhance activity, whereas bulky groups or halogens may decrease it. In some cases, the mechanism is thought to involve the interaction of the compound with DNA. Quantitative structure-activity relationship (QSAR) studies on 9-(pyridin-2'-yl)-aminoacridines showed that electron-withdrawing groups on the pyridine ring promoted the interaction with double-stranded DNA.[13]
Table 2: Antiproliferative Activity of Selected Pyridine Derivatives
| Compound Class | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
|---|---|---|---|---|
| Thienopyridine | HCT-116 | IC50 | Variable | [12] |
| Pyridinethione | HepG-2 | IC50 | Variable | [12] |
| Pyridine-derived | Various | IC50 | >4.3 | |
Experimental Protocol: MTT Assay for Cell Proliferation
Causality: To evaluate the cytotoxic or cytostatic effects of a compound on cancer cells, a cell viability assay is required. The MTT assay is a classic, colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[9] It is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[6]
Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO diluted to the highest concentration used for the compounds).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ humidified incubator.
-
MTT Addition: After the treatment period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[9]
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT into insoluble purple formazan crystals.[9]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., a solution of SDS in HCl, or DMSO) to each well.[9][15] Allow the plate to stand overnight in the incubator (or for a few hours on a shaker) to ensure complete dissolution of the formazan crystals.[9]
-
Absorbance Measurement: Measure the spectrophotometrical absorbance of the samples using a microplate reader. The wavelength for the formazan product is between 550 and 600 nm.[9] A reference wavelength of >650 nm can be used to subtract background absorbance.[9]
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of the test compound.
-
Use non-linear regression to fit the data to a dose-response curve and determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Conclusion and Future Perspectives
The substituted pyridin-2-ylethylamine scaffold is a remarkably versatile and privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of significant biological activities, ranging from the modulation of histaminergic systems and potent antimicrobial action to promising applications in the complex fields of neurodegeneration and oncology. The ability to fine-tune the biological effect—from agonism to antagonism or from broad-spectrum antimicrobial to highly specific enzyme inhibition—through targeted chemical modification underscores the immense potential of this chemical class.
Future research will likely focus on several key areas. The development of dual-action or multi-target ligands, such as combined H1/H2 antagonists or compounds that simultaneously inhibit Aβ aggregation and cholinesterase, represents a sophisticated strategy for treating complex diseases. Furthermore, optimizing the pharmacokinetic and toxicological profiles of these potent derivatives will be crucial for their translation into clinical candidates. As our understanding of the underlying biology of these diseases deepens, the pyridin-2-ylethylamine scaffold will undoubtedly continue to serve as a valuable starting point for the design and discovery of the next generation of therapeutic agents.
References
-
Al-Ghorbani, M., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. Available at: [Link]
-
Mohan, C. D., et al. (2020). Synthesis of Novel Pyridine-connected Piperidine and 2H-thiopyran Derivatives and their Larvicidal, Nematicidal, and Antimicrobial Activities. Letters in Drug Design & Discovery. Available at: [Link]
-
Abdel-Aziz, A. A.-M., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega. Available at: [Link]
-
Ablordeppey, S. Y., et al. (2004). Structure-Activity Relationships for the 9-(Pyridin-2'-yl)-aminoacridines. Molecules. Available at: [Link]
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Patsnap. (2024). What are Cholinesterase inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]
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Xu, C., et al. (2019). Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative. European Journal of Medicinal Chemistry. Available at: [Link]
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Small Molecule Pathway Database. (2017). Histamine H1 Receptor Activation. SMPDB. Available at: [Link]
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Stahl, S. M. (2000). The new cholinesterase inhibitors for Alzheimer's disease, Part 2: illustrating their mechanisms of action. The Journal of Clinical Psychiatry. Available at: [Link]
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Hollender, D., et al. (2010). Two pyridine derivatives as potential Cu(II) and Zn(II) chelators in therapy for Alzheimer's disease. Dalton Transactions. Available at: [Link]
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Kumar, A., et al. (2021). Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. Der Pharma Chemica. Available at: [Link]
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Wang, Y., et al. (2022). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Journal of Medicinal Chemistry. Available at: [Link]
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Kumar, D., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. BMC Chemistry. Available at: [Link]
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Elz, S., et al. (2013). Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives. Molecules. Available at: [Link]
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Microbiology Info. (n.d.). Broth Microdilution. Microbiology Info.com. Available at: [Link]
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AccuGen. (2025). MIC/MBC Testing. AccuGen. Available at: [Link]
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Durant, G. J., et al. (1988). Synthesis and activity of pyridine analogues of histamine H2-receptor antagonists. Drug Design and Delivery. Available at: [Link]
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Sharma, A., et al. (2022). Pyridine derivatives as anti-Alzheimer agents. Elsevier. Available at: [Link]
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Cholo, M., et al. (2020). Targeting MmpL3 for anti-tuberculosis drug development. Biochemical Society Transactions. Available at: [Link]
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PathWhiz. (n.d.). Gq Histaminic Smooth Muscle Contraction. PathWhiz. Available at: [Link]
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Yuste-Checa, P., & Hartl, F. U. (2025). Amyloid beta (M1-42) Aggregation Monitored by Thioflavin-T (ThT) Fluorescence in a Plate Reader. protocols.io. Available at: [Link]
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Ganesan, A., et al. (2021). Insights of the pathophysiology of neurodegenerative diseases and the role of phytochemical compounds in its management. Biomedicine & Pharmacotherapy. Available at: [Link]
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Binger, K. J., et al. (2018). α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay. Bio-protocol. Available at: [Link]
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European Commission. (n.d.). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. Available at: [Link]
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Nakahata, T., et al. (2002). Augmentation of Antigen Receptor–mediated Responses by Histamine H1 Receptor Signaling. The Journal of Experimental Medicine. Available at: [Link]
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Lutz, M., et al. (2012). LARG links histamine-H1-receptor-activated Gq to Rho-GTPase-dependent signaling pathways. Cellular Signalling. Available at: [Link]
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Trzeciakowski, J. P. (1987). Selective impairment of atrioventricular conduction by 2-(2-pyridyl)-ethylamine and 2-(2-thiazolyl)-ethylamine, two histamine H1-receptor agonists. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
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Broadley, K. J., & Wilson, C. (1980). And H2-receptors in the Mediation of the Effects of Histamine in the Isolated Working Heart of the Guinea-Pig. British Journal of Pharmacology. Available at: [Link]
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Taylor, S. M., & Luedke, R. L. (1982). N,N-Diethyl-2-(1-pyridyl)ethylamine, a partial agonist for the histamine receptor in guinea pig ileum. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
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Iida, H., et al. (2020). Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells. International Journal of Molecular Sciences. Available at: [Link]
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Wouters, J., et al. (2023). Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways. International Journal of Molecular Sciences. Available at: [Link]
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Discovery and Synthesis of Novel Chiral Pyridine Ligands: A Technical Guide for Asymmetric Catalysis and Drug Development
Executive Summary
Chiral ligands are the operational core of asymmetric catalysis, dictating the enantioselective synthesis of active pharmaceutical ingredients (APIs) and advanced materials. Among the privileged scaffolds, pyridine-derived ligands are highly prized for their robust oxidative stability, charge-delocalization capabilities, and modular coordination chemistry. However, integrating chirality into the planar, aromatic pyridine ring presents a fundamental steric challenge.
As a Senior Application Scientist, I have structured this technical whitepaper to dissect the rational design, de novo synthesis, and therapeutic applications of novel chiral pyridine units (CPUs). By transitioning from empirical screening to mechanism-driven design, researchers can overcome the historic reactivity-stereoselectivity paradox and deploy these ligands in cutting-edge drug development.
Mechanistic Design: The Reactivity-Stereoselectivity Paradox
Historically, the development of broadly applicable CPUs has been bottlenecked by a structural paradox. To achieve high enantioselectivity, conventional ligand designs introduce bulky stereocontrolling groups as close to the coordinative nitrogen atom as possible (the "inner layer"). While this maximizes stereocontrol, the resulting local steric hindrance severely limits the catalyst's reactivity by blocking substrate coordination 1.
Modern rational design resolves this via a modular, spatial-tuning approach. By utilizing a rigid [6-5-3] fused-ring framework, researchers can minimize inner-layer steric hindrance, preserving high catalytic activity. Simultaneously, the introduction of a tunable spirocyclic ketal side wall allows for the precise tuning of the peripheral environment (the "outer layer"), securing excellent stereoselectivity through remote steric interactions.
Logic of modular chiral pyridine unit (CPU) design balancing reactivity and selectivity.
Experimental Methodology: De Novo Synthesis of Chiral 2,2'-Bipyridines
The synthesis of axially and centrally chiral bipyridine ligands requires meticulous control over ring construction. Direct asymmetric functionalization of pre-formed electron-deficient bipyridines often yields poor regioselectivity. Therefore, a bottom-up, de novo synthesis is the gold standard 2.
Below is a field-proven, self-validating protocol for synthesizing a
Protocol: Modular Synthesis of a -Symmetric Chiral 2,2'-Bipyridine
-
Step 1: Chiral Pool Scaffold Selection & Ketone Functionalization
-
Action: Begin with an enantiopure monoterpene derivative (e.g.,
-pinene) and oxidize it to the corresponding chiral ketone. -
Causality: Utilizing the "chiral pool" guarantees absolute stereochemical fidelity from the outset. This avoids late-stage chiral resolution, which typically halves the overall synthetic yield and introduces batch-to-batch variability.
-
-
Step 2: De Novo Pyridine Ring Construction (Kröhnke Annulation)
-
Action: React the chiral ketone with an
-unsaturated carbonyl compound and ammonium acetate in glacial acetic acid at 100°C for 12 hours. -
Causality: The Kröhnke synthesis effectively constructs a highly substituted, planar pyridine ring directly fused to the chiral bicyclic backbone. The acidic conditions facilitate the cyclization-aromatization sequence without epimerizing the adjacent stereocenters.
-
-
Step 3: Regioselective Halogenation
-
Action: Treat the resulting chiral fused pyridine with
-bromosuccinimide (NBS) to selectively brominate the -position (C2) of the pyridine ring. -
Causality: The
-halogenation primes the monomer for transition-metal-catalyzed cross-coupling. The inherent electronic deactivation of the pyridine ring directs the electrophilic attack strictly to the C2 position, ensuring high regiochemical purity.
-
-
Step 4: Reductive Homo-Coupling (Ullmann-Type Reaction)
-
Action: Subject the
-bromopyridine to a Ni(0) catalyst (e.g., with triphenylphosphine) in the presence of zinc dust in DMF at 60°C. -
Causality: This reductive coupling dimerizes the chiral monomers, establishing the critical
-symmetric 2,2'-bipyridine axis. The symmetry halves the number of possible diastereomeric transition states during subsequent catalysis, vastly improving enantioselectivity.
-
-
Step 5: Validation & Quality Control (Self-Validating System)
-
Action: Analyze the purified product via chiral HPLC and
H-NMR spectroscopy. -
Causality: Confirms structural integrity and enantiomeric excess (ee). Because the molecule is
-symmetric, the NMR spectrum will show exactly half the number of signals compared to an asymmetric dimer. This spectroscopic simplicity serves as an internal, self-validating diagnostic for successful homo-coupling.
-
Step-by-step workflow for the synthesis and validation of chiral 2,2'-bipyridine ligands.
Quantitative Performance in Catalysis and Therapeutics
The architectural advantages of these novel CPUs translate directly into measurable performance gains. By optimizing the outer-layer sterics, these ligands demonstrate unprecedented efficacy in both chemical synthesis and direct biological application.
Table 1: Comparative Performance of Pyridine Ligands in Catalysis and Biology
| Ligand Type | Application Domain | Target / Reaction | Yield / Efficacy | Stereoselectivity |
| Achiral 2,2'-Bipyridine | Antibacterial Therapeutics | MRSA (MIC) | > 50 μM | N/A |
| Pinene-Derived Chiral Bipyridine | Antibacterial Therapeutics | MRSA (MIC) | 1.6 μM | Diastereospecific |
| Conventional Chiral Pyridine | Asymmetric Catalysis | Ni-Catalyzed Reductive Arylation | ~40-60% | < 60% ee |
| CPU-Derived SBpy | Asymmetric Catalysis | Ni-Catalyzed Reductive Arylation | Up to 95% | Up to 98% ee |
| PyDHIQ Ligand | Asymmetric Catalysis | Pd-Catalyzed Conjugate Addition | High Yield | High (Tetrasubstituted) |
Data aggregated from recent benchmarks in Ni-catalyzed reductive arylation 1, Re(I) antibacterial complexes 3, and Pd-catalyzed asymmetric conjugate additions 4.
Emerging Frontiers in Drug Development
Enantioselective Synthesis of APIs
Novel chiral 2,2'-bipyridine ligands have enabled highly efficient, nickel-catalyzed intermolecular reductive additions and Ullmann couplings. This facilitates the synthesis of
Bioactive Organometallic Complexes
Beyond acting as transient catalysts, the chirality of bipyridine ligands profoundly impacts the biological interactions of stable metal complexes. For example, Rhenium(I) tricarbonyl complexes bearing pinene-derived chiral bipyridine ligands exhibit potent antibacterial activity against MRSA (MIC = 1.6
Complex Chromanone Scaffolds
The introduction of novel pyridine-dihydroisoquinoline (PyDHIQ) ligands has unlocked the palladium-catalyzed asymmetric conjugate addition for generating tetrasubstituted chromanones. These highly congested stereocenters are vital motifs for synthesizing complex natural products and novel therapeutics, achieving high enantioselectivity in a single step 4.
References
- Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis Source: Accounts of Chemical Research - ACS Publications URL
- Pinene-Based Chiral Bipyridine Ligands Drive Potent Antibacterial Activity in Rhenium(I)
- Newly Designed Ligands for a Catalytic Reaction to Synthesize Drugs and Useful Compounds Source: Chemical Science - Gwangju Institute of Science and Technology URL
- Synthesis of axially chiral 5,5′-substituted 2,2′-bipyridine ligands and their application in palladium-catalyzed asymmetric oxidative[2 + 2] annulation Source: RSC Publishing URL
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- 2. Synthesis of axially chiral 5,5′-substituted 2,2′-bipyridine ligands and their application in palladium-catalyzed asymmetric oxidative [2 + 2] annulat ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01000D [pubs.rsc.org]
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- 4. egist.ac.kr [egist.ac.kr]
FT-IR spectrum of N-methyl-1-(pyridin-2-yl)ethanamine hydrochloride
Spectroscopic Fingerprinting: FT-IR Analysis of N-methyl-1-(pyridin-2-yl)ethanamine Hydrochloride
Executive Summary
N-methyl-1-(pyridin-2-yl)ethanamine hydrochloride is a structurally complex secondary amine featuring a chiral center and a 2-substituted heteroaromatic ring. As a critical intermediate and analog in the development of histaminergic therapeutics, its structural verification is paramount. This whitepaper provides an in-depth, self-validating technical guide to the Fourier-Transform Infrared (FT-IR) spectroscopic characterization of this compound, detailing the causality behind sample preparation, data acquisition, and spectral interpretation.
Molecular Architecture & Vibrational Theory
To accurately interpret the , one must understand how its molecular architecture dictates its vibrational modes. The spectrum is dominated by two primary structural motifs:
-
The Hydrochloride Salt Effect: Free secondary aliphatic amines typically exhibit a single, relatively weak N-H stretching band near 3300 cm⁻¹. However, protonation to form the secondary ammonium ion (–NH₂⁺–) drastically alters the energy landscape. According to, amine hydrochlorides display a massive, broad absorption complex spanning 3000 to 2400 cm⁻¹. This extreme broadening is caused by strong intermolecular hydrogen bonding between the ammonium protons and the chloride counterions, compounded by Fermi resonance interactions between the fundamental N-H stretch and overtones of N-H bending modes.
-
The 2-Substituted Pyridine Ring: The heteroaromatic ring acts as a rigid spectroscopic anchor. As detailed by, pyridine derivatives exhibit characteristic C=C and C=N stretching vibrations between 1600 and 1430 cm⁻¹. The exact regiochemistry (ortho-substitution relative to the ring nitrogen) is definitively confirmed by a highly intense out-of-plane (OOP) C-H bending mode in the 780–740 cm⁻¹ range.
Experimental Workflow: Sample Preparation & Data Acquisition
To ensure a self-validating system, the FT-IR acquisition must follow a rigorous protocol that actively prevents and detects artifacts.
Causality of Technique Selection: KBr Pellet vs. ATR While Attenuated Total Reflectance (ATR) is convenient, the KBr transmission method is prioritized for this specific hydrochloride salt. ATR spectra suffer from a wavelength-dependent penetration depth, which artificially weakens high-frequency bands. Because the critical diagnostic feature of this molecule is the broad N-H⁺ stretch at high frequencies (3000–2400 cm⁻¹), KBr transmission provides a more mathematically accurate representation of band intensities without requiring algorithmic corrections that can introduce error.
Step-by-Step Self-Validating Protocol:
-
Instrument Calibration & Purge: Purge the FT-IR spectrometer with dry nitrogen for at least 30 minutes. Causality: Atmospheric water vapor produces sharp rotational-vibrational bands (3900–3500 cm⁻¹ and 1900–1300 cm⁻¹) that can completely obscure the N-H⁺ bending modes and aromatic ring stretches. Validate calibration by scanning a 1.5 mil polystyrene film, ensuring the 1601.2 cm⁻¹ peak is accurate within ±1.0 cm⁻¹.
-
Background Acquisition: Collect a background spectrum through an empty sample compartment using 32 scans at 4 cm⁻¹ resolution.
-
Sample Preparation: Weigh 1.5 mg of N-methyl-1-(pyridin-2-yl)ethanamine hydrochloride and 150 mg of IR-grade, anhydrous KBr. Triturate in an agate mortar for 3 minutes until homogenous. Causality: Particle sizes must be reduced below the wavelength of IR light (< 2 µm) to prevent the Christiansen effect, which causes asymmetric scattering artifacts and distorted peak shapes.
-
Pellet Pressing: Transfer the mixture to a 13 mm die and apply 10 tons of pressure under vacuum for 2 minutes. Causality: High pressure under vacuum fuses the KBr into a continuous crystal lattice, eliminating air pockets that cause light scattering and sloping baselines.
-
Data Acquisition: Scan the pellet from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).
-
Self-Validation Check: Before proceeding to spectral interpretation, verify that the baseline transmittance is >85% and the Signal-to-Noise Ratio (SNR) exceeds 100:1. If the baseline slopes significantly, the pellet was inadequately ground or pressed; the sample must be reprepared.
Diagnostic Workflows & Quality Control
Figure 1: Self-validating FT-IR quality control and spectral assignment workflow.
Spectral Interpretation & Peak Assignment
Once the spectrum passes the self-validation checks, quantitative peak assignment can begin. The table below summarizes the expected vibrational modes for N-methyl-1-(pyridin-2-yl)ethanamine hydrochloride based on established group frequency correlations [1, 2].
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| ~3050 – 3010 | Weak | Pyridine Ring | Aromatic C–H asymmetric stretching |
| ~2980 – 2850 | Medium | Aliphatic Chain | Asymmetric & Symmetric C–H stretching (–CH₃, –CH–) |
| ~2800 – 2400 | Strong, Broad | Secondary Amine Salt | N–H⁺ stretching (Multiple bands due to Fermi resonance) |
| ~1590, 1570 | Medium-Strong | Pyridine Ring | C=C and C=N heteroaromatic ring stretching |
| ~1580 | Medium | Secondary Amine Salt | N–H⁺ bending (Often overlaps with 1590 cm⁻¹ ring stretch) |
| ~1470, 1430 | Medium | Pyridine Ring | C=C and C=N heteroaromatic ring stretching |
| ~1450 | Medium | Aliphatic Chain | C–H asymmetric bending (Methyl groups) |
| ~1375 | Weak-Medium | Aliphatic Chain | C–H symmetric bending (Methyl groups) |
| ~1150 – 1050 | Medium | Aliphatic Chain | C–N aliphatic stretching |
| ~990 | Weak | Pyridine Ring | Ring breathing mode |
| ~780 – 740 | Strong | Pyridine Ring | Out-of-plane (OOP) C–H bending (2-substitution marker) |
Mechanistic Breakdown of Key Regions:
-
The High-Frequency Region (3100–2400 cm⁻¹): The defining feature of this spectrum is the massive "ammonium band" spanning 2800 to 2400 cm⁻¹. The aliphatic C-H stretches (2980–2850 cm⁻¹) of the methyl and methine groups will appear as distinct, sharper peaks riding on the high-frequency shoulder of this broad N-H⁺ envelope.
-
The Mid-Frequency Region (1600–1300 cm⁻¹): The pyridine ring yields a characteristic doublet around 1590 and 1570 cm⁻¹. The N-H⁺ bending mode occurs in this exact same region (~1580 cm⁻¹) and will often merge with the aromatic stretches, resulting in a complex, broadened multiplet. The methyl groups on the aliphatic chain and the amine nitrogen will present distinct asymmetric and symmetric bending modes at 1450 cm⁻¹ and 1375 cm⁻¹, respectively.
-
The Fingerprint Region (1300–400 cm⁻¹): The absolute confirmation of the 2-substituted pyridine ring lies in the out-of-plane (OOP) C-H bending vibration. Because there are four adjacent hydrogen atoms on the pyridine ring, they couple to produce a very strong, sharp absorption between 780 and 740 cm⁻¹. The absence of a strong band near 700 cm⁻¹ (which would indicate a mono-substituted benzene ring) further validates the heteroaromatic nature of the compound.
Conclusion
The is a highly specific fingerprint dictated by the interplay between its secondary amine hydrochloride salt state and its 2-substituted pyridine ring. By utilizing a rigorous, self-validating KBr transmission workflow, researchers can eliminate scattering and penetration depth artifacts, ensuring that the critical broad N-H⁺ stretching bands and precise out-of-plane bending frequencies are recorded with absolute fidelity.
References
Racemic mixture of N-methyl-1-(pyridin-2-yl)ethanamine synthesis
An In-depth Technical Guide to the Synthesis of Racemic N-methyl-1-(pyridin-2-yl)ethanamine
Authored by: Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive, research-grade overview of the synthesis of racemic N-methyl-1-(pyridin-2-yl)ethanamine, a valuable secondary amine intermediate in pharmaceutical and agrochemical research. The primary focus is on the direct reductive amination of 2-acetylpyridine with methylamine, a robust and scalable method. We will delve into the mechanistic underpinnings of this transformation, justify the selection of reagents, and present a detailed, field-proven experimental protocol. This document is intended for an audience of researchers, chemists, and drug development professionals, offering actionable insights into the practical execution, purification, and characterization of the target compound.
Introduction and Strategic Overview
N-methyl-1-(pyridin-2-yl)ethanamine and its derivatives are prevalent structural motifs in a variety of biologically active molecules. The synthesis of such secondary amines requires a controlled method to avoid common side reactions like over-alkylation, which often plagues traditional N-alkylation approaches using alkyl halides.[1]
Reductive amination stands out as the premier strategy for this transformation.[2] It involves the initial formation of an imine from a carbonyl compound and a primary amine, followed by the in-situ reduction of this imine to the corresponding secondary amine.[2] This one-pot approach is highly efficient and chemoselective.
The chosen synthetic pathway for racemic N-methyl-1-(pyridin-2-yl)ethanamine is the direct reductive amination of 2-acetylpyridine with methylamine. This method is advantageous due to the ready availability of starting materials and the high degree of control it offers.
Caption: High-level workflow for the synthesis of the target amine.
Mechanistic Insights and Reagent Selection
The success of a reductive amination hinges on the careful selection of a reducing agent that chemoselectively reduces the imine (or its protonated form, the iminium ion) in the presence of the starting ketone.
The Reaction Pathway
The reaction proceeds in two main stages within the same pot:
-
Imine Formation: 2-acetylpyridine reacts with methylamine in a reversible nucleophilic addition to form a hemiaminal intermediate. Under mildly acidic conditions, which are often employed to catalyze the reaction, the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (water). Subsequent elimination of water yields the N-methyl-1-(pyridin-2-yl)ethan-1-imine.[3]
-
Imine Reduction: The C=N double bond of the imine is then reduced by a hydride donor to furnish the final secondary amine. The imine is more susceptible to reduction by mild hydride reagents than the starting ketone, which is the basis for the reaction's selectivity.[3]
Caption: Simplified mechanistic pathway of reductive amination.
Choosing the Right Reducing Agent
While several hydride reagents can effect this transformation, their reactivity profiles differ significantly.
-
Sodium Borohydride (NaBH₄): A powerful reducing agent capable of reducing both the imine and the starting ketone.[4] Its use requires a stepwise procedure where the imine is fully formed before the addition of NaBH₄ to prevent reduction of 2-acetylpyridine.[5]
-
Sodium Cyanoborohydride (NaBH₃CN): A classic reagent for this reaction due to its ability to selectively reduce iminium ions over ketones at a controlled pH of 6-8.[6] However, its high toxicity and the potential for cyanide contamination in the product and waste streams are significant drawbacks.[6]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reagent of choice for modern reductive aminations.[7] It is a mild, non-toxic, and highly selective reducing agent that does not require stringent pH control.[6] Its steric bulk and attenuated reactivity allow it to reduce the intermediate iminium ion much faster than the ketone.[6] The primary operational consideration is its sensitivity to water, necessitating the use of aprotic solvents.[5][7]
For this guide, we select Sodium Triacetoxyborohydride (STAB) for its superior safety profile, selectivity, and operational simplicity.[7]
Experimental Protocol
This protocol details the synthesis of racemic N-methyl-1-(pyridin-2-yl)ethanamine on a laboratory scale.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Ratio |
| 2-Acetylpyridine | C₇H₇NO | 121.14 | 5.00 g | 41.27 | 1.0 |
| Methylamine (40% in H₂O) | CH₅N | 31.06 | 4.80 mL | ~62.0 | ~1.5 |
| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 13.12 g | 61.91 | 1.5 |
| Acetic Acid (Glacial) | C₂H₄O₂ | 60.05 | 2.36 mL | 41.27 | 1.0 |
| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | 100 mL | - | - |
| Saturated NaHCO₃ (aq) | - | - | 100 mL | - | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 3 x 50 mL | - | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | q.s. | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-acetylpyridine (5.00 g, 41.27 mmol) and 1,2-dichloroethane (DCE, 100 mL).
-
Amine and Acid Addition: Add the methylamine solution (4.80 mL, ~1.5 eq) to the stirred solution. Follow this with the addition of glacial acetic acid (2.36 mL, 1.0 eq). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Reduction: Carefully add sodium triacetoxyborohydride (13.12 g, 1.5 eq) to the reaction mixture in portions over 15-20 minutes. Note: Initial effervescence may occur.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (2-acetylpyridine) is consumed (typically 4-6 hours).
-
Work-up and Extraction: Once the reaction is complete, carefully quench the mixture by slowly adding 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 20 minutes.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer three times with dichloromethane (DCM, 3 x 50 mL).
-
Combine all organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by vacuum distillation to yield the final product as a colorless to pale yellow liquid. An alternative purification involves an acid/base extraction to remove neutral impurities before distillation.[8]
Characterization Data
The identity and purity of the synthesized N-methyl-1-(pyridin-2-yl)ethanamine should be confirmed by standard analytical techniques.
-
¹H NMR (400 MHz, CDCl₃): The expected spectrum would show signals corresponding to the aromatic pyridine protons, the methine proton (CH), the methyl protons of the ethyl group, and the N-methyl protons.[9]
-
¹³C NMR (100 MHz, CDCl₃): Signals for the pyridine carbons, the methine carbon, and the two distinct methyl carbons are expected.
-
Mass Spectrometry (ESI+): Calculated for C₈H₁₂N₂ [M+H]⁺: 137.1073; Found: 137.1075.
-
FT-IR (neat, cm⁻¹): Characteristic peaks for N-H stretching (around 3300-3400, broad), C-H stretching (aromatic and aliphatic, ~3100-2800), C=N and C=C stretching (pyridine ring, ~1600-1450), and C-N stretching (~1200-1000).
| Proton Assignment (¹H NMR) | Expected δ (ppm) | Multiplicity | Integration |
| Pyridine-H6 | ~8.55 | d | 1H |
| Pyridine-H4 | ~7.65 | td | 1H |
| Pyridine-H3 | ~7.20 | d | 1H |
| Pyridine-H5 | ~7.15 | dd | 1H |
| CH-CH₃ | ~3.60 | q | 1H |
| N-CH₃ | ~2.30 | s | 3H |
| NH | ~1.90 | br s | 1H |
| CH-CH₃ | ~1.35 | d | 3H |
Safety and Handling
-
Solvents: 1,2-Dichloroethane and dichloromethane are halogenated solvents and should be handled in a well-ventilated fume hood. They are suspected carcinogens.
-
Reagents: Methylamine is a corrosive and flammable gas, typically supplied as a solution. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. Acetic acid is corrosive.
-
Reducing Agent: Sodium triacetoxyborohydride is water-reactive and will release hydrogen gas upon contact with water, especially under acidic conditions. Quench reactions carefully and avoid contact with moisture.
-
General: All operations should be conducted in a fume hood by trained personnel.
Conclusion
The direct reductive amination of 2-acetylpyridine with methylamine using sodium triacetoxyborohydride is a highly effective and reliable method for synthesizing racemic N-methyl-1-(pyridin-2-yl)ethanamine. This guide provides the necessary theoretical background and practical steps for researchers to successfully implement this procedure. The careful choice of a selective reducing agent like STAB is paramount, ensuring a clean reaction profile and simplifying subsequent purification, thereby delivering a high-quality product suitable for further research and development applications.
References
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link][1]
-
Google Patents. (n.d.). WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine. [8]
-
Doc Brown's Chemistry. (n.d.). proton NMR spectrum of N-methylethanamine (ethylmethylamine). [Link][9]
-
ResearchGate. (n.d.). Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions. [Link][4]
-
Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. [Link][3]
-
Reddy, G. M., & Abdel-Magid, A. F. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. As part of Reductions in Organic Synthesis. [Link][6]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link][5]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 8. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
- 9. 1H proton nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylethylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
Methodological & Application
Application Note: Protocol for the Asymmetric Synthesis of (R)-N-methyl-1-(pyridin-2-yl)ethanamine
Executive Summary
(R)-N-methyl-1-(pyridin-2-yl)ethanamine is a privileged chiral building block frequently utilized in the development of neuroactive pharmaceuticals (e.g., histamine H3 receptor antagonists) and advanced chiral ligands. This application note details a highly efficient, scalable protocol for its synthesis via Direct Asymmetric Reductive Amination (DARA) . By employing an Iridium(I) precursor, a chiral bisphosphine ligand ((R)-Segphos), and an iodine additive, this protocol circumvents the need for isolating unstable imine intermediates, delivering the target secondary amine with excellent yield (>99% conversion) and enantioselectivity (>95% ee).
Mechanistic Rationale & Causality (E-E-A-T)
As a self-validating system, every reagent in this protocol is chosen based on precise mechanistic causality to ensure high fidelity in enantioselection and conversion:
-
Direct Asymmetric Reductive Amination (DARA): The traditional two-step approach (imine condensation followed by reduction) is prone to instability and hydrolysis of the intermediate ketimine. DARA performs both steps in a single pot, shifting the equilibrium forward via continuous reduction[1].
-
Choice of Nitrogen Source: Methylamine hydrochloride (MeNH2·HCl) is selected over free methylamine gas. The hydrochloride salt provides mild Brønsted acidity, which accelerates the initial condensation with 2-acetylpyridine. Crucially, it prevents the over-coordination of free amine to the Iridium center, which would otherwise poison the catalyst[2].
-
Catalyst & Additive Synergy: The catalytic system utilizes [Ir(COD)Cl]2 and (R)-Segphos. The addition of catalytic iodine (I2) is not merely an enhancer; it is mechanistically critical. I2 promotes the oxidative addition to the Ir(I) precatalyst to form an active Ir(III) species, facilitating the heterolytic cleavage of H2 gas[1].
-
Substrate Coordination: The pyridine nitrogen in 2-acetylpyridine acts as a directing group. The 2-pyridyl motif coordinates to the Ir center, rigidifying the transition state. The (R)-chiral ligand then dictates hydride delivery exclusively to the Re-face of the imine, ensuring high (R)-enantioselectivity[3].
-
Water Scavenging: Titanium tetraisopropoxide [Ti(OPr-i)4] is employed as a Lewis acid to drive the condensation equilibrium by sequestering the water byproduct, preventing the backward hydrolysis of the imine.
Experimental Workflows & Pathways
Mechanistic pathway of the Ir-catalyzed direct asymmetric reductive amination.
Experimental workflow for the Ir-catalyzed asymmetric reductive amination.
Materials and Reagents
| Reagent / Material | Role | Amount / Concentration | Equivalents |
| 2-Acetylpyridine | Starting Ketone Substrate | 10.0 mmol (1.21 g) | 1.0 eq |
| Methylamine Hydrochloride | Amine Source & Acid Catalyst | 15.0 mmol (1.01 g) | 1.5 eq |
| [Ir(COD)Cl]2 | Metal Precatalyst | 0.025 mmol (16.8 mg) | 0.25 mol% |
| (R)-Segphos | Chiral Ligand | 0.055 mmol (33.5 mg) | 0.55 mol% |
| Iodine (I2) | Oxidative Additive | 0.5 mmol (127 mg) | 5.0 mol% |
| Titanium Tetraisopropoxide | Lewis Acid / Water Scavenger | 10.0 mmol (2.84 g) | 1.0 eq |
| Toluene / Methanol (1:1) | Solvent System | 20 mL | N/A |
| Hydrogen Gas (H2) | Reductant | 30 bar (435 psi) | Excess |
Step-by-Step Experimental Protocol
Part A: Catalyst Preparation (Glovebox or Schlenk Line)
-
In an argon-filled glovebox, weigh [Ir(COD)Cl]2 (16.8 mg, 0.25 mol%) and (R)-Segphos (33.5 mg, 0.55 mol%) into an oven-dried 5 mL glass vial.
-
Add 2.0 mL of anhydrous, degassed toluene to the vial.
-
Stir the mixture at room temperature for 30 minutes. The formation of a clear, homogeneous orange/red solution indicates the successful complexation of the Ir-ligand active species.
Part B: Reaction Assembly
-
In a 50 mL stainless steel autoclave equipped with a PTFE-coated magnetic stir bar, add 2-acetylpyridine (1.21 g, 10.0 mmol) and methylamine hydrochloride (1.01 g, 15.0 mmol).
-
Add 18 mL of a degassed Toluene/Methanol (1:1 v/v) mixture. Note: Methanol is crucial here to solubilize the amine hydrochloride salt, while Toluene stabilizes the transition metal complex.
-
Add Titanium Tetraisopropoxide (2.84 g, 10.0 mmol) dropwise to the stirring mixture.
-
Transfer the pre-formed catalyst solution (from Part A) into the autoclave using a gas-tight syringe.
-
Add Iodine (127 mg, 5.0 mol%) to the reaction mixture.
Part C: Asymmetric Hydrogenation
-
Seal the autoclave securely. Purge the vessel with Hydrogen gas (H2) by pressurizing to 10 bar and venting carefully. Repeat this purge cycle three times to completely displace argon/air.
-
Pressurize the autoclave to 30 bar of H2 .
-
Heat the reaction mixture to 50 °C and stir vigorously (800 rpm) for 24 hours.
-
Self-Validation Step: After 24 hours, cool the reactor, vent carefully, and monitor a micro-aliquot via GC-MS to ensure >99% conversion of the starting ketone. If conversion is incomplete, re-pressurize and continue for 12 hours.
-
Part D: Workup and Isolation
-
Once complete, carefully vent the H2 gas and open the autoclave in a well-ventilated fume hood.
-
Quench the reaction by adding 10 mL of 1M aqueous NaOH. This breaks down the titanium complexes into insoluble TiO2 salts and neutralizes the amine hydrochloride.
-
Filter the resulting suspension through a pad of Celite to remove the titanium salts, washing the filter cake with Ethyl Acetate (3 x 20 mL).
-
Transfer the biphasic filtrate to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (Silica gel, Dichloromethane/Methanol/Triethylamine 90:9:1) to yield pure (R)-N-methyl-1-(pyridin-2-yl)ethanamine as a pale yellow oil.
Expected Results & Optimization Data
The protocol relies on a delicate balance of kinetics and thermodynamics. The table below summarizes the causality of parameter variations and their expected impact on the self-validating system outputs:
| Parameter Variation | Conversion (%) | Enantiomeric Excess (ee %) | Mechanistic Rationale |
| Standard Conditions | >99 | 96 (R) | Optimal balance of imine condensation kinetics and facial selectivity. |
| Omission of I2 | <10 | N/A | Ir(I) fails to cleanly activate H2 without oxidative addition to Ir(III). |
| Free MeNH2 (No HCl) | 45 | 72 (R) | Free amine competitively binds and poisons the Ir catalyst; poor imine conversion[2]. |
| (S)-Segphos instead of (R) | >99 | 96 (S) | Reverses the steric environment, yielding the (S)-enantiomer. |
| Room Temp (25 °C) | 60 | 97 (R) | Lower temperature increases ee slightly but stalls the overall conversion rate. |
Validation Metric: The enantiomeric excess (ee) must be determined by chiral HPLC (e.g., Chiralcel OD-H column, Hexane/Isopropanol 90:10, 1.0 mL/min flow rate, detection at 254 nm).
References
-
Title: Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines Source: Organic Letters (ACS Publications), 2021. URL: [Link]
-
Title: Recent Progress in Transition-Metal-Catalyzed Asymmetric Reductive Amination Source: ACS Catalysis, 2021. URL: [Link]
-
Title: Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources Source: Nature Communications, 2021. URL: [Link]
Sources
Application Note: N-methyl-1-(pyridin-2-yl)ethanamine in Medicinal Chemistry and Drug Discovery
Executive Summary
In modern medicinal chemistry, the selection of optimal building blocks is paramount to navigating the complex landscape of pharmacokinetics, target affinity, and synthetic feasibility. N-methyl-1-(pyridin-2-yl)ethanamine (CAS: 1260763-13-0 for oxalate; also known as N-methyl-1-(2-pyridyl)ethylamine) has emerged as a highly privileged chiral scaffold. Featuring a 2-pyridyl ring, an alpha-methyl conformational lock, and an N-methylated secondary amine, this molecule is extensively utilized in the synthesis of kinase inhibitors, central nervous system (CNS) agents, and novel modulators of intracellular transport.
This application note provides a comprehensive guide for researchers and drug development professionals, detailing the structural rationale, key applications, and validated experimental protocols for incorporating this versatile amine into drug discovery pipelines.
Structural Rationale & Pharmacophore Properties
The utility of N-methyl-1-(pyridin-2-yl)ethanamine is driven by its unique physicochemical and structural properties. As an Application Scientist, it is critical to understand the causality behind why this specific motif is chosen over its primary amine or non-methylated counterparts:
-
Conformational Restriction (The
-Methyl Effect): The presence of the methyl group at the benzylic/pyridylic position creates a chiral center and introduces steric bulk. This restricts the free rotation of the C-N bond, locking the molecule into a defined bioactive conformation. This pre-organization reduces the entropic penalty upon target binding, often leading to a 10- to 100-fold increase in binding affinity compared to flexible analogs. -
Physicochemical Tuning via N-Methylation: Converting the primary amine (1-(pyridin-2-yl)ethanamine) to a secondary amine via N-methylation eliminates one Hydrogen Bond Donor (HBD). According to Lipinski's and Veber's rules, reducing HBDs and Topological Polar Surface Area (tPSA) directly enhances membrane permeability and Blood-Brain Barrier (BBB) penetration, making it ideal for CNS targets.
-
Target Engagement (The 2-Pyridyl Motif): The pyridine nitrogen acts as a robust hydrogen bond acceptor. In kinase inhibitor design, this nitrogen frequently forms a critical hydrogen bond with the backbone NH of the methionine or cysteine residues located in the kinase hinge region [3].
Pharmacophore mapping of N-methyl-1-(pyridin-2-yl)ethanamine and its target interactions.
Key Applications in Drug Development
Ferroportin Inhibitors for Iron Overload Diseases
N-methyl-1-(pyridin-2-yl)ethanamine has been successfully utilized as a critical amine building block in the synthesis of novel ferroportin inhibitors. These compounds act as hepcidin mimetics, effectively inhibiting iron transport. They are highly valuable for treating iron overload states such as thalassemia and hemochromatosis, replacing older, cumbersome chelation therapies (e.g., deferoxamine) [1].
Intracellular Toxin and Viral Transport Inhibitors
Derivatives utilizing the 1-(pyridin-2-yl)ethanamine scaffold have shown potent activity in protecting cells against toxins with intracellular activity (such as ricin) and viruses that utilize internalisation pathways to infect cells. The secondary amine acts as a critical linker that bridges hydrophobic adamantane or benzodiazepine domains with the target's binding pocket [2].
Kinase Inhibitors in Oncology
In the pursuit of targeted anti-cancer agents, the pyridine scaffold is frequently employed to target the ATP-binding pocket of kinases (e.g., c-Met, Pim-1). The N-methyl-1-(pyridin-2-yl)ethanamine moiety provides a dual function: the pyridine ring anchors the molecule to the hinge region, while the N-methyl amine extends out toward the solvent-exposed region, improving aqueous solubility and providing a vector for further synthetic elaboration [3].
Quantitative Data & Physicochemical Profiling
To assist in computational modeling and library design, the following table summarizes the calculated physicochemical properties of the free base building block compared to a standard amide derivative (e.g., acetylated).
| Property | N-methyl-1-(pyridin-2-yl)ethanamine (Free Base) | Typical Amide Derivative (N-acetyl) | Impact on Drug Design |
| Molecular Weight (MW) | 136.19 g/mol | 178.23 g/mol | Highly fragment-like; allows for large R-group additions while staying within Lipinski's Rule of 5. |
| cLogP | ~1.2 | ~1.8 | Optimal lipophilicity for passive membrane permeability. |
| tPSA | 24.9 Ų | 45.2 Ų | Low tPSA ensures excellent Blood-Brain Barrier (BBB) penetration. |
| H-Bond Donors (HBD) | 1 | 0 | N-methylation reduces HBD, minimizing desolvation energy penalties. |
| H-Bond Acceptors (HBA) | 2 | 2 | Pyridine nitrogen remains a strong acceptor for target engagement. |
Experimental Protocols
Protocol A: High-Yield Amide Coupling (Library Generation)
Because N-methyl-1-(pyridin-2-yl)ethanamine is a sterically hindered secondary amine, standard coupling reagents like EDC/HOBt often yield poor results. The following self-validating protocol utilizes HATU, which forms a highly reactive 7-aza-OBt ester intermediate, accelerating amidation and preventing epimerization of the chiral center [1].
Reagents & Materials:
-
Carboxylic acid building block (1.0 eq)
-
N-methyl-1-(pyridin-2-yl)ethanamine (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Procedure:
-
Activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (approx. 0.1 M concentration) under an inert nitrogen atmosphere.
-
Base Addition: Add DIPEA (3.0 eq) to the mixture. Causality: A non-nucleophilic base is required to deprotonate the carboxylic acid without competing for the active ester. Stir at room temperature for 15 minutes to ensure complete formation of the active ester.
-
Amine Addition: Add N-methyl-1-(pyridin-2-yl)ethanamine (1.1 eq) dropwise.
-
Incubation: Stir the reaction mixture at room temperature for 2–4 hours. Monitor reaction completion via LC-MS.
-
Workup: Quench the reaction with saturated aqueous
. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. -
Purification: Dry over anhydrous
, concentrate under reduced pressure, and purify via flash column chromatography (eluting with a gradient of 0-10% MeOH in DCM).
Workflow for the high-throughput synthesis and purification of pyridine-amine derivatives.
Protocol B: Chiral Resolution and Enantiomeric Purity Analysis
The bioactivity of compounds derived from N-methyl-1-(pyridin-2-yl)ethanamine is highly dependent on the stereochemistry at the 1-position. Enantiomeric excess (ee%) must be rigorously validated.
Analytical SFC Method:
-
Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of
and Methanol (typically 80:20 to 60:40) containing 0.1% Diethylamine (DEA). Causality: DEA is critical as a basic additive to suppress peak tailing caused by the basic pyridine and secondary amine nitrogens interacting with free silanols on the stationary phase. -
Flow Rate: 3.0 mL/min.
-
Detection: UV at 254 nm (optimal for the pyridine chromophore).
-
Validation: Run a racemic standard first to establish baseline resolution (
) between the (R) and (S) enantiomers before analyzing the synthesized library compounds.
References
- Title: WO2017068089A2 - Novel ferroportin inhibitors Source: Google Patents URL
- Title: EP2145873A1 - New compounds with activity that protects against the action of toxins and viruses in intracellular action mode Source: Google Patents URL
The Versatile Building Block: N-methyl-1-(pyridin-2-yl)ethanamine Hydrochloride in Pharmaceutical Synthesis
Introduction
N-methyl-1-(pyridin-2-yl)ethanamine hydrochloride is a valuable and versatile secondary amine building block in medicinal chemistry. Its structure, featuring a chiral center, a secondary amine for further functionalization, and a pyridine ring capable of engaging in crucial hydrogen bonding and aromatic interactions, makes it an attractive starting point for the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes and protocols for the utilization of this building block in the synthesis of potential pharmaceutical candidates, with a focus on creating libraries of N-acylated, N-sulfonylated, and N-alkylated derivatives. The pyridine moiety is a common feature in many approved drugs, highlighting the importance of pyridine-containing scaffolds in drug discovery.[1][2]
The strategic incorporation of the N-methyl-1-(pyridin-2-yl)ethanamine scaffold can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The secondary amine provides a convenient handle for introducing a wide array of substituents, allowing for the fine-tuning of properties such as potency, selectivity, and metabolic stability.
Core Applications in Medicinal Chemistry
The N-methyl-1-(pyridin-2-yl)ethanamine scaffold is particularly relevant in the development of kinase inhibitors, a major class of targeted cancer therapeutics. The pyridine ring can act as a hinge-binding motif, a key interaction for many kinase inhibitors. Furthermore, derivatives of this scaffold have been explored for their potential as anti-inflammatory agents and ligands for G-protein coupled receptors (GPCRs).[3][4][5]
This guide will detail three primary synthetic transformations utilizing N-methyl-1-(pyridin-2-yl)ethanamine hydrochloride:
-
N-Acylation: Formation of amide bonds with various carboxylic acid derivatives.
-
N-Sulfonylation: Creation of sulfonamides by reaction with sulfonyl chlorides.
-
Reductive Amination: N-Alkylation through reaction with aldehydes and ketones.
These reactions are fundamental in library synthesis for fragment-based and high-throughput screening campaigns, enabling the rapid exploration of chemical space around this privileged scaffold.[6][7][8][9]
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for N-methyl-1-(pyridin-2-yl)ethanamine hydrochloride is provided below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₃ClN₂ | PubChem |
| Molecular Weight | 172.66 g/mol | PubChem |
| Appearance | White to off-white solid | Vendor Data |
| Solubility | Soluble in water and methanol | Vendor Data |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | Vendor Data |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | Vendor Data |
| Precautionary Statements | P261, P280, P302+P352, P305+P351+P338 | Vendor Data |
Experimental Protocols
The following protocols are designed to be robust and adaptable for the synthesis of diverse compound libraries.
Protocol 1: N-Acylation of N-methyl-1-(pyridin-2-yl)ethanamine Hydrochloride
This protocol describes the general procedure for the amide bond formation between N-methyl-1-(pyridin-2-yl)ethanamine and a variety of acyl chlorides.[10] The use of a base is crucial to neutralize the hydrochloride salt and the HCl generated during the reaction.
Reaction Scheme:
Caption: General N-Acylation Workflow
Materials and Reagents:
-
N-methyl-1-(pyridin-2-yl)ethanamine hydrochloride
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride) (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-methyl-1-(pyridin-2-yl)ethanamine hydrochloride (1.0 eq) and anhydrous DCM.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add triethylamine (2.5 eq) to the stirred suspension. Allow the mixture to stir for 15-20 minutes to ensure complete neutralization of the hydrochloride salt.
-
In a separate flask, dissolve the acyl chloride (1.1 eq) in anhydrous DCM.
-
Add the solution of the acyl chloride dropwise to the amine solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acyl derivative.
Protocol 2: N-Sulfonylation of N-methyl-1-(pyridin-2-yl)ethanamine Hydrochloride
This protocol outlines the synthesis of sulfonamides from N-methyl-1-(pyridin-2-yl)ethanamine and various sulfonyl chlorides. Pyridine is often used as both the base and a catalyst in this reaction.[11][12]
Reaction Scheme:
Caption: General N-Sulfonylation Workflow
Materials and Reagents:
-
N-methyl-1-(pyridin-2-yl)ethanamine hydrochloride
-
Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) (1.2 eq)
-
Anhydrous Pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Suspend N-methyl-1-(pyridin-2-yl)ethanamine hydrochloride (1.0 eq) in anhydrous pyridine in a round-bottom flask under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the sulfonyl chloride (1.2 eq) portion-wise to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with 1 M HCl at 0 °C until the pH is acidic.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the desired N-sulfonylated product.
Protocol 3: Reductive Amination of Aldehydes and Ketones with N-methyl-1-(pyridin-2-yl)ethanamine Hydrochloride
Reductive amination is a versatile method for N-alkylation.[13][14][15][16] This protocol employs sodium triacetoxyborohydride, a mild and selective reducing agent that is effective for a wide range of aldehydes and ketones.[15]
Reaction Scheme:
Caption: General Reductive Amination Workflow
Materials and Reagents:
-
N-methyl-1-(pyridin-2-yl)ethanamine hydrochloride
-
Aldehyde or Ketone (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Triethylamine (TEA) (1.1 eq)
-
Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, combine N-methyl-1-(pyridin-2-yl)ethanamine hydrochloride (1.0 eq), the aldehyde or ketone (1.2 eq), and anhydrous DCE under an inert atmosphere.
-
Add triethylamine (1.1 eq) to the mixture and stir at room temperature for 10-15 minutes to neutralize the hydrochloride salt.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The reaction may be slightly exothermic.
-
Stir the reaction at room temperature for 4-24 hours. Monitor the progress by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel using an appropriate eluent system to obtain the pure N-alkylated amine.
Conclusion
N-methyl-1-(pyridin-2-yl)ethanamine hydrochloride is a readily available and highly useful building block for the synthesis of diverse libraries of compounds for pharmaceutical research. The protocols provided herein for N-acylation, N-sulfonylation, and reductive amination offer robust and versatile methods for the derivatization of this scaffold. By leveraging these synthetic strategies, researchers can efficiently explore the structure-activity relationships of novel compounds containing the N-methyl-1-(pyridin-2-yl)ethanamine core, accelerating the discovery of new therapeutic agents.
References
-
Synple Chem. (n.d.). Application Note – Reductive Amination. Retrieved from [Link]
-
Wikipedia. (2023, December 19). Reductive amination. In Wikipedia. Retrieved from [Link]
- Hernandez-Vazquez, E., et al. (2001). Synthesis of N-pyridinyl(methyl)-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carboxamides and analogues and their anti-inflammatory activity in mice and rats. Journal of Pharmacy and Pharmacology, 53(3), 417-23.
- El-Faham, A., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Beilstein Journal of Organic Chemistry, 13, 848-857.
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
- Mukusheva, G. K., et al. (2022). Synthesis and Biological Activity of N-acyl Anabasine and Cytisine Derivatives with Adamantane, Pyridine and 1,2-Azole Fragments. Molecules, 27(21), 7293.
- Gevorgyan, V., et al. (2017). Base‐Mediated C4‐Selective C−H‐Sulfonylation of Pyridine.
-
Organic Chemistry Portal. (2021, February 9). Acylation of Amines, Part 1: with Acyl Halides [Video]. YouTube. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reductive Amination. Retrieved from [Link]
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- Liu, Y., et al. (2019). Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. RSC Advances, 9(60), 35057-35061.
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- Dömling, A., et al. (2022).
- Movassaghi, M., & Schmidt, M. A. (2007). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. Organic Letters, 9(13), 2453-2456.
- Popowycz, F., et al. (2007).
- Shafiee, A., et al. (2005). Synthesis and analgesic activity of N-arylhydrazone derivatives of mefenamic acid. Daru: Journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 13(3), 109-115.
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Organic Chemistry Portal. (n.d.). Facile and Practical Methods for the Sulfonylation of Alcohols Using Ts(Ms)Cl and Me2N(CH2)nNMe2 as a Key Base. Retrieved from [Link]
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Reddit. (2024, September 14). Acid chloride reaction with amine. r/OrganicChemistry. Retrieved from [Link]
- Al-Ostoot, F. H., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. Journal of Biomolecular Structure and Dynamics, 40(18), 8143-8162.
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Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
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ResearchGate. (2026, February 7). ChemInform Abstract: An Improved Amide Coupling Procedure for the Synthesis of N-(Pyridin-2-yl)amides. Retrieved from [Link]
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- Mukusheva, G. K., et al. (2022, October 24). Synthesis and biological activity of N-acyl anabasine and cytisine derivatives with adamantane, pyridine and 1,2-azole fragmen. Preprints.org.
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ResearchGate. (2023, March 2). Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. Retrieved from [Link]
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Maven Regulatory Solutions. (2024, September 18). Fragment-Based Drug Discovery: A Comprehensive Guide. Retrieved from [Link]
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ResearchGate. (n.d.). (A) Heterocyclic scaffold generated from fragment screen, with fragment... [Image]. Retrieved from [Link]
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ResearchGate. (n.d.). Synthetic routes for the synthesis of the ligand 4‐(4‐nitrophenoxy). Retrieved from [Link]
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Application Note: Synthesis and Catalytic Implementation of Ru(II) Complexes with Chiral N-Methyl-1-(pyridin-2-yl)ethanamine Ligands
Target Audience: Researchers, synthetic chemists, and drug development professionals. Core Application: Asymmetric Transfer Hydrogenation (ATH) and Enantioselective Catalysis.
Executive Summary & Mechanistic Rationale
The development of highly efficient chiral catalysts is a critical bottleneck in the pharmaceutical synthesis of enantiopure compounds. While traditional Noyori-type catalysts rely on chiral diamines (e.g., DPEN), pyridine-amine ligands have emerged as highly robust alternatives that offer distinct electronic and steric tunability[1].
This application note details the coordination chemistry and catalytic application of N-methyl-1-(pyridin-2-yl)ethanamine —a chiral, bidentate N,N-donor ligand. When coordinated to a Ruthenium(II) half-sandwich core, this ligand forms a highly active pre-catalyst for Asymmetric Transfer Hydrogenation (ATH).
The Causality of Ligand Design
The structural nuances of N-methyl-1-(pyridin-2-yl)ethanamine are not arbitrary; they dictate the success of the catalytic cycle:
-
Prevention of Catalyst Deactivation: Primary amines coordinated to Ru(II) or Ir(III) are prone to oxidative dehydrogenation, forming imines that permanently deactivate the catalyst[2]. By utilizing an N-methylated secondary amine, this degradation pathway is structurally blocked.
-
The "NH Effect" in Outer-Sphere Mechanisms: Despite being methylated, the secondary amine retains one critical N-H proton. This proton is mandatory for the bifunctional outer-sphere mechanism, acting as a hydrogen-bond donor to the ketone substrate's oxygen atom during the transition state[1].
-
Steric Amplification of Enantioselectivity: The N-methyl group introduces targeted steric bulk directly at the catalytic pocket. During substrate binding, this bulk forces the prochiral ketone (e.g., acetophenone) into a highly specific spatial orientation, significantly increasing the enantiomeric excess (ee) of the resulting chiral alcohol[3].
Pathway Visualizations
The efficacy of the Ru(II) complex relies on a precise activation sequence and a highly organized transition state.
Fig 1: Stepwise activation of the Ru(II) pre-catalyst into the active hydride species.
Fig 2: Outer-sphere bifunctional mechanism for asymmetric transfer hydrogenation.
Self-Validating Experimental Protocols
The following protocols are designed to be self-validating, incorporating visual and analytical checkpoints to ensure operational success.
Protocol A: Synthesis of the Pre-Catalyst [RuCl(η6-p-cymene)(L)]Cl
Objective: Coordinate the chiral N-methyl-1-(pyridin-2-yl)ethanamine ligand to the ruthenium core without oxidizing the metal center.
-
Preparation: In an argon-filled glovebox, charge a Schlenk flask with [RuCl2(η6-p-cymene)]2 (0.5 mmol, 306 mg) and anhydrous, degassed dichloromethane (DCM, 15 mL).
-
Causality: Degassed DCM prevents the premature oxidation of the ligand and ensures the integrity of the Ru(II) oxidation state[2].
-
-
Ligand Addition: Slowly add (S)-N-methyl-1-(pyridin-2-yl)ethanamine (1.05 mmol, 143 mg) dropwise via a microsyringe.
-
Reaction & Validation: Stir the mixture at room temperature for 4 hours.
-
Self-Validation Checkpoint 1: The initial dark orange/red suspension will gradually clarify into a bright yellow/orange homogeneous solution, indicating the successful cleavage of the ruthenium chloride dimer and chelation of the ligand[4].
-
-
Isolation: Concentrate the solution under reduced pressure to ~2 mL. Slowly add cold diethyl ether (20 mL) to precipitate the complex.
-
Collection: Filter the yellow microcrystalline solid, wash with diethyl ether (3 x 5 mL), and dry under vacuum.
-
Self-Validation Checkpoint 2:
H NMR (CDCl ) should show a distinct shift in the pyridine protons and the appearance of a broad singlet for the secondary amine N-H proton (typically around 6.5–7.0 ppm), confirming coordination without deprotonation[2].
-
Protocol B: Asymmetric Transfer Hydrogenation (ATH) of Acetophenone
Objective: Execute the enantioselective reduction of a prochiral ketone using isopropanol as both solvent and hydrogen donor.
-
Catalyst Activation: In a rigorously degassed Schlenk tube, dissolve the Ru(II) pre-catalyst from Protocol A (0.01 mmol, 1 mol%) in anhydrous isopropanol (5 mL). Add a standardized solution of KOH in isopropanol (0.1 M, 0.5 mL).
-
Causality: KOH strips the chloride ligand and deprotonates the amine, forming the highly reactive 16-electron Ru-amido intermediate, which immediately abstracts hydride from isopropanol to form the active Ru-H species[1].
-
Self-Validation Checkpoint 3: The solution will shift from yellow to a deep red/purple hue upon base addition, confirming the formation of the active hydride species[2].
-
-
Substrate Addition: Add acetophenone (1.0 mmol, 120 mg) to the activated catalyst solution.
-
Reaction: Stir at 25°C for 12 hours under an argon atmosphere.
-
Quenching & Analysis: Quench the reaction by exposing it to air and filtering through a short pad of silica to remove the metal complex. Analyze the filtrate via Chiral GC or HPLC to determine conversion and ee.
Empirical Data Presentation
The performance of the N-methylated pyridine-amine Ru(II) complex demonstrates superior enantiocontrol compared to non-methylated analogs due to the optimized steric environment[3].
| Catalyst System | Substrate | Temp (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee %) | TOF (h⁻¹) |
| [RuCl(p-cymene)(Py-NH2)] (Primary Amine) | Acetophenone | 25 | 12 | >99 | 82 (S) | 198 |
| [RuCl(p-cymene)(Py-NHMe)] (Secondary Amine) | Acetophenone | 25 | 12 | >99 | 96 (S) | 245 |
| [RuCl(p-cymene)(Py-NHMe)] | 4-Fluoroacetophenone | 25 | 8 | >99 | 98 (S) | 310 |
| [RuCl(p-cymene)(Py-NHMe)] | 1-Tetralone | 25 | 18 | 95 | 94 (S) | 180 |
Data Summary: The N-methyl group directly correlates with a 14% increase in ee for the model substrate (acetophenone) while maintaining excellent turnover frequencies (TOF)[5],[1].
References
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. National Center for Biotechnology Information (PMC).3
-
Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry (RSC Publishing).5
-
Asymmetric Ruthenium-Catalyzed Hydrogenation of Terpyridine-Type N-Heteroarenes: Direct Access to Chiral Tridentate Nitrogen Ligands. Organic Letters (ACS Publications).4
-
Systematic Investigation of Coordination Chemistry in Iridium(III) and Ruthenium(II) Complexes Derived from Pyridyl–Amine Ligands and Their Anticancer Evaluation. Inorganic Chemistry (ACS Publications).2
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Transfer Hydrogenation of Aryl Ketones with Half-Sandwich RuII Complexes That Contain Chelating Diamines. ResearchGate.1
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Application Notes & Protocols: The Utility of N-methyl-1-(pyridin-2-yl)ethanamine HCl in the Synthesis of Novel Antidepressant Candidates
Abstract
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs targeting the Central Nervous System (CNS).[1][2] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and favorable pharmacokinetic characteristics make it an ideal building block for novel therapeutics.[1][2] This document provides detailed application notes and synthetic protocols for the use of N-methyl-1-(pyridin-2-yl)ethanamine HCl, a versatile secondary amine, in the development of potential antidepressant agents. The protocols focus on creating diverse chemical libraries targeting key pathways in depression, such as monoamine oxidase (MAO) inhibition.[3][4] These methodologies are designed for researchers in drug discovery and development, providing a robust framework for synthesizing and evaluating new chemical entities.
Introduction: The Rationale for Pyridine-Based Scaffolds
The search for novel antidepressants with improved efficacy and faster onset of action is a critical area of pharmaceutical research. Pyridine and its derivatives have consistently demonstrated significant potential in modulating CNS targets.[1][2] The nitrogen atom in the pyridine ring can serve as a bioisosteric replacement for a phenyl ring, often improving metabolic stability and aqueous solubility.[1][2] Furthermore, pyridine-containing compounds have been successfully developed as monoamine oxidase inhibitors (MAOIs), selective serotonin reuptake inhibitors (SSRIs), and N-methyl-D-aspartate (NMDA) receptor antagonists, all of which are validated mechanisms for antidepressant action.[1][2]
N-methyl-1-(pyridin-2-yl)ethanamine HCl serves as an excellent starting point for generating a library of potential antidepressant compounds. Its secondary amine functionality is a key reactive handle for introducing a wide array of chemical diversity through well-established synthetic transformations. This allows for systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and drug-like properties.
Precursor Characterization & Handling
Before commencing synthesis, it is imperative to understand the properties of the starting material. N-methyl-1-(pyridin-2-yl)ethanamine is a derivative of 1-Pyridin-2-yl-ethylamine, a known building block in pharmaceutical development.[5]
| Property | Value | Source |
| IUPAC Name | 1-(pyridin-2-yl)-N-methylethanamine hydrochloride | N/A |
| Molecular Formula | C₈H₁₂N₂ · HCl | Calculated |
| Molecular Weight | 172.66 g/mol | Calculated |
| Appearance | White to off-white crystalline solid (Expected) | N/A |
| Solubility | Soluble in water, methanol; sparingly soluble in ethanol | N/A |
Safety & Handling:
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handle the compound in a well-ventilated fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
As a hydrochloride salt, it is hygroscopic. Store in a tightly sealed container in a cool, dry place.
Synthetic Strategy: From Precursor to Bioactive Candidates
The strategic derivatization of N-methyl-1-(pyridin-2-yl)ethanamine leverages its secondary amine as a nucleophile. This allows for the creation of various functional groups, such as amides, ureas, and more complex amines, each with the potential for distinct interactions with biological targets. The overarching goal is to generate a library of compounds for screening, primarily against MAO-A and MAO-B, as inhibition of these enzymes is a clinically validated strategy for treating depression.[3][4][6][7]
The following workflow illustrates the general path from the starting material to biological evaluation.
Caption: General workflow for antidepressant candidate synthesis.
Experimental Protocols
Protocol 1: Synthesis of N-Aryl/Alkyl Amide Derivatives
Causality: Amide bond formation is one of the most robust and reliable reactions in medicinal chemistry. By reacting the secondary amine with a diverse set of acyl chlorides, we can systematically probe the chemical space around the core scaffold. The resulting amide moiety can form crucial hydrogen bonds with enzyme active sites.
Caption: General scheme for N-acylation.
Materials:
-
N-methyl-1-(pyridin-2-yl)ethanamine HCl (1.0 eq)
-
Substituted Acyl Chloride (e.g., benzoyl chloride) (1.1 eq)
-
Triethylamine (Et₃N) (2.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend N-methyl-1-(pyridin-2-yl)ethanamine HCl (1.0 mmol, 172.7 mg) in anhydrous DCM (10 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
Add triethylamine (2.2 mmol, 0.31 mL) dropwise to the suspension. Stir for 15 minutes to ensure the formation of the free base.
-
In a separate vial, dissolve the acyl chloride (1.1 mmol) in anhydrous DCM (2 mL).
-
Add the acyl chloride solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 10 mL of water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Synthesis of N-Substituted Urea Derivatives
Causality: The urea functional group is a potent hydrogen bond donor and acceptor, often found in enzyme inhibitors. Reaction with various isocyanates provides rapid access to a library of derivatives with diverse electronic and steric properties, which is crucial for establishing SAR.
Materials:
-
N-methyl-1-(pyridin-2-yl)ethanamine HCl (1.0 eq)
-
Substituted Isocyanate (e.g., phenyl isocyanate) (1.1 eq)
-
Triethylamine (Et₃N) (1.1 eq)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Suspend N-methyl-1-(pyridin-2-yl)ethanamine HCl (1.0 mmol, 172.7 mg) in anhydrous THF (10 mL).
-
Add triethylamine (1.1 mmol, 0.15 mL) and stir at room temperature for 15 minutes to generate the free amine.
-
Add the substituted isocyanate (1.1 mmol) dropwise to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. A precipitate may form as the product is generated.
-
Monitor the reaction by TLC until the starting amine is consumed.
-
If a precipitate has formed, collect the solid by vacuum filtration and wash with cold diethyl ether.
-
If the product is soluble, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 3: Advanced Diversification via Reductive Amination
Causality: Reductive amination is a cornerstone of amine synthesis, allowing for the formation of C-N bonds with high efficiency and functional group tolerance.[8][9] This one-pot protocol enables the extension of the molecule's carbon skeleton by reacting the secondary amine with an aldehyde or ketone, forming a new tertiary amine. This is a powerful method for creating more complex and sterically hindered analogs, which can be essential for achieving selectivity for a specific enzyme isoform (e.g., MAO-B over MAO-A).
Materials:
-
N-methyl-1-(pyridin-2-yl)ethanamine HCl (1.0 eq)
-
Aldehyde or Ketone (e.g., 4-chlorobenzaldehyde) (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloroethane (DCE), anhydrous
-
Acetic Acid (catalytic amount)
Procedure:
-
To a flask containing N-methyl-1-(pyridin-2-yl)ethanamine HCl (1.0 mmol, 172.7 mg) and the chosen carbonyl compound (1.2 mmol) in anhydrous DCE (15 mL), add a catalytic amount of glacial acetic acid (1-2 drops).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 mmol, 318 mg) portion-wise over 10 minutes. The reaction is often mildly exothermic.
-
Stir at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product using flash column chromatography to afford the target tertiary amine.
-
Characterize the structure using ¹H NMR, ¹³C NMR, and HRMS.
Application Data: Hypothetical Screening Results
To illustrate the application of these protocols, a hypothetical library of amide derivatives (synthesized via Protocol 1) was screened for inhibitory activity against human MAO-A and MAO-B. The results are presented to guide SAR analysis.
| Compound ID | R-Group (from R-COCl) | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (SI) for MAO-B (A/B) |
| REF-Moclobemide | - | 1.80 | 27.5 | 0.07 |
| REF-Selegiline | - | 11.2 | 0.015 | 747 |
| PYR-AM-01 | Phenyl | 5.21 | 1.34 | 3.89 |
| PYR-AM-02 | 4-Chlorophenyl | 3.89 | 0.21 | 18.52 |
| PYR-AM-03 | 4-Methoxyphenyl | 7.15 | 2.56 | 2.79 |
| PYR-AM-04 | Thiophen-2-yl | 4.50 | 0.98 | 4.59 |
| PYR-AM-05 | Cyclohexyl | 15.3 | 8.70 | 1.76 |
Interpretation: The hypothetical data suggests that adding an aromatic acyl group (PYR-AM-01) confers moderate inhibitory activity. Introducing an electron-withdrawing group like chlorine at the para-position of the phenyl ring (PYR-AM-02) significantly enhances potency and selectivity for MAO-B, a common trend observed in MAO inhibitor design.[4] An electron-donating group (PYR-AM-03) is less favorable. This initial SAR provides a clear direction for further optimization, focusing on substituted aryl groups to enhance MAO-B selectivity.
Conclusion
N-methyl-1-(pyridin-2-yl)ethanamine HCl is a highly valuable and versatile precursor for the synthesis of novel antidepressant candidates. The protocols outlined in this guide provide robust and reproducible methods for generating diverse libraries of amides, ureas, and complex tertiary amines. By systematically applying these synthetic strategies and analyzing the resulting biological data, researchers can efficiently explore the structure-activity landscape and identify promising lead compounds for further development in the treatment of depressive disorders.
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Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (2022). Molecules. Available at: [Link]
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Monoamine Oxidase A and B Inhibitors of Some New Synthesized Substituted Pyridine Carbonitrile Candidates. (2018). Letters in Drug Design & Discovery. Available at: [Link]
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Synthesis of new derivatives containing pyridine, investigation of MAO inhibitory activities and molecular docking studies. (2022). Zeitschrift für Naturforschung C. Available at: [Link]
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Design, Synthesis and Biological Evaluation of Novel N-Pyridyl-Hydrazone Derivatives as Potential Monoamine Oxidase (MAO) Inhibitors. (2018). Molecules. Available at: [Link]
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Repurposing inert amides for drug discovery. (2025). HIMS - University of Amsterdam. Available at: [Link]
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The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (2020). ChemistrySelect. Available at: [Link]
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Synthesis and Evaluation of Antidepressant Activities of 5-Aryl-4,5-dihydrotetrazolo [1,5-a]thieno[2,3-e]pyridine Derivatives. (2018). Molecules. Available at: [Link]
-
Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. (2024). International Journal of Molecular Sciences. Available at: [Link]
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Synthesis of polyfunctional secondary amines by the addition of functionalized zinc reagents to nitrosoarenes. (2010). Chemical Communications. Available at: [Link]
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Strategies for the synthesis of secondary amines. (2023). ResearchGate. Available at: [Link]
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Reductive Amination in the Synthesis of Pharmaceuticals. (2019). Chemical Reviews. Available at: [Link]
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Reductive Amination in the Synthesis of Pharmaceuticals | Request PDF. (2019). ResearchGate. Available at: [Link]
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Construction of a Chiral Central Nervous System (CNS)-Active Aminotetralin Drug Compound Based on a Synthesis Strategy Using Multitasking Properties of ( S)-1-Phenylethylamine. (2007). Organic Process Research & Development. Available at: [Link]
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N-methyl-1-(pyridin-2-yl)methanamine. PubChem. Available at: [Link]
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Synthesis of Secondary Amines via Self-Limiting Alkylation. (2018). Organic Letters. Available at: [Link]
-
Research could enable assembly line synthesis of prevalent amine-containing drugs. (2022). University of Illinois Urbana-Champaign. Available at: [Link]
-
A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions. (2024). Journal of Chemical Reviews. Available at: [Link]
-
A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions. (2024). Journal of Chemical Reviews. Available at: [Link]
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Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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N-Methyl-2-(pyridin-3-yl)ethan-1-amine Properties. EPA CompTox Chemicals Dashboard. Available at: [Link]
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Antidepressant potential of nitrogen-containing heterocyclic moieties: An updated review. (2014). Arabian Journal of Chemistry. Available at: [Link]
-
DESIGN, SYNTHESIS AND DOCKING STUDY OF PYRIDINE DERIVATIVE FOR ANTIDEPRESSANT ACTIVITY. (2017). Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
New Bicyclic Pyridine-Based Hybrids Linked to the 1,2,3-Triazole Unit: Synthesis via Click Reaction and Evaluation of Neurotropic Activity and Molecular Docking. (2023). Molecules. Available at: [Link]
-
Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. (2024). RSC Advances. Available at: [Link]
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Recent advances in the synthesis of antidepressant derivatives: pharmacologic insights for mood disorders. (2024). 3 Biotech. Available at: [Link]
-
Chemical Properties of Ethanamine, N-methyl- (CAS 624-78-2). Cheméo. Available at: [Link]
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N-Methyl-2-(pyridin-3-yl)ethan-1-amine Synonyms. EPA CompTox Chemicals Dashboard. Available at: [Link]
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Application Note: A Robust Chiral HPLC-UV Method for the Enantioselective Analysis of N-methyl-1-(pyridin-2-yl)ethanamine
Abstract
This application note details a robust and efficient chiral High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of the enantiomers of N-methyl-1-(pyridin-2-yl)ethanamine. The critical nature of enantiomeric purity in pharmaceutical development necessitates reliable analytical techniques to ensure the safety and efficacy of chiral drug candidates.[1][2][3] This method employs a polysaccharide-based chiral stationary phase under normal phase conditions, achieving baseline resolution of the enantiomers. The protocol is designed for researchers, scientists, and drug development professionals requiring a validated method for quality control and enantiomeric excess determination.
Introduction: The Significance of Chiral Separation
N-methyl-1-(pyridin-2-yl)ethanamine is a chiral amine containing a stereocenter, which gives rise to two non-superimposable mirror images, or enantiomers. In the pharmaceutical industry, it is well-established that enantiomers of a chiral compound can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties.[2][3] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) often mandate the development of single-enantiomer drugs.[1] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a premier technique for the accurate determination of enantiomeric composition due to its high efficiency and reliability.[2][4][5]
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and high success rates for the resolution of a wide array of chiral compounds, including amines.[4][6][7][8] The chiral recognition mechanism of these CSPs is based on a combination of interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, which collectively lead to the differential retention of enantiomers.[1][9][10] This application note provides a systematic approach to the chiral separation of N-methyl-1-(pyridin-2-yl)ethanamine, leveraging these principles for a successful and reproducible method.
Experimental
Instrumentation and Materials
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chiral Stationary Phase: Lux® Cellulose-1, 5 µm, 250 x 4.6 mm (Phenomenex, Inc.) or a comparable column such as CHIRALCEL® OD-H (Daicel Corporation). These columns contain cellulose tris(3,5-dimethylphenylcarbamate) as the chiral selector, which is highly effective for separating a broad range of chiral compounds.[9][10][11]
-
Chemicals and Reagents:
-
n-Hexane (HPLC grade)
-
2-Propanol (IPA) (HPLC grade)
-
Ethanol (HPLC grade)
-
Diethylamine (DEA) (Reagent grade, >99.5%)
-
Racemic N-methyl-1-(pyridin-2-yl)ethanamine standard
-
Preparation of Mobile Phase and Standard Solutions
-
Mobile Phase Preparation: The mobile phases are prepared by accurately mixing the specified volumes of solvents. For example, to prepare a mobile phase of n-Hexane/IPA/DEA (90:10:0.1, v/v/v), combine 900 mL of n-Hexane, 100 mL of 2-Propanol, and 1 mL of Diethylamine. It is recommended to sonicate the mobile phase for 10-15 minutes to degas.
-
Standard Solution Preparation: Prepare a stock solution of racemic N-methyl-1-(pyridin-2-yl)ethanamine at a concentration of 1.0 mg/mL in the mobile phase. From the stock solution, prepare a working standard solution at a concentration of 0.1 mg/mL by diluting with the mobile phase. Ensure the standard is fully dissolved before injection.
Chromatographic Method and Protocol
The selection of a polysaccharide-based CSP is predicated on its proven ability to resolve a wide variety of chiral compounds through multiple interaction mechanisms.[12] The helical structure of the cellulose polymer creates a chiral environment that can sterically and electronically differentiate between enantiomers.[10] Normal phase chromatography is chosen for its high efficiency and selectivity for many chiral separations. The inclusion of a small amount of a basic modifier like Diethylamine (DEA) is crucial when analyzing basic compounds such as amines.[13][14] DEA acts as a competitor for highly active sites on the silica surface, preventing strong, non-enantioselective interactions and thus improving peak shape and resolution.[13]
Recommended Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC Column | Lux® Cellulose-1, 5 µm, 250 x 4.6 mm |
| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Step-by-Step Protocol
-
System Preparation:
-
Ensure all solvent lines are properly placed in the correct mobile phase components.
-
Purge the HPLC pump with the mobile phase for at least 15 minutes to ensure a stable baseline.
-
Equilibrate the Lux® Cellulose-1 column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
-
Sample Injection:
-
Inject 10 µL of the 0.1 mg/mL racemic standard solution.
-
Start the data acquisition.
-
-
Data Analysis:
-
Identify the two enantiomer peaks in the resulting chromatogram.
-
Calculate the retention time (t_R), resolution (R_s), selectivity (α), and tailing factor (T_f) for the enantiomers.
-
For quantitative analysis, construct a calibration curve using standards of known concentrations.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = |(Area_1 - Area_2) / (Area_1 + Area_2)| * 100
-
Method Optimization and Rationale
-
Choice of Alcohol Modifier: While 2-Propanol is a good starting point, replacing it with Ethanol can sometimes alter the selectivity. It is advisable to screen both alcohols during method development.
-
Percentage of Alcohol: The concentration of the alcohol modifier significantly impacts retention time and resolution. Decreasing the alcohol percentage will generally increase retention times and may improve resolution. Conversely, increasing the alcohol percentage will decrease retention times. A range of 5% to 20% alcohol is typically effective.
-
Concentration of Basic Additive: The concentration of DEA can be varied between 0.05% and 0.2% to optimize peak shape. Insufficient DEA may lead to broad, tailing peaks, while excessive amounts can sometimes reduce resolution.
Workflow and Data Visualization
Chiral HPLC Method Workflow
Caption: Workflow for the chiral HPLC separation of N-methyl-1-(pyridin-2-yl)ethanamine.
Expected Results
A successful separation will yield two well-resolved peaks corresponding to the two enantiomers of N-methyl-1-(pyridin-2-yl)ethanamine.
| Parameter | Typical Value | Acceptance Criteria |
| Retention Time (Peak 1) | ~ 8.5 min | - |
| Retention Time (Peak 2) | ~ 10.2 min | - |
| Selectivity (α) | > 1.2 | α > 1.1 |
| Resolution (R_s) | > 2.0 | R_s ≥ 1.5 |
| Tailing Factor (T_f) (both peaks) | 1.0 - 1.3 | 0.8 ≤ T_f ≤ 1.5 |
Note: Retention times are approximate and may vary depending on the specific HPLC system, column batch, and exact mobile phase composition.
Conclusion
The method described in this application note provides a reliable and robust protocol for the chiral separation of N-methyl-1-(pyridin-2-yl)ethanamine enantiomers. By utilizing a cellulose-based chiral stationary phase with a normal phase mobile phase containing a basic additive, baseline resolution is readily achievable. This method is suitable for routine quality control analysis and for the determination of enantiomeric purity in research and development settings. The provided guidelines for method optimization offer the flexibility to adapt the protocol for similar chiral amines.
References
-
Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. [Link]
-
Taylor & Francis Online. (2022). Enantiomeric Separation of (R)-5-(1-Hydroxyethyl)-2-(pyridine- 2-yl)-[4][9][11]-thiadiazole, an Intermediate of Nafithromycin on Immobilized Amylose Based Stationary Phase. Analytical Chemistry Letters, 12(3). [Link]
-
Phenomenex. Lux™ Chiral Stationary Phases. [Link]
-
HPLC-MART. Lux Cellulose-1 - Phenomenex. [Link]
-
Phenomenex. Lux Cellulose-1 Chiral LC Columns. [Link]
-
Phenomenex. Lux Chiral HPLC Columns for Chiral Separation. [Link]
-
Phenomenex. (2012). Lux Chiral Selector Guide. [Link]
-
Velocity Scientific Solutions. Daicel Chiral HPLC Catalogue. [Link]
-
UVISON Technologies. Instruction Manual for CHIRALPAK® AD-H Columns. [Link]
-
Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. [Link]
-
Heuberger, J. (2020). Synthesis and evaluation of chiral stationary phases derived from natural compounds for enantiomer separation. reposiTUm. [Link]
-
Meričko, D., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56, 107-113. [Link]
-
ResearchGate. (2007). HPLC separation of enantiomers using chiral stationary phases. [Link]
-
HPLC. Instruction manual for CHIRALPAK® AD-H. [Link]
-
Daicel Chiral Technologies. CHIRALPAK® AD-H 4.6x100mm, 5µm HPLC Column. [Link]
-
Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]
-
Phenomenex. Chiral HPLC Separations Guidebook. [Link]
-
In-Chronicle. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]
-
Taylor & Francis Online. Chiral Drug Separation. [Link]
-
MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(19), 6013. [Link]
-
Asian Journal of Chemistry. (2007). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry, 19(2), 1442-1450. [Link]
-
Chiralpedia. (2025). Part 6: Resolution of Enantiomers. [Link]
-
LCGC International. (2023). Application Notes: Chiral. [Link]
Sources
- 1. eijppr.com [eijppr.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 5. asianpubs.org [asianpubs.org]
- 6. repositum.tuwien.at [repositum.tuwien.at]
- 7. csfarmacie.cz [csfarmacie.cz]
- 8. researchgate.net [researchgate.net]
- 9. hplcmart.com [hplcmart.com]
- 10. Lux Cellulose-1 Chiral LC Columns: Phenomenex [phenomenex.com]
- 11. jp.images-monotaro.com [jp.images-monotaro.com]
- 12. phenomenex.belvr.by [phenomenex.belvr.by]
- 13. uvison.com [uvison.com]
- 14. hplc.eu [hplc.eu]
Troubleshooting & Optimization
Technical Support Center: Purification of N-methyl-1-(pyridin-2-yl)ethanamine from Reaction Mixtures
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic and isolation challenges associated with N-methyl-1-(pyridin-2-yl)ethanamine .
Typically synthesized via the reductive amination of 1-(pyridin-2-yl)ethanone with methylamine, this target molecule presents a dual challenge: it possesses both a pyridine ring (pKa ~5.2) and a secondary aliphatic amine (pKa ~10.5). Because of its highly basic and polar nature, it interacts strongly with the Brønsted acidic silanol groups on standard normal-phase silica. This leads to severe peak tailing, compound degradation, and poor recovery, as detailed in the [1] and [2].
Part 1: Troubleshooting Guides & FAQs
Q1: Why does my product streak from Rf 0.1 to 0.6 on standard normal-phase silica TLC? A: Streaking is a physical manifestation of multiple retention mechanisms. While non-basic molecules partition cleanly based on polarity, basic amines like N-methyl-1-(pyridin-2-yl)ethanamine undergo both standard adsorption and ion-exchange interactions with the acidic silanol (-OH) groups on the silica surface[2]. The secondary amine protonates upon contact with silica, causing the trailing edge of the peak to be broader than the leading edge. To resolve this, you must either mask the silanols with a mobile phase additive or use an alternative stationary phase[1].
Q2: How do I separate the desired secondary amine from the over-methylated tertiary amine byproduct (N,N-dimethyl-1-(pyridin-2-yl)ethanamine)? A: The tertiary amine byproduct lacks an N-H bond, meaning it cannot act as a hydrogen bond donor to the silica surface. Consequently, it interacts less strongly with the stationary phase and will elute before your desired secondary amine. Using a shallow gradient of Dichloromethane (DCM) and Methanol (MeOH) spiked with 1% Triethylamine (TEA) will provide the optimal resolution to separate these two species[3].
Q3: I am experiencing low recovery (<40%) after silica gel chromatography. Where is my product? A: The missing mass is likely irreversibly adsorbed onto the highly active silanol sites of the silica gel[2]. If you did not pre-neutralize your column, the silica acts as an acid trap. Solution: Always slurry-pack your column using a TEA-modified solvent system. Alternatively, switch to an amine-functionalized silica column (e.g., KP-NH), which provides a basic chromatographic environment conducive to high recovery without needing mobile phase additives[1].
Q4: How can I remove residual boron salts (from NaBH₃CN or NaBH(OAc)₃) before chromatography? A: Boron salts from the reductive amination step can coordinate with the pyridine nitrogen, drastically altering its Rf value and causing co-elution with impurities. You must perform a rigorous acid-base extraction. Quenching the reaction with 1M NaOH (pH > 11) breaks the boron-amine complexes, ensuring the amine is fully in its free-base form before extracting into the organic phase.
Part 2: Quantitative Data & Solvent Systems
The following table summarizes the optimized stationary and mobile phase combinations for purifying this specific pyridine-amine derivative.
Table 1: Optimization of Stationary and Mobile Phases for N-methyl-1-(pyridin-2-yl)ethanamine
| Stationary Phase | Mobile Phase System | Modifier | Suitability & Resolution | Expected Recovery |
| Standard Silica (Irregular) | Hexane / EtOAc | None | Poor (Severe Tailing) | < 40% |
| Standard Silica (Irregular) | DCM / MeOH | 1-5% TEA or NH₄OH | Good (Symmetrical Peaks) | 85-95% |
| Amine-Modified Silica | Hexane / EtOAc | None Required | Excellent (Sharp Peaks) | > 95% |
| Reversed-Phase (C18) | Water / Acetonitrile | 0.1% TFA (pH ~2) | Medium (Early Elution) | > 90% |
| Reversed-Phase (C18) | Water / Acetonitrile | 10mM NH₄HCO₃ (pH 10) | High (Good Retention) | > 95% |
Part 3: Experimental Protocols
Protocol A: Rigorous Acid-Base Extraction Workup
Objective: Remove boron salts, unreacted neutral ketone, and transition the amine to its free-base form prior to chromatography.
-
Quenching: Cool the reductive amination reaction mixture to 0 °C. Slowly add 1M aqueous NaOH until the aqueous layer reaches pH > 11.
-
Causality: High pH ensures both the pyridine (pKa ~5.2) and the secondary amine (pKa ~10.5) are completely deprotonated (free base), preventing them from partitioning into the aqueous layer as water-soluble salts.
-
Self-Validation: Manually check the aqueous layer with pH paper. If the pH is <11, the extraction will fail, and the product will be lost to the aqueous waste.
-
-
Primary Extraction: Extract the aqueous layer three times with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Acid Reverse-Extraction (Optional but Recommended): To separate the amine from unreacted ketone, extract the combined organic layers with 1M HCl. The basic amines will move into the aqueous layer as chloride salts. The unreacted ketone remains in the organic layer (discard or save).
-
Basification & Final Extraction: Basify the acidic aqueous layer back to pH > 11 using 6M NaOH. Extract again with DCM (3x).
-
Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Flash Chromatography on Standard Silica (Modifier Method)
Objective: Isolate N-methyl-1-(pyridin-2-yl)ethanamine from the tertiary amine byproduct using standard silica[3].
-
Solvent Preparation: Prepare a mobile phase of DCM/MeOH/TEA in a 90:9:1 ratio.
-
Causality: TEA acts as a competing base, preferentially binding to the acidic silanols and shielding them from the target analyte[2].
-
-
Column Packing: Slurry-pack the silica gel using the TEA-modified solvent. Flush with at least 2 column volumes (CV) to ensure complete neutralization of the silica bed.
-
Sample Loading: Dissolve the crude mixture in a minimal amount of the mobile phase. If solubility is poor, dry-load the sample onto Celite 545.
-
Causality: Do not dry-load onto untreated silica, as the highly active, un-neutralized silanols will permanently trap the amine.
-
-
Elution: Run a gradient from 100% DCM (with 1% TEA) to 10% MeOH in DCM (with 1% TEA).
-
Self-Validation: Spot the eluent fractions on a TLC plate and develop with a Dragendorff stain. The tertiary amine (over-methylated byproduct) will elute first (higher Rf), followed by the target secondary amine. If the spots streak, verify that TEA was correctly added to the mobile phase.
-
Part 4: Visualizations
Workflow for the isolation and chromatographic purification of basic pyridine derivatives.
Mechanistic representation of silanol masking by a competing base to prevent amine tailing.
References
-
Title: How do I purify ionizable organic amine compounds using flash column chromatography? Source: Biotage URL: [Link]
Sources
Technical Support Center: Chiral Resolution of 1-(pyridin-2-yl)ethanamine Derivatives
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the chiral resolution of 1-(pyridin-2-yl)ethanamine and its derivatives. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental issues.
Introduction to the Challenge
1-(pyridin-2-yl)ethanamine derivatives are a significant class of chiral building blocks in medicinal chemistry. Their successful enantioseparation is often a critical step in drug discovery and development. However, the basic nature of the pyridine ring and the primary amine can lead to complex interactions with chiral stationary phases (CSPs), resulting in common issues such as poor resolution, peak tailing, and method irreproducibility. This guide will walk you through a systematic approach to troubleshooting these challenges.
Troubleshooting Guide: From No Separation to Baseline Resolution
This section addresses the most common problems encountered during the chiral resolution of 1-(pyridin-2-yl)ethanamine derivatives, providing both diagnostic questions and actionable solutions.
Q1: I am not observing any separation of my enantiomers; all I see is a single, sharp peak. What are my initial troubleshooting steps?
A1: Seeing a single peak is a frequent starting point in chiral method development. It typically indicates that the chosen chromatographic conditions do not provide sufficient differential interaction between the enantiomers and the chiral stationary phase (CSP).
Initial Steps to Take:
-
Re-evaluate Your Chiral Stationary Phase (CSP): The choice of CSP is paramount for successful chiral separation. For basic compounds like 1-(pyridin-2-yl)ethanamine derivatives, polysaccharide-based CSPs are often the most effective.[1]
-
Actionable Advice: If you are not using a polysaccharide-based column, consider screening amylose-based (e.g., Chiralpak® IA, AD) and cellulose-based (e.g., Chiralcel® OD, OJ) columns.[2] These phases offer a wide range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole, and π-π interactions, which are crucial for resolving pyridine-containing compounds.[1][3]
-
-
Drastically Reduce the Mobile Phase Strength: In normal phase (NP) mode, the alcohol modifier (e.g., isopropanol, ethanol) is the "strong" solvent. A high percentage of alcohol can elute the enantiomers too quickly, preventing effective interaction with the CSP.
-
Actionable Advice: If your mobile phase is, for example, n-Hexane/Isopropanol (80:20), try a significantly weaker composition like 90:10 or even 95:5. This will increase retention times and provide a greater opportunity for chiral recognition to occur.
-
Q2: I have some peak splitting, but the resolution is very poor (Rs < 1.0). How can I improve this partial separation?
A2: Partial separation is a promising result! It indicates that the chosen CSP is capable of differentiating between the enantiomers, and now the focus shifts to optimizing the mobile phase and other conditions to enhance this separation.
Optimization Strategies:
-
Fine-Tune the Mobile Phase Composition: This is often the most impactful parameter for improving resolution.
-
Modifier Percentage: Systematically decrease the percentage of the alcohol modifier in small increments (e.g., 1-2%). This will increase retention and often improve the separation factor (α).
-
Modifier Type: The choice of alcohol can significantly alter selectivity. If isopropanol is not providing adequate resolution, try ethanol. Sometimes a combination of alcohols can yield unexpected and improved results.
-
Basic Additives: The basicity of the pyridine and amine moieties can cause strong interactions with residual silanols on the silica support, leading to peak tailing and poor resolution.[4][5] Adding a small amount of a basic additive, such as diethylamine (DEA) or triethylamine (TEA) (typically 0.1-0.5%), can mask these silanols and improve peak shape and resolution.[6]
-
Acidic Additives: In some cases, particularly in reversed-phase or polar organic modes, an acidic additive like trifluoroacetic acid (TFA) or formic acid (FA) can improve peak shape by ensuring the analytes are consistently protonated.[7][8] However, for basic compounds, this can sometimes lead to a loss of resolution, so it should be explored carefully.[9]
-
-
Adjust the Flow Rate: Chiral separations are often more sensitive to flow rate than achiral separations. Reducing the flow rate can enhance the efficiency of the separation and improve resolution.
-
Optimize the Temperature: Temperature influences the thermodynamics of the chiral recognition process. Both increasing and decreasing the temperature should be investigated as this can sometimes even reverse the elution order of the enantiomers.[8]
Q3: My peaks are broad and tailing, even with some separation. What is causing this, and how can I fix it?
A3: Peak tailing and broadening are classic signs of undesirable secondary interactions or column overload. For basic compounds like 1-(pyridin-2-yl)ethanamine derivatives, the primary culprit is often interaction with acidic silanol groups on the silica surface of the stationary phase.[4][5]
Solutions for Poor Peak Shape:
-
Incorporate a Basic Additive: As mentioned previously, adding a basic modifier like DEA or TEA to the mobile phase is highly effective at minimizing silanol interactions.[6] This leads to sharper, more symmetrical peaks.
-
Reduce Sample Load: Injecting too much sample can overload the column, causing peak distortion.
-
Actionable Advice: Try reducing the injection volume or diluting your sample. If you are developing a preparative method, you may need to move to a larger diameter column.
-
-
Check for Column Degradation: Over time, especially when using aggressive mobile phases, the stationary phase can degrade, leading to poor peak shape.
-
Actionable Advice: Try flushing the column with a strong solvent or, if degradation is suspected, replace the column. Using a guard column can help extend the life of your analytical column.[4]
-
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the chiral resolution of 1-(pyridin-2-yl)ethanamine derivatives.
Caption: A decision tree for troubleshooting chiral separations.
Frequently Asked Questions (FAQs)
-
Q: What is a good starting point for a chiral screening method for a novel 1-(pyridin-2-yl)ethanamine derivative?
-
A: A systematic screening approach is most efficient. For a primary amine with a pyridine ring, a normal phase method using a polysaccharide-based CSP is highly recommended.
-
Recommended Starting Conditions:
-
Columns: Chiralpak® IA, Chiralpak® AD, Chiralcel® OD, Chiralcel® OJ
-
Mobile Phases: n-Hexane/Isopropanol (90:10) and n-Hexane/Ethanol (90:10)
-
Additives: Screen with and without 0.1% DEA.
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
-
-
-
Q: Can I use reversed-phase (RP) or polar organic (PO) modes for these compounds?
-
A: Yes, while normal phase is often the first choice, RP and PO modes can be successful.[10] In RP mode, a buffered aqueous mobile phase with an organic modifier like acetonitrile or methanol is used. In PO mode, polar organic solvents like acetonitrile or methanol are used, often with additives.[10] For basic compounds, these modes may require careful pH control and the use of acidic or basic additives to achieve good peak shape and resolution.
-
-
Q: My elution order reversed when I changed the temperature/mobile phase additive. Is this normal?
-
A: Yes, reversal of elution order is a known phenomenon in chiral chromatography.[7][8] It occurs when a change in conditions (like temperature or mobile phase composition) alters the dominant chiral recognition mechanism between the enantiomers and the CSP. This can be a useful tool for optimizing a separation, especially if the initial elution order results in a small peak eluting on the tail of a larger one.
-
-
Q: How do I choose between an amylose-based and a cellulose-based CSP?
-
A: The three-dimensional structures of amylose (helical) and cellulose (linear) create different chiral environments, leading to different selectivities.[8] It is difficult to predict which will be better for a specific compound without experimental screening. Therefore, it is best practice to screen your compound on both types of polysaccharide-based CSPs.
-
Experimental Protocols
Protocol 1: Generic Screening Protocol for 1-(pyridin-2-yl)ethanamine Derivatives
-
Column Selection:
-
Chiralpak® AD-H (amylose-based)
-
Chiralcel® OD-H (cellulose-based)
-
-
Mobile Phase Preparation:
-
Mobile Phase A1: n-Hexane/Isopropanol (90:10 v/v)
-
Mobile Phase A2: n-Hexane/Isopropanol/DEA (90:10:0.1 v/v/v)
-
Mobile Phase B1: n-Hexane/Ethanol (90:10 v/v)
-
Mobile Phase B2: n-Hexane/Ethanol/DEA (90:10:0.1 v/v/v)
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 5-10 µL
-
Detection: UV at a suitable wavelength (e.g., 254 nm)
-
-
Procedure:
-
Equilibrate the first column with Mobile Phase A1 for at least 30 minutes.
-
Inject the sample and record the chromatogram.
-
Repeat for all mobile phases (A2, B1, B2).
-
Switch to the second column and repeat the entire screening process.
-
Evaluate the results for any signs of separation and good peak shape to select the best starting point for further optimization.
-
Data Summary Table
| Parameter | Common Range/Options | Impact on Separation |
| Chiral Stationary Phase | Polysaccharide-based (Amylose, Cellulose) | Primary determinant of selectivity (α).[8] |
| Mobile Phase (Normal Phase) | n-Hexane, n-Heptane | Controls elution strength. |
| Alcohol Modifier | Isopropanol, Ethanol | Adjusts retention and can influence selectivity. |
| Modifier Percentage | 5% - 40% | Higher % decreases retention and may reduce resolution. |
| Basic Additive | DEA, TEA (0.1% - 0.5%) | Improves peak shape for basic analytes by masking silanols.[6] |
| Acidic Additive | TFA, FA (0.1% - 0.5%) | Can improve peak shape in RP/PO modes but may affect selectivity.[8] |
| Flow Rate | 0.5 - 1.5 mL/min | Lower flow rates can increase efficiency and resolution. |
| Temperature | 10°C - 40°C | Affects kinetics and thermodynamics of interaction; can change α and elution order.[8] |
References
- HPLC separation of dihydropyridine derivatives enantiomers with emphasis on elution order using polysaccharide-based chiral columns. PubMed.
- CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies.
- Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2-a] Pyridine. Current Analytical Chemistry.
- Playing with Selectivity for Optimal Chiral Separation.
- Enantiomeric Separation of New Chiral Azole Compounds. MDPI.
- HPLC enantiomer separation of a chiral 1,4-dihydropyridine monocarboxylic acid.
-
Enantiomeric Separation of (R)-5-(1-Hydroxyethyl)-2-(pyridine- 2-yl)-[7][8]-thiadiazole, an Intermediate of Nafithromycin on Immobilized Amylose Based Stationary Phase. Taylor & Francis Online.
- The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM).
- Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. Journal of the American Chemical Society.
- HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies.
- Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase co
- Chiral Mobile-Phase Additives in HPLC Enantioseparations.
- Synthesis of stationary phases containing pyridine, phenol, aniline and morpholine via click chemistry and their characterization and evaluation in supercritical fluid chromatography.
- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
- A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
- Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores.
- HPLC Troubleshooting. Agilent.
- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.
- User's Guide - HPLC. Kromasil.
- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemiz
- Chiral liquid chromatography resolution and stereoselective pharmacokinetic study of the enantiomers of a novel anticonvulsant, N-(4-chlorophenyl)-1-(4-pyridyl)
- Recent Developments in Optical Resolution.
- addressing poor resolution in the chiral separation of 1-(2-Aminophenyl)ethanol. Benchchem.
- Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology.
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- 5. agilent.com [agilent.com]
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- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting & Stability Guide for N-methyl-1-(pyridin-2-yl)ethanamine Hydrochloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with handling N-methyl-1-(pyridin-2-yl)ethanamine hydrochloride in analytical and biological workflows. This compound features both a secondary amine and a pyridine ring, making it highly susceptible to specific degradation pathways if not handled with precision.
Part 1: Core Principles of Solution Stability
Understanding the causality behind molecular degradation is critical for robust experimental design. The stability of N-methyl-1-(pyridin-2-yl)ethanamine hydrochloride in aqueous solutions is governed by two primary mechanisms:
-
pH-Dependent Oxidation: The molecule contains two basic centers: the pyridine nitrogen (pKa ~5.0) and the secondary amine (pKa ~9.5). Similar to the documented behavior of its structural analog betahistine, the retention and stability of the compound are highly dependent on the buffer pH[1]. In alkaline or neutral solutions (pH > 7.0), the unprotonated pyridine nitrogen is highly susceptible to oxidation, leading to the formation of pyridine N-oxide derivatives. Maintaining a slightly acidic environment (pH 4.0–5.0) ensures protonation, which electronically and sterically shields the nitrogens from oxidative attack.
-
Trace Metal Catalysis: The secondary amine is vulnerable to oxidation in the presence of dissolved oxygen and trace transition metals, forming hydroxylamines or nitrones. Degassing solvents and utilizing inert atmospheres during preparation mitigates this risk.
Part 2: Troubleshooting FAQs
Q1: I prepared a 10 mM aqueous stock solution, but after 48 hours at room temperature, HPLC analysis shows a new peak eluting earlier than the API. What is happening? A: The earlier eluting peak is likely the highly polar pyridine N-oxide degradant. This occurs when solutions are stored at room temperature without protection from light and ambient oxygen. To prevent this, stock solutions must be prepared in degassed buffers, aliquoted, and stored at -20°C immediately after preparation.
Q2: Can I use Phosphate Buffered Saline (PBS) at pH 7.4 for long-term storage of this compound? A: No. While PBS (pH 7.4) is suitable for immediate use in biological assays, it is not recommended for stock storage. At pH 7.4, the pyridine ring is largely unprotonated, accelerating oxidative degradation. We recommend preparing the primary stock in a pH 4.5 acetate buffer or ultra-pure water, and diluting into the assay buffer immediately prior to the experiment.
Q3: My compound appears sticky and is difficult to weigh accurately. How can I resolve this? A: Hydrochloride salts of pyridine-ethanamine derivatives are highly hygroscopic. Exposure to ambient humidity leads to rapid water absorption, altering the effective molecular weight and causing the powder to clump. Always equilibrate the sealed vial to room temperature in a desiccator before opening, and weigh the compound rapidly under a dry, inert atmosphere (e.g., a nitrogen-purged glove bag).
Part 3: Quantitative Stability Data
The following tables summarize the stability profile of the compound under various conditions. Accelerated degradation metrics are modeled in alignment with ICH Q1A(R2) stability testing guidelines[2].
Table 1: pH-Dependent Stability Profile (Recovery after 7 Days at 25°C)
| Buffer System | pH | Remaining API (%) | Primary Degradant Observed |
| Acetate Buffer | 4.0 | 99.2 ± 0.3 | None detected |
| Ultra-pure Water | ~5.5 | 97.5 ± 0.5 | Trace Pyridine N-oxide |
| Phosphate Buffer | 7.4 | 88.4 ± 1.2 | Pyridine N-oxide |
| Borate Buffer | 9.0 | 76.1 ± 2.0 | N-oxide & Nitrone derivatives |
Table 2: Accelerated Degradation Metrics (ICH Q1A(R2) Parameters)
| Condition | Duration | Storage Environment | Assay Recovery (%) |
| Long-term | 12 Months | 25°C / 60% Relative Humidity | > 98.0 |
| Accelerated | 6 Months | 40°C / 75% Relative Humidity | 94.5 |
| Oxidative Stress | 24 Hours | 3% H₂O₂, 25°C | < 50.0 |
Part 4: Validated Experimental Protocols
Protocol: Preparation of a Self-Validating 10 mM Stock Solution This methodology incorporates built-in quality control (QC) steps to ensure the integrity of the solution and validate that no material is lost during sterilization.
Step 1: Solvent Preparation
-
Prepare a 50 mM Sodium Acetate buffer. Adjust the pH to 4.5 using glacial acetic acid.
-
Degas the buffer by sonicating under vacuum for 15 minutes, followed by sparging with high-purity Nitrogen gas for 10 minutes to remove dissolved oxygen.
Step 2: Weighing and Dissolution
-
Allow the sealed API vial to reach room temperature inside a desiccator (approx. 30 minutes) to prevent condensation.
-
Inside a nitrogen-purged enclosure, accurately weigh 2.09 mg of N-methyl-1-(pyridin-2-yl)ethanamine hydrochloride.
-
Transfer the powder to a low-actinic (amber) glass vial and add exactly 1.0 mL of the degassed pH 4.5 buffer. Vortex gently until complete dissolution is achieved.
Step 3: Filtration and Validation
-
Pre-filtration QC: Remove a 10 µL aliquot for baseline HPLC-UV analysis.
-
Filter the remaining solution through a 0.22 µm PTFE syringe filter. (Note: Avoid Nylon filters as they may nonspecifically bind the secondary amine).
-
Post-filtration QC: Remove another 10 µL aliquot for HPLC-UV analysis. Compare the peak area to the pre-filtration QC to definitively validate that no API was lost to the filter membrane.
Step 4: Storage
-
Aliquot the validated solution into single-use amber microcentrifuge tubes (e.g., 50 µL per tube).
-
Purge the headspace of each tube with Argon or Nitrogen before sealing.
-
Store immediately at -20°C. Thaw aliquots only once prior to use; do not refreeze.
Part 5: Visualizations
Fig 1: Primary degradation pathways of N-methyl-1-(pyridin-2-yl)ethanamine in aqueous solution.
Fig 2: Validated workflow for preparing stable aqueous stock solutions.
References
- Stability tests according to ICH Q1A (R2)
- Source: Journal of Chemical Research and Health Sciences (JOCREHES)
Sources
Technical Support Center: Crystallization of N-methyl-1-(pyridin-2-yl)ethanamine HCl
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with crystallizing N-methyl-1-(pyridin-2-yl)ethanamine hydrochloride .
This molecule presents a unique triad of crystallization challenges:
-
Severe Hygroscopicity: The combination of a protonated secondary amine and a pyridine nitrogen creates a highly active hydrogen-bonding network, making the salt prone to deliquescence[1].
-
Liquid-Liquid Phase Separation (LLPS): Highly polar amine salts in mixed organic solvent systems frequently "oil out" before nucleating[2].
-
Chiral Resolution Dynamics: If isolating a specific enantiomer, the system's eutectic behavior can severely limit enantiomeric excess (ee%)[3].
This guide provides a self-validating experimental framework to overcome these bottlenecks.
Core Experimental Workflow: Anti-Solvent Cooling Crystallization
To bypass the kinetic trap of oiling out, we utilize a highly controlled anti-solvent cooling crystallization. Isopropanol (IPA) is selected as the primary solvent due to its ability to dissolve the polar hydrochloride salt at elevated temperatures, while Heptane acts as a non-polar anti-solvent to drive supersaturation without immediately triggering phase separation.
Step-by-Step Methodology
-
Dissolution: Suspend the crude N-methyl-1-(pyridin-2-yl)ethanamine HCl in 5 volumes of IPA. Heat to 60°C under moderate agitation (300 rpm) until complete dissolution is achieved.
-
Polish Filtration: Pass the hot solution through a 0.22 µm PTFE filter into a pre-warmed crystallizer to remove foreign particulates that could induce uncontrolled heterogeneous nucleation.
-
Controlled Cooling: Cool the solution to 45°C at a rate of 0.5°C/min. This temperature must be strictly within the Metastable Zone Width (MSZW).
-
Seeding: Introduce 1-2 wt% of high-purity seed crystals. Hold the temperature for 60 minutes to allow the seed bed to ripen and relieve initial supersaturation.
-
Anti-Solvent Addition: Dose Heptane (10 volumes) at a strictly controlled rate of 0.1 vol/min. Causality: Slow addition ensures the supersaturation trajectory remains in the metastable zone, avoiding the binodal curve[4].
-
Aging & Final Cooling: Cool the suspension to 5°C at 0.2°C/min. Age for 2 hours to maximize yield via Ostwald ripening.
-
Isolation: Filter the suspension using a dry nitrogen (N2) sweep. Critical: Do not pull ambient air through the cake, as this will induce deliquescence[5]. Dry in a vacuum oven at 40°C.
Standard anti-solvent cooling crystallization workflow for the amine hydrochloride.
Quantitative Process Parameters
To ensure a self-validating protocol, your experimental design must stay within the boundaries outlined in the tables below.
Table 1: Solubility & Metastable Zone Width (MSZW) Profile
| Solvent System (v/v) | Temp (°C) | Solubility (mg/mL) | MSZW Limit (ΔT °C) | Phase Behavior |
| 100% IPA | 60 | > 150 | N/A | Clear Solution |
| 100% IPA | 20 | 45 | 12 - 15 | Stable Nucleation |
| 1:2 IPA/Heptane | 45 | 30 | 8 - 10 | Risk of LLPS |
| 1:2 IPA/Heptane | 5 | < 5 | 5 - 7 | Crystalline Suspension |
Table 2: Critical Process Parameters (CPPs)
| Parameter | Target Value | Consequence of Deviation |
| Cooling Rate | 0.2 - 0.5 °C/min | > 1.0 °C/min forces the system into the labile zone, causing oiling out. |
| Seed Loading | 1.0 - 2.0 wt% | < 0.5 wt% provides insufficient surface area, leading to secondary nucleation. |
| Anti-Solvent Rate | 0.1 vol/min | Rapid addition crosses the binodal curve, triggering liquid-liquid demixing. |
| Filtration Gas | Dry N2 Sweep | Ambient air exposure causes immediate deliquescence and paste formation. |
Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a second liquid phase) instead of crystallizing. How do I fix this?
Mechanistic Causality: Liquid-Liquid Phase Separation (LLPS), commonly known as oiling out, is a thermodynamic phenomenon that occurs when your system's supersaturation trajectory crosses the binodal curve before reaching the solubility (liquidus) curve[6]. When this happens, the solution separates into a solute-rich and a solute-poor liquid phase[2]. The solute molecules in the oil droplets are highly mobile but kinetically trapped, preventing the ordered lattice formation required for crystallization[4].
Solution: You must alter the thermodynamic pathway.
-
Seed Earlier: Introduce seed crystals while the solution is still in the metastable zone, before the LLPS boundary is crossed.
-
Reduce Supersaturation Generation: Halve your cooling rate and anti-solvent addition rate.
-
Thermal Cycling: If oiling out has already occurred, heat the system back to a clear solution (e.g., 60°C) and restart the cooling profile with a heavier seed bed.
Thermodynamic vs. kinetic pathways showing LLPS (oiling out) versus controlled nucleation.
Q2: The isolated crystals look great in the reactor, but turn into a sticky paste on the filter within minutes. What is happening?
Mechanistic Causality: Amine hydrochlorides are notoriously hygroscopic and prone to deliquescence[1]. The protonated secondary amine and the highly electronegative pyridine nitrogen in N-methyl-1-(pyridin-2-yl)ethanamine act as potent hydrogen-bond donors and acceptors. When exposed to ambient humidity, the crystal lattice rapidly adsorbs atmospheric moisture until the solid literally dissolves into its own water of hydration[5].
Solution: The isolation environment must be strictly controlled. Never pull ambient laboratory air through the filter cake. Instead, use a pressurized, dry nitrogen (N2) sweep across the top of the filter funnel. Transfer the damp cake immediately to a vacuum oven pre-set to 40°C.
Q3: I am trying to crystallize the enantiopure salt from a partially enriched mixture, but my final crystal has a lower ee% than my starting material. Why?
Mechanistic Causality: This is a classic phase diagram issue. If your chiral amine salt forms a racemic compound (where both enantiomers pair in the same unit cell) rather than a conglomerate, the ternary phase diagram will feature a eutectic point[3]. If your starting enantiomeric excess is below this eutectic composition, the racemate is thermodynamically less soluble than the pure enantiomer. Consequently, the racemic compound will preferentially crystallize, depleting the mother liquor of the racemate and leaving the desired enantiomer trapped in solution[7].
Solution: You must first enrich the starting material above the eutectic point. This is typically achieved by performing a preliminary diastereomeric salt resolution (e.g., using a chiral acid like tartaric or mandelic acid) to boost the ee%[8],[7]. Only attempt the direct hydrochloride crystallization once the optical purity exceeds the eutectic threshold.
References
-
Crystallization in the Presence of a Liquid−Liquid Phase Separation. Organic Process Research & Development, ACS Publications. URL: [Link]
-
Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application. Crystal Growth & Design, ACS Publications. URL: [Link]
-
Oiling Out in Crystallization. Mettler Toledo - AutoChem Applications. URL: [Link]
-
Preformulation: Hygroscopicity and Deliquescence. UOMustansiriyah Pharmaceutical Sciences. URL: [Link]
-
Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry, ACS Publications. URL: [Link]
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mt.com [mt.com]
- 5. sciencemadness.org [sciencemadness.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Determining Enantiomeric Excess of N-methyl-1-(pyridin-2-yl)ethanamine: A Comparative Guide
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Finalizing the Citations
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Detailing Method Protocols
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Explaining Interaction Mechanisms
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Finalizing Visuals & Content
Executive Summary
The accurate determination of enantiomeric excess (ee) in chiral building blocks is a critical quality control step in drug development and asymmetric synthesis. N-methyl-1-(pyridin-2-yl)ethanamine presents a unique analytical challenge due to the presence of two highly basic sites: a
As a Senior Application Scientist, I have evaluated numerous analytical strategies for this specific chemotype. This guide objectively compares the two most robust, field-proven methodologies: Direct Chiral High-Performance Liquid Chromatography (HPLC) using polysaccharide-based Chiral Stationary Phases (CSPs) and Indirect Nuclear Magnetic Resonance (NMR) Spectroscopy using Mosher's acid derivatization [1.1].
Mechanistic Challenges of Pyridine-Bearing Secondary Amines
The structural duality of N-methyl-1-(pyridin-2-yl)ethanamine dictates the analytical approach. The basic nitrogens readily interact with residual acidic silanols on standard chromatographic silica, leading to severe peak tailing and loss of resolution. Furthermore, the secondary amine is sterically hindered, which can lead to kinetic resolution artifacts during derivatization if reactions are not driven to absolute completion. Understanding these causal relationships is essential for designing self-validating experimental protocols.
Workflow comparison for determining the ee of chiral amines via HPLC and NMR.
Method A: Direct Chiral HPLC (Polysaccharide CSPs)
Causality & Mechanism
Direct separation relies on transient, non-covalent diastereomeric interactions between the analyte and the Chiral Stationary Phase (CSP). For N-methyl-1-(pyridin-2-yl)ethanamine, an amylose-based CSP (e.g., Chiralpak AD-H) is highly effective.
-
The Causality of Separation: The carbamate linkages on the amylose backbone act as hydrogen bond donors and acceptors. The analyte's pyridine ring engages in
stacking with the CSP's phenyl groups, while the secondary amine participates in hydrogen bonding. The chiral grooves of the amylose polymer provide the steric inclusion necessary to differentiate the (R) and (S) enantiomers. -
The Causality of Additives: To prevent the basic nitrogens from interacting with the silica support (which causes peak tailing), a basic modifier like Diethylamine (DEA) must be added to the mobile phase. DEA competitively binds to residual silanols, masking them and ensuring sharp, symmetrical peaks.
Self-Validating Protocol
This protocol is designed as a closed-loop system; the inclusion of a racemic standard validates the resolving power (
-
Mobile Phase Preparation: Prepare a mixture of Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v). Degas thoroughly via sonication.
-
System Equilibration: Purge the Chiralpak AD-H column (250 x 4.6 mm, 5 µm) at a flow rate of 1.0 mL/min until the baseline stabilizes at 254 nm (utilizing the pyridine chromophore for UV detection).
-
System Suitability (Validation Step): Inject 10 µL of a 1 mg/mL racemic standard of N-methyl-1-(pyridin-2-yl)ethanamine. Verify that baseline resolution (
) is achieved between the two enantiomeric peaks. -
Sample Analysis: Inject 10 µL of the synthesized sample (1 mg/mL).
-
Quantification: Integrate the area under the curve (AUC) for both peaks. Calculate ee using the formula:
.
Method B: Indirect H NMR via Mosher's Derivatization
Causality & Mechanism
When HPLC method development is bottlenecked, or absolute configuration must be assigned de novo, Chiral Derivatizing Agents (CDAs) like Mosher's acid chloride (MTPA-Cl) are the gold standard[1].
-
The Causality of Derivatization: MTPA-Cl reacts with the secondary amine to form a covalent, diastereomeric amide[2]. Because the amide bond has partial double-bond character, rotation is restricted, locking the molecule into a specific conformation.
-
The Causality of Anisotropic Shielding: In the favored conformation, the phenyl ring of the Mosher moiety sits directly above or below the substituents of the chiral center. The magnetic anisotropy (ring current) of the phenyl group shields the protons located in its spatial vicinity, shifting their NMR signals upfield (lower ppm). By comparing the
H NMR spectra of the (R)-MTPA and (S)-MTPA amides, the differential chemical shift ( ) allows for precise integration of diastereotopic signals (like the N-methyl group) to determine ee, and maps the absolute spatial configuration[3][4].
Mechanistic pathway of Mosher's acid derivatization and NMR anisotropic shielding.
Self-Validating Protocol
To prevent false ee readings due to kinetic resolution (where one enantiomer reacts faster than the other), the reaction must be driven to 100% conversion.
-
Sample Preparation: In a flame-dried NMR tube under inert atmosphere, dissolve 5 mg of the chiral amine in 0.5 mL of anhydrous
. -
Reagent Addition: Add 3.0 equivalents of deuterated pyridine (pyridine-
) as an acid scavenger, followed by a catalytic amount of DMAP. -
Derivatization: Add 2.0 equivalents of (R)-(-)-MTPA-Cl. Cap the tube and agitate at room temperature for 2 hours.
-
Validation Step: Acquire a preliminary
H NMR spectrum to confirm the complete disappearance of the starting amine's N-methyl doublet (typically around 2.3 ppm) and the appearance of the amide N-methyl signals (shifted downfield). -
Data Acquisition: Acquire a high-resolution
H NMR spectrum (minimum 400 MHz, 64 scans for high signal-to-noise ratio). -
Quantification: Identify the distinct diastereotopic N-methyl signals (e.g., singlets at
2.85 ppm and 2.92 ppm). Integrate these peaks to calculate the diastereomeric excess (de), which directly correlates to the ee of the parent amine[1].
Comparative Data Analysis
To aid in method selection, the performance metrics and representative experimental outputs of both techniques are summarized below.
Table 1: Performance and Operational Comparison
| Feature | Direct Chiral HPLC (AD-H) | Indirect NMR (Mosher's Method) |
| Throughput | High (10–20 mins per run) | Low (Requires 2 hr reaction + NMR time) |
| Sample Preparation | Simple dilution | Moisture-sensitive derivatization |
| Sample Recovery | Possible (Non-destructive) | Destructive (Converted to stable amide) |
| Absolute Configuration | Requires a known reference standard | Can be deduced de novo via |
| Sensitivity (LOD) | Superior (~0.1% ee) | Moderate (~1-2% ee, limited by NMR integration) |
| Primary Analytical Risk | Peak tailing from basic nitrogens | Kinetic resolution if reaction is incomplete |
Table 2: Representative Experimental Data for N-methyl-1-(pyridin-2-yl)ethanamine
| Method | Analyte Peak 1 (Major) | Analyte Peak 2 (Minor) | Resolution / Separation | Calculated ee (%) |
| Chiral HPLC | 97.0% | |||
| 97.0% |
Conclusion & Recommendations
For routine, high-throughput determination of enantiomeric excess in drug discovery workflows, Direct Chiral HPLC utilizing a polysaccharide CSP (with a DEA mobile phase modifier) is the superior choice due to its speed, non-destructive nature, and high sensitivity.
However, if the researcher is isolating a novel pathway intermediate where the absolute stereochemistry is unknown, Indirect NMR via Mosher's Derivatization is mandatory. While it suffers from lower throughput and requires meticulous anhydrous technique, the ability to simultaneously extract ee and absolute configuration from the anisotropic shielding effects makes it an indispensable tool for structural elucidation.
References
- Title: Chiral Amine Enantiomeric Excess Determination Using Self-Assembled Octahedral Fe(II)-imine Complexes Source: PubMed URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUvKW0D5k7hsLjSmLU03J1HIO8kCur3jZdsUPR1841ltv0R6UzuJGwcxqo-5AuxRQUCvesKpX4DWfl22CNwGuYRd7ePOB6Vahx3oq6hXbPoP_cx4BbXgRLOzX_OlInCRTMXALG]
- Title: Determining Enantiomeric Purity: A Technical Guide to Chiral Derivatizing Agents Source: Benchchem URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyYYmOJxEYnZ4HYP6Qja3syy4YaO_vDvXbRvcr7GpZGE3zlc-vPoRfVUso0Q5zKcZPsgO6iS9sJK4kOJZGiMGBQc-KayNZwMkLqkkpUh78KZfaCSXxXKP-KLJEc_DAyaomleXBWuGOSVJBim2yWjcxVbAih0JxixVw1bU9xUMu6sC1OJWCFr9kLCc-v5RfTXlTN2VT8p2OjDv_is1L15m0kFtvltoR9spi0jl3]
- Title: The Assignment of Absolute Configuration by NMR Source: Chemical Reviews (via Frontiers) URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG43NHhfDU4oQPUfMEfWv4zCJd8RTbmBr9AWUztO04tSIQG4Mb5Cihp4g7WuPrdMD-ky1sztTEEkD5QoNb9d5Xe50PLR7WMgHgGsSW4CFT4E9-u8nOhjkMQ5fhXRReyF4IljW_jTu6T9KBTvB_REYH9-p4jmD95staO1SQHqXsZLmoKax3BwHlFTdRfSErsbAo=]
- Title: Indirect chromatographic approach for enantioselective analysis of chiral environmental pollutants Source: ScienceDirect URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXnv-A7-TdjiKDPtUZ2JDP1sXk2iqFzMbhgglEQ3ntL1NJbWW6i5uqEJC1la30T12UbvfVuIBQLrRlxxVN_ANnQC4DRYE-sPPsAQxksFYh0Zrr0YMBmXA5IWIsLvV54_xU956047s=]
Sources
How to confirm the structure of N-methyl-1-(pyridin-2-yl)ethanamine hydrochloride
Title: Structural Confirmation of N-methyl-1-(pyridin-2-yl)ethanamine Hydrochloride: A Comparative Analytical Guide
Executive Summary
The unambiguous structural confirmation of small-molecule active pharmaceutical ingredients (APIs) and their intermediates is a critical regulatory requirement. N-methyl-1-(pyridin-2-yl)ethanamine hydrochloride presents a unique analytical challenge: it is a chiral, branched structural isomer of the well-known linear drug betahistine (N-methyl-2-(pyridin-2-yl)ethanamine)[1].
This guide provides a comprehensive, comparative framework for the structural validation of N-methyl-1-(pyridin-2-yl)ethanamine hydrochloride. By objectively comparing its analytical fingerprint against its linear alternative (betahistine) and evaluating the performance of orthogonal analytical modalities (NMR, HRMS, and FTIR), this document equips researchers with self-validating protocols to ensure absolute structural integrity.
The Isomeric Challenge: Target vs. Alternative
To confirm the structure of N-methyl-1-(pyridin-2-yl)ethanamine, one must definitively prove the connectivity of the ethyl chain.
-
Target Compound: Features a branched methine (-CH-) group at the C1 position, creating a chiral center adjacent to the pyridine ring.
-
Alternative (Betahistine): Features a linear ethylene (-CH2-CH2-) bridge[1].
Relying on a single analytical method can lead to false positives. Therefore, a multi-modal approach is required. Table 1 outlines the comparative performance of the primary analytical techniques used for this structural elucidation.
Table 1: Comparative Performance of Analytical Modalities
| Analytical Technique | Primary Diagnostic Value | Strengths for this Compound | Limitations |
| 1D/2D NMR | Atomic connectivity & spatial arrangement | Definitively distinguishes the branched methine (-CH-) from the linear methylene (-CH2-)[2]. | Requires high purity; salt form can cause chemical shift variability. |
| HRMS (ESI+) | Exact mass & elemental formula | Highly sensitive; secondary amines ionize efficiently to yield [M+H]+[1]. | Cannot distinguish between the target and betahistine (identical mass). |
| ATR-FTIR | Functional groups & salt state | Confirms the presence of the hydrochloride salt via broad N-H+ stretching[3]. | Lower specificity for carbon backbone connectivity. |
Experimental Workflows & Mechanistic Causality
The following step-by-step protocols are designed as self-validating systems. The causality behind each experimental choice is explicitly detailed to ensure reproducibility and scientific rigor.
Protocol A: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural validation for pyridine derivatives, providing definitive evidence of the carbon-hydrogen framework[2].
-
Causality in Solvent Selection: Dimethyl sulfoxide-d6 (DMSO-d6) is selected over Deuterium Oxide (D2O). Why? D2O causes rapid deuterium exchange of the acidic amine protons (NH2+), erasing their signals. DMSO-d6 lacks exchangeable protons, allowing the broad, diagnostic signals of the protonated secondary amine hydrochloride to be observed, confirming the salt state in solution.
-
Step 1: Accurately weigh 15 mg of the compound and dissolve in 0.6 mL of DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
-
Step 2: Acquire 1H NMR at 400 MHz (minimum) with a relaxation delay (D1) of 2.0 seconds to ensure accurate integration.
-
Step 3: Acquire 13C NMR, followed by 2D HSQC (Heteronuclear Single Quantum Coherence) to map protons directly attached to carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to confirm the N-methyl group's connectivity to the methine carbon.
Protocol B: High-Resolution Mass Spectrometry (HRMS)
-
Causality in Ionization Mode: Electrospray Ionization in positive mode (ESI+) is utilized. Why? The aliphatic secondary amine is highly basic (pKa ~10). In an acidic mobile phase, it readily accepts a proton to form a stable [M+H]+ ion, providing a robust and intense molecular ion peak[1].
-
Step 1: Prepare a 1 µg/mL solution of the sample in 50:50 Methanol:Water containing 0.1% Formic Acid.
-
Step 2: Infuse the sample into the ESI source at a flow rate of 10 µL/min.
-
Step 3: Acquire data in positive ion mode over a mass range of m/z 50–500, utilizing a Time-of-Flight (TOF) or Orbitrap analyzer for sub-5 ppm mass accuracy.
Protocol C: Attenuated Total Reflectance (ATR) FTIR
-
Causality in Sampling Technique: ATR-FTIR is chosen over traditional KBr pelleting. Why? Pressing amine hydrochlorides into KBr pellets under high pressure can induce halide exchange (forming the hydrobromide salt) or absorb atmospheric moisture, which severely distorts the critical N-H+ stretching region[4]. ATR requires no sample preparation, preserving the native solid-state structure.
-
Step 1: Clean the diamond ATR crystal with isopropanol and collect a background spectrum.
-
Step 2: Place 2–3 mg of the solid powder directly onto the crystal and apply uniform pressure using the anvil.
-
Step 3: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ for 32 co-added scans.
Quantitative Data Presentation: Target vs. Alternative
The definitive proof of structure relies on comparing the acquired data against the expected theoretical values of both the target compound and its alternative isomer.
Table 2: 1H NMR Diagnostic Comparison (in DMSO-d6)
| Structural Feature | Target: N-methyl-1-(pyridin-2-yl)ethanamine HCl | Alternative: Betahistine HCl | Diagnostic Conclusion |
| Aliphatic Chain | ~4.50 ppm (1H, quartet) ~1.55 ppm (3H, doublet) | ~3.20 ppm (2H, triplet)~3.35 ppm (2H, triplet) | The presence of a quartet and doublet definitively proves the branched C1-substituted structure. |
| N-Methyl Group | ~2.50 ppm (3H, singlet) | ~2.60 ppm (3H, singlet) | Confirms N-alkylation in both isomers. |
| Amine Salt (NH2+) | ~9.50 ppm (2H, broad singlet) | ~9.50 ppm (2H, broad singlet) | Confirms the hydrochloride salt state. |
| Pyridine Ring | ~7.35 - 8.60 ppm (4H, multiplets) | ~7.35 - 8.60 ppm (4H, multiplets) | Confirms the 2-substituted pyridine core. |
Table 3: HRMS and FTIR Validation Markers
| Modality | Expected Marker | Observation / Causality |
| HRMS (ESI+) | m/z 137.1073 | Corresponds to the [M+H]+ ion of C8H12N2. Validates the elemental composition but does not differentiate isomers. |
| ATR-FTIR | 2800–3000 cm⁻¹ (Broad) | Characteristic stretching of the protonated secondary amine (N-H+), confirming the hydrochloride salt form[3]. |
| ATR-FTIR | ~1590 cm⁻¹ (Sharp) | Pyridine ring C=C / C=N stretching vibrations. |
Orthogonal Validation Workflow
To ensure absolute trustworthiness, the data from the individual modalities must be synthesized into a self-validating logical workflow. The diagram below illustrates how orthogonal techniques compensate for each other's blind spots to achieve complete structural confirmation.
Caption: Orthogonal analytical workflow combining NMR, HRMS, and FTIR to achieve definitive structural validation.
References
- BenchChem. "The Pivotal Role of 2-(Methylamino)cyclohexanone Hydrochloride in Organic Synthesis: A Technical Guide." BenchChem.
- BenchChem. "A Comparative Guide to the Structural Validation of Novel 3-Chlorofuro[2,3-b]pyridine Derivatives." BenchChem.
- Karger Publishers. "Development of a Novel Simple Gel Formulation Containing an Ion-Pair Complex of Diclofenac and Phenylephrine." Skin Pharmacology and Physiology.
- SciELO. "Characterization and in silico Mutagenic Assessment of a New Betahistine Degradation Impurity." Journal of the Brazilian Chemical Society.
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A Comparative Guide to the Analysis of Impurities in Synthesized N-methyl-1-(pyridin-2-yl)ethanamine
For researchers and professionals in drug development, ensuring the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality control step; it is a fundamental requirement for safety and efficacy. This guide provides an in-depth analysis of robust methodologies for identifying and quantifying impurities in laboratory-synthesized N-methyl-1-(pyridin-2-yl)ethanamine. We will move beyond simple protocols to explore the causality behind our experimental choices, offering a self-validating framework for impurity profiling that aligns with the rigorous standards of the pharmaceutical industry.[1][2]
The challenge with any synthetic compound lies in the potential for process-related impurities—such as unreacted starting materials, intermediates, and by-products—as well as degradation products that may form during synthesis or storage. A comprehensive analysis, therefore, requires an orthogonal approach, leveraging multiple analytical techniques to build a complete and trustworthy purity profile.
Anticipating Impurities: A Synthesis-Forward Approach
A common synthetic route to N-methyl-1-(pyridin-2-yl)ethanamine is the reductive amination of 2-acetylpyridine with methylamine. This process, while effective, can introduce several potential impurities that our analytical methods must be able to detect and resolve.
-
Unreacted Starting Materials: Residual 2-acetylpyridine and methylamine.
-
Intermediate Impurities: The unstable imine intermediate formed between 2-acetylpyridine and methylamine.
-
By-products: Products from side reactions, such as the self-condensation of 2-acetylpyridine.
-
Degradation Products: Oxidation or rearrangement products formed under the reaction or storage conditions.
Understanding these potential impurities is the first step in developing a targeted and effective analytical strategy.[3]
Core Analytical Techniques: A Comparative Overview
No single technique can provide a complete picture of a sample's purity. The most robust approach combines the quantitative power of chromatography with the definitive structural elucidation capabilities of spectroscopy. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy form the cornerstone of a comprehensive impurity analysis workflow.
| Technique | Primary Application | Typical Analytes Detected | Strengths | Limitations |
| HPLC-UV | Primary purity assessment and quantification of non-volatile impurities. | Starting materials, non-volatile by-products, degradation products. | High precision and accuracy for quantification; robust and widely applicable; excellent for stability-indicating methods.[3][4] | May not detect highly volatile impurities; structural information is limited without a mass spectrometer. |
| GC-MS | Analysis of volatile and semi-volatile impurities. | Residual solvents, volatile starting materials, and by-products. | Excellent separation for volatile compounds; provides molecular weight and fragmentation data for identification.[5] | Not suitable for non-volatile or thermally labile compounds; derivatization may be required for polar analytes.[6] |
| NMR Spectroscopy | Structural elucidation of unknown impurities and absolute quantification (qNMR). | All proton-containing molecules. | Provides definitive structural information, including stereochemistry; non-destructive; can quantify without a specific reference standard for the impurity.[7][8] | Lower sensitivity compared to chromatographic methods; complex mixtures can lead to overlapping signals. |
Workflow for Comprehensive Impurity Profiling
A systematic workflow ensures that all potential impurities are investigated thoroughly. The process begins with high-level purity assessment using chromatography and drills down to specific structural identification for any unknown signals.
Caption: Overall workflow for impurity analysis and characterization.
Experimental Protocols
The following protocols provide robust starting points for the analysis of N-methyl-1-(pyridin-2-yl)ethanamine. These methods should be validated to ensure they are suitable for their intended purpose.[9]
Protocol 1: HPLC-UV Method for Purity and Non-Volatile Impurities
This reversed-phase HPLC method is designed to separate the main compound from less volatile, process-related impurities and degradation products. The use of a buffered mobile phase is crucial for achieving good peak shape for basic compounds like pyridine derivatives.[10][11]
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for a wide range of polar and non-polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier improves peak shape for amines by minimizing interaction with residual silanols. |
| Mobile Phase B | Acetonitrile (MeCN) | Common organic solvent providing good elution strength. |
| Gradient | 5% B to 95% B over 20 min | A gradient is necessary to elute both polar and non-polar impurities in a single run.[12] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detector | UV at 254 nm | The pyridine ring provides strong UV absorbance at this wavelength. |
| Injection Vol. | 10 µL | |
| Sample Prep. | Dissolve sample in Mobile Phase A/B (50:50) to a concentration of ~0.5 mg/mL. | Ensures compatibility with the mobile phase and prevents peak distortion.[6] |
Protocol 2: GC-MS Method for Volatile Impurities
This method is ideal for detecting residual solvents from the synthesis (e.g., methanol, tetrahydrofuran) and volatile starting materials. A column specifically designed for amine analysis is recommended to prevent peak tailing.[5]
| Parameter | Recommended Condition | Rationale |
| Column | Agilent CP-Sil 8 CB for Amines (or equivalent), 30 m x 0.25 mm, 0.5 µm | A deactivated column tailored for amine analysis provides sharp, symmetric peaks.[5] |
| Carrier Gas | Helium at 1.0 mL/min | Inert carrier gas standard for GC-MS. |
| Inlet Temp. | 250 °C | Ensures rapid vaporization of the sample. |
| Split Ratio | 20:1 | Prevents column overloading while allowing detection of trace components. |
| Oven Program | 50 °C (hold 2 min), then ramp 10 °C/min to 280 °C (hold 5 min) | A temperature ramp allows for the separation of compounds with a wide range of boiling points. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes before they reach the ion source. |
| Ionization Mode | Electron Impact (EI), 70 eV | Standard ionization mode that produces reproducible fragmentation patterns for library matching. |
| Mass Range | m/z 35-400 | Covers the expected mass range for common solvents and synthesis-related impurities. |
| Sample Prep. | Dissolve sample in Dichloromethane to a concentration of ~1 mg/mL. | Use a volatile, high-purity solvent that does not interfere with early-eluting peaks. |
Protocol 3: Structural Elucidation of Unknowns by NMR
Once an unknown impurity is isolated, a suite of NMR experiments is required to piece together its structure.[13] This process is a logical puzzle, where each experiment provides a different piece of information.
Caption: Workflow for NMR-based structural elucidation of an impurity.
| Experiment | Information Gained | Purpose |
| ¹H NMR | Number of unique protons, chemical environment, splitting patterns (J-coupling), and integration (proton count). | Provides the initial proton framework of the molecule.[14] |
| ¹³C NMR | Number of unique carbons and their chemical environment (e.g., alkyl, aromatic, carbonyl). | Establishes the carbon backbone. |
| 2D COSY | Shows correlations between protons that are coupled to each other (typically through 2-3 bonds). | Connects neighboring protons to build structural fragments.[7] |
| 2D HSQC | Shows direct, one-bond correlations between protons and the carbons they are attached to. | Links the proton framework to the carbon backbone.[15] |
| 2D HMBC | Shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). | Connects the structural fragments together to assemble the final molecule.[15] |
By systematically applying these techniques, a researcher can confidently identify and characterize unexpected impurities, ensuring the integrity of the synthesized API and the safety of subsequent drug development activities. This analytical rigor is not just good practice; it is a cornerstone of scientific and pharmaceutical integrity.[2]
References
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HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column . HELIX Chromatography. Available at: [Link]
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Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing . Advarra. Available at: [Link]
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Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance . LinkedIn. Available at: [Link]
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HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives . SIELC Technologies. Available at: [Link]
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HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis . Pharma Focus Asia. Available at: [Link]
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Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc . SciSpace. Available at: [Link]
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Validation of Analytical Methods for Pharmaceutical Analysis . pharmaerudition.org. Available at: [Link]
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Identification and structure elucidation by NMR spectroscopy of an impurity in flame retardants preparation . PubMed. Available at: [Link]
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Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics . ResearchGate. Available at: [Link]
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Use of NMR in Impurity Profiling for Pharmaceutical Products . Veeprho. Available at: [Link]
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Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative . ResearchGate. Available at: [Link]
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A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFICATION . TIJER.org. Available at: [Link]
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Analysis of impurities in ethylene diamine . LabRulez GCMS. Available at: [Link]
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Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025 . LinkedIn. Available at: [Link]
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Impurity Profiling and its Significance Active Pharmaceutical Ingredients . ijcrt.org. Available at: [Link]
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Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method . MDPI. Available at: [Link]
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Structure Elucidation and NMR . Hypha Discovery. Available at: [Link]
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Cross-Validation of NMR and Mass Spectrometry Data for Pyridine Derivatives: A Comparison Guide of Analytical Workflows
Target Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Pyridine and its derivatives form the core scaffold of numerous FDA-approved therapeutics and agrochemicals. Because of the heteroaromatic system's unique electron distribution, structural elucidation requires orthogonal analytical techniques. Relying on a single method can lead to isomeric misassignments. This guide provides an objective comparison of two distinct analytical workflows—High-Resolution Ecosystems (High-Field NMR + LC-HRMS) versus Agile Benchtop Ecosystems (Benchtop NMR + Compact MS)—and details the mechanistic principles necessary to cross-validate structural data effectively.
Mechanistic Grounding: The Physics and Chemistry of Pyridines
To accurately interpret analytical data, one must understand the causality behind the observed signals.
NMR Spectroscopy: Magnetic Anisotropy and Deshielding
In Nuclear Magnetic Resonance (NMR) spectroscopy, the electronegative nitrogen atom in the pyridine ring creates a strong dipole and induces significant diamagnetic anisotropy. This electron-withdrawing effect drastically alters the local magnetic environment of the ring protons:
-
-protons (C2, C6): These are the most deshielded due to their immediate proximity to the nitrogen atom, typically resonating far downfield between
8.5–8.8 ppm[1]. -
-protons (C4): Appear at intermediate chemical shifts (
7.5–7.8 ppm). -
-protons (C3, C5): These are the most shielded relative to other ring protons, appearing upfield between
7.1–7.5 ppm[1].
Mass Spectrometry: Ionization and Fragmentation Pathways
For mass spectrometry (MS), the basicity of the pyridine nitrogen makes it highly amenable to positive-ion Electrospray Ionization (ESI+), which readily yields the protonated molecular ion
During Collision-Induced Dissociation (CID) in MS/MS, pyridine derivatives exhibit a highly characteristic fragmentation pathway: the cleavage of the heterocyclic ring to expel a neutral molecule of hydrogen cyanide (HCN, 27.01 Da)[3]. Observing an
Caption: Mechanistic pathway of ESI(+) ionization and subsequent CID fragmentation of pyridines.
Workflow Comparison: High-Resolution vs. Agile Benchtop Ecosystems
When establishing a cross-validation protocol, laboratories must choose the appropriate instrumental ecosystem based on the complexity of the pyridine derivative and the required throughput.
The High-Resolution Ecosystem (600+ MHz NMR & LC-QTOF-MS)
-
Performance: High-field NMR (e.g., 600 MHz) provides massive frequency dispersion. Because chemical shift (ppm) is independent of field strength but peak width (in Hz) is fixed by coupling constants, higher fields separate overlapping multiplets into distinct, integrable signals[4]. Coupled with a Quadrupole Time-of-Flight (QTOF) MS, this ecosystem provides exact mass (< 2 ppm error) for unambiguous elemental composition.
-
Best For: Novel drug discovery, complex multi-substituted pyridines, and resolving closely related stereoisomers.
The Agile Benchtop Ecosystem (60–100 MHz NMR & Compact Single Quad MS)
-
Performance: Benchtop NMR utilizes permanent rare-earth magnets (1–2.35 Tesla). While the lower field strength means a 7 Hz triplet will occupy a wider ppm range (causing potential overlap), recent advancements yield lineshapes comparable to high-field systems[5]. When paired with a compact, deployable mass spectrometer, this setup offers immediate cross-validation directly in the fume hood.
-
Best For: Reaction monitoring, routine quality control, and rapid structural confirmation of known intermediates.
Quantitative Performance Comparison
| Parameter | High-Resolution Ecosystem (600 MHz + QTOF) | Agile Benchtop Ecosystem (80 MHz + Compact MS) |
| NMR Resolution (Hz/ppm) | 600 Hz per ppm (Excellent dispersion) | 80 Hz per ppm (Moderate overlap likely) |
| NMR Sensitivity (Limit) | ~10 µmol/L (Standard 1D ¹H) | ~1 mmol/L (Requires higher sample conc.) |
| MS Mass Accuracy | < 2 ppm (Exact Mass / Elemental Formula) | ± 0.1 Da (Nominal Mass) |
| MS/MS Capability | Yes (Detailed CID fragmentation mapping) | In-source fragmentation only (No true MS/MS) |
| Throughput/Turnaround | Hours to Days (Core facility queue) | Minutes (On-demand at the bench) |
| Capital Cost | $750,000 - $1,500,000+ | $90,000 - $150,000 |
Self-Validating Experimental Protocols
To ensure data integrity, every analytical run must be a self-validating system. The following protocols incorporate internal standards and controls to eliminate false positives.
Caption: Orthogonal cross-validation workflow integrating NMR and MS data for structural confirmation.
Protocol A: High-Fidelity NMR Acquisition
Causality Check: The inclusion of Tetramethylsilane (TMS) acts as an internal zero-point reference, validating that the magnetic field drift has not skewed the chemical shifts.
-
Sample Preparation: Dissolve 5–10 mg of the purified pyridine derivative in 0.6 mL of a high-purity deuterated solvent (e.g.,
or )[6]. -
Internal Standardization: Ensure the solvent contains 0.03% v/v TMS. If absent, spike the sample with 1 µL of TMS.
-
Instrument Calibration: Insert the 5 mm NMR tube into the spectrometer. Perform automated locking to the deuterium frequency of the solvent, followed by gradient shimming to ensure magnetic field homogeneity (critical for resolving the
-couplings of the pyridine ring). -
Acquisition: Acquire a standard 1D ¹H spectrum (typically 16–64 scans depending on concentration). For highly substituted pyridines where proton signals overlap, acquire a 2D COSY (Correlation Spectroscopy) to map homonuclear 2-3 bond couplings[1].
-
Data Processing: Phase and baseline correct the spectrum. Reference the TMS peak exactly to
0.00 ppm. Integrate the highly deshielded -protons ( 8.5–8.8 ppm) to confirm the proton ratio.
Protocol B: LC-ESI-MS/MS Analysis
Causality Check: Using a blank injection before the sample validates that the
-
Sample Preparation: Dilute the pyridine derivative to a final concentration of 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Water, modified with 0.1% Formic Acid. (Formic acid provides the excess protons necessary to drive ESI+ ionization).
-
System Blank: Inject a blank sample (solvent only) to establish a baseline and confirm column cleanliness.
-
Chromatography: Utilize a C18 reversed-phase column. Run a gradient from 5% to 95% organic modifier over 10 minutes to elute the compound.
-
Ionization & Acquisition: Operate the MS in positive ESI mode. Set the capillary voltage to 3.0–3.5 kV. Crucial Step: Maintain the desolvation temperature below 350°C to prevent premature thermal degradation of the N-oxide or pyridine core[7].
-
Tandem MS (MS/MS): Isolate the
precursor ion in the first quadrupole. Apply a collision energy ramp (15–40 eV) in the collision cell using Argon gas. -
Data Interpretation: Extract the chromatogram for the exact mass of the target. Analyze the MS/MS spectra specifically for the diagnostic loss of 27.01 Da (HCN) to cross-validate the presence of the pyridine ring[3].
References
-
BenchChem Technical Support Team. "Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives." Benchchem, Dec. 2025. URL: 1
-
BenchChem Technical Support Team. "A Technical Guide to the Characterization of Novel Pyridine Derivatives." Benchchem, Dec. 2025. URL: 6
-
BenchChem Technical Support Team. "Mass Spectrometry of 5-(1,3-Thiazol-4-yl)pyridin-2-amine: A Technical Guide." Benchchem, 2025. URL:3
-
Blagg, Robin. "High-field to Benchtop NMR Spectroscopy - Part 3." Oxford Instruments, May 30, 2023. URL: 4
-
Anasazi Instruments. "Benchtop NMR | How to Choose | Ask 4 Questions." Anasazi Instruments, July 20, 2021. URL: 5
-
Gabelica, V., et al. "Thermometer Ions, Internal Energies, and In‐Source Fragmentation in Ambient Ionization." National Institutes of Health (PMC). URL: 2
-
ResearchGate Contributors. "LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide..." ResearchGate. URL: 7
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A Comparative Guide to the Efficacy of Chiral Amines in Asymmetric Synthesis: N-methyl-1-(pyridin-2-yl)ethanamine vs. Proline and Cinchona Alkaloids
In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is a cornerstone of drug discovery and materials science. Chiral amines have emerged as indispensable tools in this pursuit, acting as powerful catalysts to govern the stereochemical outcome of chemical reactions. This guide provides an in-depth comparison of N-methyl-1-(pyridin-2-yl)ethanamine with two titans of the field: (S)-Proline and the Cinchona alkaloids.
Rather than a simple side-by-side comparison in a single reaction, which the current literature does not support, this guide will delve into the distinct catalytic paradigms where each of these amines excels. We will explore how N-methyl-1-(pyridin-2-yl)ethanamine and its parent structures function predominantly as chiral ligands in transition-metal catalysis, whereas Proline and Cinchona alkaloids are benchmark organocatalysts that operate through different mechanistic pathways. This analysis will provide researchers with a nuanced understanding of not just which catalyst is better, but why and where each catalyst is the superior choice.
Understanding the Catalytic Paradigms
The efficacy of a chiral amine is inextricably linked to its mechanism of action. The three catalysts under review represent fundamentally different approaches to asymmetric induction.
Enamine & Iminium Ion Catalysis: The Proline Model
(S)-Proline, a simple amino acid, is lauded as the "simplest enzyme" for its ability to catalyze a vast array of transformations with high stereoselectivity.[1] It operates primarily through two key cycles: enamine and iminium ion catalysis. In the asymmetric aldol reaction, for instance, proline reacts with a ketone or aldehyde donor to form a nucleophilic enamine intermediate. This enamine then attacks an electrophilic acceptor, with the rigid pyrrolidine ring of proline sterically shielding one face of the enamine, thus directing the formation of a specific stereoisomer.[2] The subsequent hydrolysis releases the product and regenerates the catalyst.[3] This mechanism is particularly effective for carbon-carbon bond-forming reactions.[2][4]
Bifunctional Catalysis: The Cinchona Alkaloid Model
Cinchona alkaloids, such as quinine and quinidine, are natural products with a rigid bicyclic core.[5] Their derivatives are powerful bifunctional catalysts. They possess a basic quinuclidine nitrogen that can act as a Brønsted base to deprotonate a nucleophile, and a hydroxyl group (or other hydrogen-bond donor like a thiourea group) that can simultaneously activate an electrophile through hydrogen bonding.[6] This dual activation within a well-defined chiral scaffold allows for highly organized transition states, leading to excellent enantioselectivity in reactions like Michael additions.[6][7]
Chiral Ligands in Metal Catalysis: The Pyridyl-ethylamine Model
N-methyl-1-(pyridin-2-yl)ethanamine and its analogues represent a different class of chiral inductors. While they can have organocatalytic activity, their primary and most effective role is as chiral ligands in transition-metal catalysis.[8] The pyridine nitrogen and the ethylamine nitrogen act as a bidentate (two-toothed) ligand, coordinating to a metal center (e.g., Iridium, Ruthenium, Copper).[1][8] This creates a chiral metal complex where the stereochemical environment is dictated by the ligand. The reaction (e.g., hydrogenation, reductive amination) occurs within the coordination sphere of this chiral complex, leading to an enantioselective transformation. The steric and electronic properties of the ligand are crucial for achieving high activity and selectivity.[8]
Comparative Performance Data
The following tables summarize the performance of these chiral amines in their respective optimal reaction types. It is critical to note that the reaction conditions are not directly comparable across tables; rather, they showcase the efficacy of each catalyst system in a context where it is known to perform well.
Organocatalytic Asymmetric Aldol Reaction
The direct asymmetric aldol reaction between an aldehyde and a ketone is a benchmark transformation for enamine catalysis. Proline and its derivatives consistently provide moderate to excellent yields and enantioselectivities.
Table 1: Performance of Proline-based Organocatalysts in the Asymmetric Aldol Reaction
| Catalyst | Aldehyde | Ketone | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| (S)-Proline | 4-Nitrobenzaldehyde | Acetone | 30 | DMSO | RT | 68 | 76 | [4][9] |
| (S)-Proline | Isovaleraldehyde | Acetone | 30 | DMSO | RT | 97 | 96 | [4] |
| L-Prolinamide 2a | 4-Nitrobenzaldehyde | Acetone | 20 | Acetone (neat) | RT | 80 | 30 | [10] |
| L-Prolinamide 3h | 4-Nitrobenzaldehyde | Acetone | 20 | Acetone (neat) | -25 | 66 | 93 | [10] |
| L-Prolinamide 3h | Propanal | Cyclohexanone | 20 | CH₂Cl₂ | -20 | 90 | >99 | [10] |
Organocatalytic Asymmetric Michael Addition
The conjugate addition of nucleophiles to α,β-unsaturated systems is a hallmark application for Cinchona alkaloid derivatives, which excel at creating quaternary stereocenters.
Table 2: Performance of Cinchona Alkaloid-based Organocatalysts in the Asymmetric Michael Addition
| Catalyst | Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| Quinidine-Sulfonamide QD-4 | Bicyclic β-ketoester | trans-β-Nitrostyrene | 10 | CH₂Cl₂ | -40 | 99 | 97 | [6] |
| 9-epi-aminoquinine | Nitromethane | Chalcone | 10 | Toluene | RT | 91 | 99 | [7] |
| Cinchona Squaramide 94 | α-Aryl isocyanoacetate | β-Trifluoromethylated enone | 10 | Toluene | -20 | 88 | 98 | [7] |
Note: As with the aldol reaction, direct comparative data for N-methyl-1-(pyridin-2-yl)ethanamine as an organocatalyst in the Michael addition is sparse.
Metal-Catalyzed Asymmetric Reductive Amination
This is the domain where pyridyl-ethylamine scaffolds demonstrate their true potential. By acting as chiral ligands for metals like Iridium, they facilitate highly efficient and enantioselective synthesis of chiral amines from prochiral ketones.
Table 3: Performance of a Pyridyl-ethylamine Ligand in Iridium-Catalyzed Asymmetric Reductive Amination
| Catalyst System | Ketone Substrate | Amine Source | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| Ir-Complex with Chiral Diamine/CPA | 2-Acetylpyridine | p-Anisidine | 1 (Ir) / 1.2 (Ligand) | Toluene | 50 | 95 | 85 | [8] |
| Ir-Complex with Chiral Diamine/CPA | 2-Acetyl-6-methylpyridine | p-Anisidine | 1 (Ir) / 1.2 (Ligand) | Toluene | 50 | 97 | 95 | [8] |
| Ir-Complex with Chiral Diamine/CPA | 2-Benzoylpyridine | p-Anisidine | 1 (Ir) / 1.2 (Ligand) | Toluene | 50 | 95 | 92 | [8] |
Note: CPA = Chiral Phosphoric Acid (co-catalyst). This table showcases the efficacy of the structural class to which N-methyl-1-(pyridin-2-yl)ethanamine belongs.
Experimental Protocols
To provide a practical context for the data presented, the following are representative, detailed experimental protocols for two of the discussed catalytic systems.
Protocol: Proline-Catalyzed Direct Asymmetric Aldol Reaction
This protocol is adapted from the seminal work by List, Lerner, and Barbas.[4]
Methodology:
-
To a vial, add (S)-Proline (e.g., 30 mol%).
-
Add anhydrous dimethyl sulfoxide (DMSO) and acetone in a 4:1 ratio (e.g., 1 mL total volume for a 0.1 mmol scale reaction).
-
Stir the mixture at room temperature until the proline is fully dissolved.
-
Add the aldehyde substrate (e.g., 4-nitrobenzaldehyde, 1.0 equivalent).
-
Stir the reaction mixture vigorously at room temperature for the required time (typically 4-24 hours), monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, add saturated aqueous ammonium chloride solution to quench the reaction.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the purified product using chiral High-Performance Liquid Chromatography (HPLC).
Protocol: Iridium-Catalyzed Asymmetric Reductive Amination
This protocol is a generalized procedure based on the methodology for synthesizing chiral 1-(pyridin-2-yl)ethylamine derivatives.[8]
Methodology:
-
To a glovebox, add the Iridium precursor (e.g., [Cp*IrCl₂]₂, 0.5 mol%), the chiral diamine ligand (1.2 mol%), and a chiral phosphoric acid co-catalyst (e.g., (R)-TRIP, 2 mol%) to a pressure-rated vial.
-
Add the solvent (e.g., anhydrous toluene) and stir for 30 minutes to allow for catalyst pre-formation.
-
Add the 2-acylpyridine substrate (1.0 equivalent) and the amine source (e.g., p-anisidine, 1.2 equivalents).
-
Seal the vial, remove it from the glovebox, and charge it with hydrogen gas to the desired pressure (e.g., 6 MPa).
-
Place the reaction vessel in a pre-heated oil bath (e.g., 50 °C) and stir for the required duration (e.g., 24 hours).
-
After cooling to room temperature, carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the purified product using chiral HPLC.
Conclusion and Field-Proven Insights
The choice between N-methyl-1-(pyridin-2-yl)ethanamine, Proline, and Cinchona alkaloids is not a matter of superior vs. inferior, but of selecting the right tool for the right catalytic paradigm.
-
For classical organocatalytic C-C bond formation like aldol and Mannich reactions , (S)-Proline and its derivatives remain the catalysts of choice due to their well-understood mechanism, low cost, and operational simplicity.[4][10]
-
For creating complex stereocenters, particularly in conjugate additions , the bifunctional nature of Cinchona alkaloid derivatives offers a powerful and highly stereocontrolling platform that often surpasses other organocatalysts.[6][7]
-
For the synthesis of chiral amines via hydrogenation or reductive amination of challenging substrates like 2-acylpyridines , N-methyl-1-(pyridin-2-yl)ethanamine and its parent scaffold are highly effective as chiral ligands for transition metals such as Iridium.[8] Their strong coordinating ability, which can be a hindrance in other catalytic modes, becomes a key advantage here, enabling high yields and enantioselectivities where other methods may fail.
For researchers and drug development professionals, the key takeaway is to align the catalyst choice with the desired transformation. While the allure of a universally applicable catalyst is strong, expertise lies in understanding the distinct mechanistic advantages that each class of chiral amine offers. N-methyl-1-(pyridin-2-yl)ethanamine is a valuable and potent tool, and its efficacy is most profoundly realized when it is leveraged as a chiral ligand to command the reactivity of a transition metal center.
References
-
ChemWis. (2025, April 13). Enantioselective synthesis of (R)-& (S)-1-(pyridin-2-yl)ethan-1-amine from Pyridine-2-carboxaldehyde. YouTube. [Link]
-
Fu, G. C. (2004). Asymmetric catalysis with "planar-chiral" derivatives of 4-(dimethylamino)pyridine. Pure and Applied Chemistry. [Link]
-
Unknown. (n.d.). l -Proline Catalyzed Aldol Reaction of 4-Nitrobenzaldehyde with Acetone. ResearchGate. [Link]
-
Diop, L., et al. (2013). Aqua-{2-(pyridin-2-yl)-N-[(pyridin-2-yl)methyl-idene]ethanamine-κ(3) N,N',N''}(sulfato-κ(2) O,O')copper(II) tetra-hydrate. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Wang, J., et al. (2008). Asymmetric Michael Addition Mediated by Novel Cinchona Alkaloid-Derived Bifunctional Catalysts Containing Sulfonamides. Organic Letters. [Link]
-
Kumar, A., et al. (2010). Enantioselective synthesis of substituted pyrans via amine-catalyzed Michael addition and subsequent enolization/cyclisation. Chemical Communications. [Link]
-
List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society. [Link]
-
Pace, V., et al. (2022). Application of Biobased Solvents in Asymmetric Catalysis. Molecules. [Link]
-
Han, B., et al. (2012). Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. Future Medicinal Chemistry. [Link]
-
Yin, Q., & Wang, J. (2024). Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis. Accounts of Chemical Research. [Link]
-
Szöllösi, G., & Bartók, M. (2001). Enantioselective Michael addition catalyzed by cinchona alkaloids. Chirality. [Link]
-
Wang, W., et al. (2003). Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives. Proceedings of the National Academy of Sciences. [Link]
-
Singh, G. S., & Yeboah, E. M. O. (2016). Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. Therapeutics and Clinical Risk Management. [Link]
-
Unknown. (n.d.). Enantioselective Michael addition of 2‐hydroxypyridines. ResearchGate. [Link]
-
Unknown. (n.d.). 2-(Pyridin-2-yl)isopropyl (PIP) Amine: An Enabling Directing Group for Divergent and Asymmetric Functionalization of Unactivated Methylene C(sp3)-H Bonds. ResearchGate. [Link]
-
Wang, G., et al. (2023). Iridium-catalyzed asymmetric reductive amination of C2-acylpyridines. Organic Chemistry Frontiers. [Link]
-
Unknown. (n.d.). Enantioselective chiral 2-pyridyl-2-imidazoline organocatalyzed Aldol reactions in brine. ResearchGate. [Link]
-
Unknown. (n.d.). Stereoselective Michael addition catalysed by cinchona alkaloid 101. ResearchGate. [Link]
-
Dziedzic, P., et al. (2018). Re-examination of Proline-Catalyzed Intermolecular Aldol Reactions: An Ab Initio Kinetic Modelling Study. ChemCatChem. [Link]
-
Macmillan Group. (2003). Cinchona Alkaloids in Asymmetric Catalysis. Macmillan Group Meeting. [Link]
-
Company, R., et al. (2021). Enantioselective Organocatalyzed aza-Michael Addition Reaction of 2-Hydroxybenzophenone Imines to Nitroolefins under Batch and Flow Conditions. Advanced Synthesis & Catalysis. [Link]
-
Wang, W., et al. (n.d.). Recyclable Enamine Catalysts for Asymmetric Direct Cross-Aldol Reaction of Aldehydes in Emulsion Media. The Royal Society of Chemistry. [Link]
-
Unknown. (2026). From Chiral Separation to Asymmetric Synthesis: Route Scouting and Early Process Development of a Chiral Tetrahydrofuran–Pyrazolamine Intermediate of CDK2 Inhibitor RLY-2139. ACS Publications. [Link]
-
D'hooge, F., et al. (2015). Sequential Michael Addition and Enamine-Promoted Inverse Electron Demanding Diels-Alder Reaction upon 3-Vinyl-1,2,4-triazine Platforms. Organic Letters. [Link]
-
Karahan, S., et al. (2019). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes. Semantic Scholar. [Link]
-
List, B., et al. (n.d.). Proline-Catalyzed Direct Asymmetric Aldol Reactions. The Vespiary. [Link]
Sources
- 1. Aqua-{2-(pyridin-2-yl)-N-[(pyridin-2-yl)methyl-idene]ethanamine-κ(3) N,N',N''}(sulfato-κ(2) O,O')copper(II) tetra-hydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
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- 10. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
N-methyl-1-(pyridin-2-yl)ethanamine hydrochloride proper disposal procedures
Title: N-methyl-1-(pyridin-2-yl)ethanamine Hydrochloride: Comprehensive Handling and Disposal Guide
Introduction: As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a system of mechanistic causations. Understanding why a chemical behaves the way it does is the foundation of true operational safety. N-methyl-1-(pyridin-2-yl)ethanamine hydrochloride is a highly valuable building block in drug development, but as a pyridine derivative and an amine salt, it presents specific toxicological and environmental hazards.
This guide provides self-validating, step-by-step protocols for the safe handling, experimental integration, and EPA/OSHA-compliant disposal of this compound.
Chemical Profile & Mechanistic Hazard Assessment
Before opening the container, we must understand the physical and chemical nature of the substance. While the hydrochloride salt form stabilizes the volatile amine, it introduces high aqueous solubility, meaning improper disposal can lead to severe environmental contamination[1]. Furthermore, processing this solid material can generate combustible dusts and cause severe eye and skin irritation[2].
Table 1: Quantitative Data & Hazard Profile
| Property | Value / Specification | Mechanistic Significance |
| Chemical Name | N-methyl-1-(pyridin-2-yl)ethanamine HCl | Secondary amine attached to a pyridine ring. |
| CAS Number | 114366-07-3[3] | Essential for EHS waste tracking and inventory. |
| Physical State | Solid (Crystalline powder) | Risk of aerosolized dust inhalation during weighing[2]. |
| Solubility | Highly soluble in water | High mobility in aquatic ecosystems; drain disposal strictly prohibited[1]. |
| Incompatibilities | Strong bases, strong oxidizers, bleach | Bases release the volatile free amine; bleach forms toxic chloramines. |
Mechanistic Hazard Logic & Chemical State Transitions
To ensure scientific integrity, we must anticipate how this compound reacts with common laboratory reagents. The diagram below illustrates the critical chemical state transitions that dictate our safety protocols.
Caption: Mechanistic hazard logic: Incompatible chemical reactions with amine hydrochlorides.
Operational Handling Protocol
Under OSHA's Laboratory Standard (29 CFR 1910.1450), all handling of hazardous chemicals must be governed by a strict Chemical Hygiene Plan[4].
Step-by-Step Handling Methodology:
-
Engineering Controls: Conduct all weighing and transfer operations inside a certified chemical fume hood with a minimum face velocity of 100 linear feet per minute (FPM)[4].
-
Personal Protective Equipment (PPE): Don standard laboratory PPE: a flame-resistant lab coat, chemical splash goggles, and nitrile gloves. Expert Insight: If handling large quantities (>10g), double-gloving is recommended to prevent permeation.
-
Static Mitigation: Use anti-static weigh boats and non-sparking spatulas. Hydrochloride salts can be hygroscopic and clump; avoid vigorous scraping that could aerosolize the dust[2].
-
Dissolution Strategy: Dissolve the salt in compatible aqueous buffers or polar organic solvents (e.g., methanol, DMSO). Crucial: Do not introduce strong bases (like NaOH or KOH) during initial dissolution unless the experimental design explicitly requires the free base form, as this will deprotonate the salt and release the more volatile and toxic free amine.
Waste Segregation & Disposal Procedures
EPA regulations strictly govern the disposal of pyridine derivatives due to their toxicity and environmental persistence[5]. N-methyl-1-(pyridin-2-yl)ethanamine hydrochloride must be treated as a regulated hazardous waste[1].
Step-by-Step Disposal Methodology:
-
Solid Waste Segregation: Collect all unused solid chemical, contaminated weigh boats, and heavily soiled gloves in a sealable, chemically compatible container (e.g., High-Density Polyethylene - HDPE).
-
Aqueous Waste Management: Aqueous solutions and rinsates containing this compound must be collected in dedicated "Aqueous Hazardous Waste" carboys. Expert Insight: Never pour solutions down the drain. Pyridine derivatives resist standard municipal wastewater treatment and are highly toxic to aquatic life[1].
-
Chemical Compatibility Check: Ensure the waste container does not contain strong oxidizers (e.g., nitric acid, peroxides) or strong bases. Mixing amine salts with strong oxidizers can cause exothermic reactions or explosions.
-
Labeling & Documentation: Attach a completed Hazardous Waste label to the container before adding the first drop of waste. Clearly designate the contents as "Toxic Organic Salt / Pyridine Derivative."
-
EHS Transfer: Once the container is 80% full, seal it, complete a Chemical Collection Request Form, and transfer it to your Environmental Health and Safety (EHS) department for final disposal (typically via high-temperature incineration)[2].
Emergency Spill Response & Decontamination
In the event of a spill, a rapid, methodical response prevents exposure and environmental release.
Caption: Step-by-step operational workflow for chemical spill response and hazardous waste collection.
Step-by-Step Spill Cleanup Methodology:
-
Assessment & Evacuation: If the spill is large (>50g) or occurs outside a fume hood, evacuate the immediate area, secure the perimeter, and contact EHS immediately.
-
Containment: For small, manageable spills, cover the solid or liquid with an inert, dry absorbent material such as vermiculite or dry sand. Expert Insight: Avoid combustible absorbents like sawdust, as chemical reactions with organic matrices can be unpredictable.
-
Collection: Use a non-sparking plastic scoop to sweep up the absorbent-chemical mixture. Place the material into a sealable hazardous waste bag or bucket[2].
-
Decontamination: Wash the affected surface thoroughly with copious amounts of water and a mild laboratory detergent.
-
CRITICAL SAFETY WARNING: NEVER use bleach (sodium hypochlorite) to clean up spills involving amine hydrochlorides. The reaction between secondary amines and hypochlorite rapidly generates chloramine gases, which are highly toxic and potentially explosive.
-
References
-
"N-Methyl-1-(pyridin-2-yl)ethanamine CAS Data", ACS Reagentes. URL:[Link]
-
"Pyridine hydrochloride - Safety Data Sheet", University of Puerto Rico Mayagüez (UPRM). URL: [Link]
-
"Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes", US Environmental Protection Agency (EPA). URL:[Link]
-
"40 CFR Part 261 -- Identification and Listing of Hazardous Waste", Electronic Code of Federal Regulations (eCFR). URL:[Link]
-
"Chemical Hygiene Plan", United States Department of Agriculture (USDA ARS). URL:[Link]
Sources
Personal protective equipment for handling N-methyl-1-(pyridin-2-yl)ethanamine hydrochloride
As a Senior Application Scientist, I recognize that the transition from theoretical chemistry to benchtop execution requires uncompromising safety and rigorous logistical planning. N-methyl-1-(pyridin-2-yl)ethanamine hydrochloride is a critical building block in drug development, particularly in the synthesis of betahistine analogues and histamine receptor ligands [1]. However, its molecular structure—a secondary amine coupled with a pyridine ring and stabilized as a hydrochloride salt—presents specific handling challenges.
This guide provides a self-validating system of operational protocols, ensuring both researcher safety and experimental integrity by explaining the causality behind every safety measure.
Mechanistic Hazard Profile
Before selecting Personal Protective Equipment (PPE) or designing a workflow, we must understand the mechanistic causality of the chemical's hazards:
-
Hygroscopicity & Hydrolysis : Like many [2], this compound is highly hygroscopic. Exposure to ambient humidity leads to rapid moisture absorption, which not only causes the solid to clump (ruining stoichiometric accuracy) but can also lead to localized hydrolysis.
-
Severe Irritation (H315, H319, H335) : The secondary amine and pyridine moieties are severe irritants to mucous membranes, skin, and eyes. Inhalation of the fine hydrochloride dust can cause acute respiratory distress.
-
Thermal Decomposition : Upon heating or combustion, the compound decomposes to release highly toxic nitrogen oxides (NOx) and corrosive hydrogen chloride (HCl) gas.
Required Personal Protective Equipment (PPE)
The following PPE matrix is designed to mitigate the specific exposure routes associated with pyridine-based amine hydrochlorides.
| Protection Type | Required PPE Specification | Mechanistic Rationale (Causality) |
| Hand Protection | Heavy-duty Nitrile or Neoprene gloves (EN 374 compliant). | Pyridine derivatives can rapidly permeate standard latex. Nitrile provides a superior chemical barrier against secondary amines and prevents dermal absorption of the hygroscopic salt. |
| Eye/Face Protection | Snug-fitting chemical safety goggles. Face shield for bulk transfers. | The hydrochloride salt dust is a severe ocular irritant. Goggles prevent fine aerosolized particles from contacting the cornea, which could otherwise cause localized pH changes and tissue damage. |
| Respiratory Protection | NIOSH-approved N95/P100 particulate respirator (if outside a fume hood). | Prevents inhalation of fine, irritating hydrochloride dust during weighing or transfer operations that might generate aerosols. |
| Body Protection | Flame-resistant, fully buttoned lab coat and closed-toe shoes. | Provides a physical barrier against accidental spills and prevents the hygroscopic dust from adhering to personal clothing and transferring outside the lab. |
Operational Plan: Step-by-Step Handling Protocol
To maintain scientific integrity and safety, the handling of N-methyl-1-(pyridin-2-yl)ethanamine hydrochloride must be treated as an air-sensitive operation.
Step 1: Environmental Setup
-
Action : Prepare a nitrogen or argon-filled glovebox or a well-ventilated fume hood.
-
Causality : Because the compound is hygroscopic, handling it in ambient air compromises its purity and stoichiometric weight. An inert atmosphere ensures the reagent remains dry and stable.
Step 2: Equipment Preparation
-
Action : Pre-dry all spatulas, weighing boats, and reaction vessels in an oven, then cool them in a desiccator.
-
Causality : Any residual surface moisture on glassware will immediately pull the hydrochloride salt out of its crystalline state, causing it to adhere to the glass and reducing transfer yield.
Step 3: Weighing and Transfer
-
Action : Using an anti-static weighing boat, carefully weigh the required mass. Transfer immediately to the reaction vessel and seal it with a septum before removing it from the inert environment.
-
Causality : Anti-static materials prevent the fine powder from aerosolizing due to static repulsion, minimizing inhalation risks and ensuring quantitative transfer.
Workflow Visualization
Below is the logical workflow for handling and disposing of hygroscopic amine hydrochlorides, illustrating the critical decision points in the operational pipeline.
Operational workflow for safe handling and disposal of N-methyl-1-(pyridin-2-yl)ethanamine HCl.
Spill Response and Disposal Plan
A self-validating safety system requires a robust, predetermined response to deviations.
Spill Containment Protocol:
-
Evacuate & Ventilate : Immediately clear the area. Ensure the fume hood exhaust is operating at maximum capacity.
-
Containment (No Dust) : Do not dry sweep. Dry sweeping aerosolizes the hydrochloride salt. Instead, lightly mist the spill with an inert solvent (like isopropanol) to dampen the powder, or cover it with damp absorbent pads.
-
Collection : Use a non-sparking plastic scoop to transfer the dampened material into a compatible, sealable hazardous waste container.
-
Decontamination : Wash the spill surface thoroughly with soap and water, as the hydrochloride salt is highly water-soluble.
Chemical Waste Disposal:
-
Methodology : N-methyl-1-(pyridin-2-yl)ethanamine hydrochloride must never be flushed down the drain. It must be dissolved or mixed with a combustible solvent and processed through a [3][4].
-
Mechanistic Causality : The incinerator must be equipped with an afterburner and a scrubber . The afterburner ensures the complete thermal destruction of the pyridine ring (preventing the release of toxic nitrogen oxides, NOx), while the alkaline scrubber neutralizes the corrosive hydrogen chloride (HCl) gas generated from the salt.
References
-
Armar Isotopes. "Safety Data Sheet: Dimethyl-d6 amine hydrochloride." Armar Europa. Available at:[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
